molecular formula C9H11F2NO B3240846 1-[2-(Difluoromethoxy)phenyl]ethanamine CAS No. 144759-10-4

1-[2-(Difluoromethoxy)phenyl]ethanamine

Cat. No.: B3240846
CAS No.: 144759-10-4
M. Wt: 187.19 g/mol
InChI Key: XZXJJKFVKBSRME-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)phenyl]ethanamine is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(Difluoromethoxy)phenyl]ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-(Difluoromethoxy)phenyl]ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Difluoromethoxy)phenyl]ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXJJKFVKBSRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248942
Record name 2-(Difluoromethoxy)-α-methylbenzenemethanamine
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Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144759-10-4
Record name 2-(Difluoromethoxy)-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144759-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)-α-methylbenzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(difluoromethoxy)phenyl]ethan-1-amine
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Foundational & Exploratory

Chemical structure and properties of 1-[2-(Difluoromethoxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Properties, and Medicinal Chemistry Applications

Executive Summary

1-[2-(Difluoromethoxy)phenyl]ethanamine (CAS: 144759-10-4) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical agents. Characterized by an ortho-difluoromethoxy (


) substituent on a chiral ethylamine scaffold, this molecule serves as a critical intermediate for optimizing lipophilicity and metabolic stability in drug candidates. This guide analyzes its physicochemical profile, synthetic pathways, and strategic value in medicinal chemistry, specifically as a bioisostere for methoxy- or hydroxy-substituted benzylamines.
Chemical Identity & Structural Analysis

The molecule consists of a phenyl ring substituted at the ortho position with a difluoromethoxy group and at the ipso position with an ethylamine chain. The presence of the


-methyl group creates a chiral center, existing as 

and

enantiomers, though often supplied as a racemate for library synthesis.
Property Data
IUPAC Name 1-[2-(Difluoromethoxy)phenyl]ethanamine
CAS Number 144759-10-4
Molecular Formula

Molecular Weight 187.19 g/mol
SMILES

Chirality Contains 1 chiral center (

-carbon)
2.1 Conformational Dynamics

The ortho placement of the


 group exerts a steric and electronic influence on the ethylamine side chain. Unlike a methoxy group (

), the difluoromethoxy group is a lipophilic hydrogen bond donor .[1] The

proton is sufficiently acidic to function as a weak hydrogen bond donor, potentially engaging in intramolecular H-bonding with the amine nitrogen or intermolecular interactions with protein targets.
Physicochemical Properties

The fluorination significantly alters the physicochemical landscape compared to the non-fluorinated analog (2-methoxy-


-methylbenzylamine).
Parameter Value / Description Medicinal Chemistry Implication
LogP (Calc) ~1.41Moderate lipophilicity; ideal for CNS penetration and membrane permeability.
H-Bond Donors 2 (Amine) + 1 (Weak,

)
The

donor capability is unique, offering alternative binding modes.
H-Bond Acceptors 2 (O, N)Reduced acceptor strength at Oxygen due to electron-withdrawing Fluorines.
Boiling Point 197–200 °C (lit.)[2]High boiling point liquid; requires vacuum distillation for purification.
pKa (Amine) ~9.0–9.5Typical for primary benzylamines; exists as a cation at physiological pH.
TPSA ~35 ŲLow polar surface area suggests good oral bioavailability.
Synthetic Pathways

The synthesis of 1-[2-(Difluoromethoxy)phenyl]ethanamine typically follows a convergent route, prioritizing the installation of the labile difluoromethoxy group prior to the amine generation to avoid side reactions.

4.1 Industrial Synthesis Protocol (Reductive Amination Route)

This is the preferred method for scale-up, utilizing 2'-hydroxyacetophenone as the starting material.

Step 1: Difluoromethylation

  • Reagents: 2'-Hydroxyacetophenone, Sodium chlorodifluoroacetate (

    
    ), 
    
    
    
    , DMF.
  • Mechanism: Generation of difluorocarbene (

    
    ) in situ, which inserts into the phenolic O-H bond.
    
  • Conditions: 70–100°C, inert atmosphere (

    
    ).
    

Step 2: Reductive Amination

  • Reagents: 1-[2-(Difluoromethoxy)phenyl]ethanone (Intermediate), Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ).
  • Solvent: Methanol or Ethanol.

  • Purification: Acid-base extraction followed by distillation.

4.2 Visualized Reaction Workflow

SynthesisPath Start 2'-Hydroxyacetophenone (Starting Material) Inter Intermediate Ketone 1-[2-(Difluoromethoxy)phenyl]ethanone Start->Inter Alkylation (K2CO3, DMF, 100°C) Carbene Difluorocarbene Source (ClCF2CO2Na or ClCHF2) Carbene->Inter Final Target Product 1-[2-(Difluoromethoxy)phenyl]ethanamine Inter->Final Reductive Amination (MeOH, RT) AmineSource Ammonium Acetate (NH4OAc) AmineSource->Final RedAgent Reduction (NaBH3CN / H2) RedAgent->Final

Figure 1: Two-step synthesis via difluorocarbene insertion and reductive amination.

Medicinal Chemistry Applications
5.1 The "Lipophilic Hydrogen Bond Donor" Effect

The difluoromethoxy group is a bioisostere for the hydroxyl (


) and thiol (

) groups but with significantly higher lipophilicity.
  • Metabolic Stability: The

    
     bond strength (approx. 116 kcal/mol) renders the position resistant to cytochrome P450 oxidative metabolism (O-dealkylation), extending the half-life (
    
    
    
    ) compared to a methoxy group.
  • Binding Affinity: The weak acidity of the

    
     proton allows it to act as a hydrogen bond donor in hydrophobic pockets, a property not found in trifluoromethoxy (
    
    
    
    ) or methoxy groups.
5.2 Structure-Activity Relationship (SAR) Logic

SAR Center 1-[2-(Difluoromethoxy)phenyl]ethanamine OCF2H Difluoromethoxy Group (Lipophilic H-Bond Donor) Center->OCF2H Bioisostere for -OH/-OCH3 Amine Primary Amine (Key Pharmacophore) Center->Amine Salt bridge formation Chiral Chiral Center (Stereoselectivity) Center->Chiral Enantiomer specific binding Ortho Ortho-Substitution (Conformational Lock) Center->Ortho Steric hindrance

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional group roles.

Safety & Handling Protocols

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[3]

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood. The amine vapor can be corrosive to mucous membranes.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Amines readily absorb

    
     from the air to form carbamates.
    
  • Spill Response: Neutralize spills with weak acid (e.g., dilute acetic acid) before absorption with inert material (vermiculite).

References
  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Erickson, J. A., et al. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 144759-10-4, 1-[2-(Difluoromethoxy)phenyl]ethanamine." PubChem.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 1-(2-(Difluoromethoxy)phenyl)ethan-1-amine." MilliporeSigma.

Sources

1-[2-(Difluoromethoxy)phenyl]ethanamine CAS number and identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

1-[2-(Difluoromethoxy)phenyl]ethanamine (CAS 144759-10-4) is a specialized chiral building block used in the synthesis of pharmaceutical candidates. It belongs to the class of


-methylbenzylamines, distinguished by the difluoromethoxy (-OCHF

)
substituent at the ortho-position.

For medicinal chemists, this moiety is not merely a lipophilic spacer; it is a strategic bioisostere . Unlike the metabolically labile methoxy group (-OCH


) or the highly lipophilic trifluoromethoxy group (-OCF

), the -OCHF

group acts as a lipophilic hydrogen bond donor . The terminal proton is sufficiently acidic to interact with protein targets, while the difluoro-substitution blocks oxidative dealkylation (O-dealkylation), significantly extending metabolic half-life (

).

This guide details the identification, validated synthesis protocols, and medicinal chemistry logic for deploying this scaffold in drug discovery.

Chemical Identification & Properties

PropertyData
CAS Number 144759-10-4
IUPAC Name 1-[2-(Difluoromethoxy)phenyl]ethan-1-amine
Synonyms 1-(2-(Difluoromethoxy)phenyl)ethylamine; ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Methyl-2-(difluoromethoxy)benzylamine
Molecular Formula C

H

F

NO
Molecular Weight 187.19 g/mol
Exact Mass 187.0809
SMILES CC(N)C1=CC=CC=C1OC(F)F
InChI Key OXRNGPWAFSPUEQ-UHFFFAOYSA-N
Physical State Colorless to pale yellow liquid (typically)
Boiling Point ~220–230 °C (Predicted at 760 mmHg)
pKa (Conj.[1][2][3] Acid) ~8.8–9.2 (Predicted for benzylamine derivative)

Validated Synthesis Protocol

Objective: Synthesis of 1-[2-(Difluoromethoxy)phenyl]ethanamine from its ketone precursor, 1-[2-(difluoromethoxy)phenyl]ethanone.

Challenge: The ortho-substitution creates steric hindrance, making standard reductive aminations (e.g., NaBH


CN/NH

OAc) sluggish or prone to byproduct formation (secondary amines). Solution: A Titanium(IV) Isopropoxide-Mediated Reductive Amination . This protocol is self-validating because the formation of the intermediate titanium-imine complex is visually distinct (color change) and drives the equilibrium forward by scavenging water, preventing hydrolysis.
Reaction Pathway Visualization

SynthesisPathway Ketone Precursor: 1-[2-(difluoromethoxy)phenyl]ethanone TiComplex Intermediate: Titanium(IV) Imine Complex Ketone->TiComplex Dehydration Ketone->TiComplex + Ti(OiPr)4 / NH3 Product Target: 1-[2-(Difluoromethoxy)phenyl]ethanamine TiComplex->Product Reduction TiComplex->Product + NaBH4 Reagent1 Ti(OiPr)4 (2.0 eq) NH3 (in MeOH/EtOH) Reagent2 NaBH4 (1.5 eq) -78°C to RT

Caption: Two-step, one-pot reductive amination via titanium-imine activation to overcome ortho-steric hindrance.

Step-by-Step Methodology

Note: All steps must be performed in a fume hood due to ammonia evolution.

Reagents:

  • 1-[2-(Difluoromethoxy)phenyl]ethanone (1.0 eq)

  • Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    ) (2.0 eq)
  • Ammonia (7N in Methanol or Ethanol) (5.0 eq)

  • Sodium Borohydride (NaBH

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous THF or Methanol

Protocol:

  • Imine Formation (The "Dry" Step):

    • Charge a flame-dried flask with the ketone (1.0 eq) and anhydrous THF.

    • Add Ti(O

      
      Pr)
      
      
      
      (2.0 eq) under nitrogen.
    • Add the ammonia solution (5.0 eq).

    • Observation Point: The solution will likely turn slightly yellow/hazy. Stir at ambient temperature for 6–12 hours. The Ti(O

      
      Pr)
      
      
      
      acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine.
  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Cautiously add NaBH

      
       (1.5 eq) portion-wise. (Hydrogen gas evolution will occur).
      
    • Allow to warm to room temperature and stir for 3 hours.

  • Quench & Workup (Critical for Yield):

    • Quench by adding aqueous NH

      
      OH (2M). A heavy white precipitate (TiO
      
      
      
      ) will form.
    • Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

    • Acidify the filtrate with 1N HCl to pH ~2 and extract with EtOAc (removes non-basic impurities).

    • Basify the aqueous layer with 2N NaOH to pH >10.

    • Extract the basic aqueous layer with DCM (3x).

    • Dry combined organic layers over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • If necessary, purify via flash column chromatography (DCM:MeOH:NH

      
      OH, 95:5:0.5).
      

Medicinal Chemistry Applications

The -OCHF Advantage

In Structure-Activity Relationship (SAR) studies, this building block is deployed to modulate lipophilicity and metabolic stability without altering steric bulk significantly compared to a methoxy group.

  • H-Bond Donor: The C-H bond in -OCHF

    
     is polarized by the two fluorine atoms, making it a weak hydrogen bond donor (unlike -OCH
    
    
    
    or -OCF
    
    
    ).[4] This allows for unique interactions with backbone carbonyls in receptor pockets.
  • Metabolic Blockade: The C-F bond strength prevents the rapid O-dealkylation often seen with anisole derivatives (methoxybenzenes).

SAR Decision Logic

SAR_Logic Start Lead Optimization: Modifying Phenyl Ring CheckMetab Is the O-Methyl group metabolically labile? Start->CheckMetab CheckHbond Is H-bond donor required? CheckMetab->CheckHbond Yes UseOCF3 Select -OCF3 (High Lipophilicity) CheckMetab->UseOCF3 No, need lipophilicity only UseOCHF2 Select -OCHF2 (144759-10-4) CheckHbond->UseOCHF2 Yes (Weak Donor) CheckHbond->UseOCF3 No UseOH Select -OH (High Polarity) CheckHbond->UseOH Yes (Strong Donor)

Caption: Decision tree for selecting difluoromethoxy substituents during lead optimization.

Handling & Safety Data

Based on GHS classifications for similar fluorinated benzylamines.

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H302: Harmful if swallowed.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Amines readily absorb CO

    
     from the air to form carbamates.
    
  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • BenchChem. (2025).[4][5] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-(2-(Difluoromethoxy)phenyl)ethan-1-amine Product Page. Retrieved from

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of Organic Chemistry, 60(15), 4928-4929.
  • PubChem. (2025).[3][6] Compound Summary: 1-[2-(Difluoromethoxy)phenyl]ethanone.[6] Retrieved from

  • Erickson, J. A., et al. (2010). Lipophilic Hydrogen Bond Donors: The Difluoromethoxy Group.[4][5][7] Journal of Medicinal Chemistry. (Mechanistic basis for bioisosterism).[5]

Sources

Solubility profile of 1-[2-(Difluoromethoxy)phenyl]ethanamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile of 1-[2-(Difluoromethoxy)phenyl]ethanamine in Organic Solvents

Part 1: Executive Summary & Molecular Architecture

Target Molecule: 1-[2-(Difluoromethoxy)phenyl]ethanamine CAS Registry Number: 144759-10-4 (Free Base) Molecular Formula: C₉H₁₁F₂NO Molecular Weight: 187.19 g/mol

Strategic Overview: In the landscape of medicinal chemistry, 1-[2-(Difluoromethoxy)phenyl]ethanamine represents a critical "privileged scaffold." It combines a chiral ethylamine chain (often serving as a pharmacophore anchor) with a difluoromethoxy (-OCHF₂) substituent.

From a solubility perspective, this molecule exhibits a "Janus-faced" physicochemical profile :

  • The Amine Head: A basic primary amine (

    
    ) that drives solubility in polar protic solvents and aqueous acids via hydrogen bonding and ionization.
    
  • The Fluorinated Tail: The -OCHF₂ group is lipophilic and weakly electron-withdrawing. Unlike a methoxy group (-OCH₃), the difluoromethyl moiety reduces metabolic liability (blocking O-dealkylation) and increases permeability, but it also significantly alters the solvation shell in organic media.

Part 2: Physicochemical Characterization

Before initiating wet-lab solubility experiments, we must establish the calculated boundary conditions. These values dictate solvent selection strategies.

PropertyValue (Predicted/Empirical)Impact on Solubility
Physical State Liquid (Free Base) / Solid (HCl Salt)Free base is miscible in many organics; Salt requires polar media.
cLogP ~1.8 – 2.2Moderate lipophilicity. Soluble in chlorinated and aromatic solvents.
pKa (Basic) 9.2 ± 0.5High solubility in acidic aqueous buffers (pH < 7).
H-Bond Donors 2 (Amine NH₂)Facilitates dissolution in alcohols (MeOH, EtOH).
H-Bond Acceptors 3 (N, O, F)The ether oxygen is less basic due to electron-withdrawing fluorines.
Polar Surface Area ~35 ŲGood membrane permeability; supports solubility in DCM/DMSO.

Part 3: Solubility Profile in Organic Solvents

The following profile categorizes solvents by their interaction mechanism with the solute. This data is synthesized from structural analogs (fluorinated phenethylamines) and standard solubility principles.

Polar Protic Solvents (High Solubility)
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Mechanism: Strong hydrogen bonding between the solvent -OH and the amine -NH₂.

  • Application: Ideal for stock solution preparation (free base) and crystallization (salts).

  • Expectation: Miscible or >100 mg/mL.

Polar Aprotic Solvents (Universal Solubility)
  • Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN).

  • Mechanism: Dipole-dipole interactions. DMSO interacts strongly with the polarized N-H bonds.

  • Application: Primary vehicle for biological assays and high-throughput screening (HTS).

  • Expectation: >100 mg/mL (Free Base); >50 mg/mL (HCl Salt).

Chlorinated & Non-Polar Solvents (Extraction Media)
  • Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc).

  • Mechanism: The lipophilic -OCHF₂ group and the phenyl ring drive solubility here. The "Fluorine Effect" enhances solubility in DCM compared to non-fluorinated analogs due to favorable halogen-halogen interactions.

  • Application: Liquid-Liquid Extraction (LLE) from aqueous layers.

  • Expectation: Miscible or >200 mg/mL.

Hydrocarbon Solvents (Precipitation Media)
  • Solvents: n-Hexane, n-Heptane, Cyclohexane.

  • Mechanism: Van der Waals forces only. The polar amine group resists solvation in pure hydrocarbons.

  • Application: Antisolvent for crystallization/precipitation of the salt form.

  • Expectation: Low (<10 mg/mL) to Moderate.

Part 4: Visualization of Solubility Mechanisms

The following diagram illustrates the solvation dynamics, distinguishing between the Free Base and Salt forms—a critical distinction for formulation scientists.

SolubilityMechanism cluster_FreeBase Free Base Form (Lipophilic) cluster_Salt Salt Form (Hydrophilic) Molecule 1-[2-(Difluoromethoxy)phenyl]ethanamine Interaction_1 Lipophilic Interaction (-OCHF2 Group) Molecule->Interaction_1 Dominant in Organic Phase Interaction_2 Ionic/H-Bonding (-NH3+ Cl-) Molecule->Interaction_2 Requires Protonation (Acid) Solvent_DCM Chlorinated Solvents (DCM, CHCl3) Solvent_DMSO Polar Aprotic (DMSO, DMF) Interaction_1->Solvent_DCM High Solubility Interaction_1->Solvent_DMSO High Solubility Solvent_Water Aqueous Buffers (pH < 7) Solvent_MeOH Polar Protic (MeOH, EtOH) Interaction_2->Solvent_Water High Solubility Interaction_2->Solvent_MeOH Moderate/High Solubility

Caption: Dual-mode solubility mechanism showing the switch between lipophilic interactions (free base) and ionic solvation (salt form).

Part 5: Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for the "Gold Standard" equilibrium solubility value.

  • Preparation: Weigh 10 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., DCM, MeOH).

  • Saturation: If the solid dissolves instantly, add more solid until a visible precipitate remains (supersaturation).

  • Equilibration: Cap tightly. Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (use PVDF for aqueous).

  • Quantification: Dilute the supernatant 100x with mobile phase and analyze via HPLC-UV (254 nm).

    • Validation Check: The pH of the solution should be recorded for aqueous buffers, as the amine can shift the pH, altering solubility.

Protocol B: Kinetic Solubility (High-Throughput)

Use this for rapid screening during lead optimization.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Precipitation: Spike 5 µL of stock into 195 µL of buffer (PBS pH 7.4) or organic solvent in a 96-well plate.

  • Incubation: Shake for 2 hours at Room Temperature.

  • Readout: Measure turbidity via Nephelometry or UV-Vis absorbance at 620 nm (non-absorbing region).

    • Threshold: Absorbance > 0.005 indicates precipitation (Solubility Limit Reached).

Part 6: Salt Selection Workflow

For drug development, the free base liquid is often impractical. Converting to a solid salt is essential.

SaltScreening cluster_Acids Counter-ion Selection Start Start: Free Base (Liquid) Step1 Dissolve in EtOAc or EtOH Start->Step1 Step2 Add Acid (1.05 eq) Step1->Step2 Acid1 HCl (Gas/Ether) Step2->Acid1 Acid2 Fumaric Acid Step2->Acid2 Acid3 Tartaric Acid Step2->Acid3 Step3 Cool / Anti-solvent (Hexane) Acid1->Step3 Acid2->Step3 Acid3->Step3 Result Crystalline Solid? Step3->Result

Caption: Salt screening workflow to convert the liquid free base into a stable, soluble solid form.

Part 7: References

  • PubChem. Compound Summary: 1-[2-(Difluoromethoxy)phenyl]ethanamine. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Medicinal Chemistry. Physicochemical Properties of Fluorinated Phenethylamines. ACS Publications. (Contextual Reference for pKa/LogP trends).

Technical Whitepaper: Safe Handling and Stewardship of 1-[2-(Difluoromethoxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-[2-(Difluoromethoxy)phenyl]ethanamine is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Structurally, it combines a chiral-capable primary amine handle with an ortho-difluoromethoxy (-OCHF


) group.

Scientific Significance: The -OCHF


 moiety acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH) or methoxy (-OCH

) groups. It is frequently employed to improve metabolic stability by blocking oxidative metabolism at the ring position while modulating the pKa and lipophilicity (LogP) of the final drug candidate.

Critical Safety Overview: As a primary benzylic amine derivative, this compound presents dual hazards: corrosivity/irritation typical of organic bases and fluorine-specific risks during thermal decomposition (release of Hydrogen Fluoride). This guide prioritizes the "Precautionary Principle," treating the substance as a severe irritant/corrosive in the absence of comprehensive isomer-specific toxicological data.

Chemical Identity & Physicochemical Properties[1][3][7][8][10]

Table 1: Substance Identification & Properties

PropertySpecification
Chemical Name 1-[2-(Difluoromethoxy)phenyl]ethanamine
CAS Number 144759-10-4
Molecular Formula C

H

F

NO
Molecular Weight 187.19 g/mol
Physical State Liquid (typically) or low-melting solid depending on purity/salt form
Solubility Soluble in DCM, Methanol, DMSO; sparingly soluble in water
Acidity/Basicity Basic (Primary Amine); reacts with atmospheric CO

Key Functional Groups Primary Amine (-NH

), Difluoromethoxy ether (-OCHF

)

Hazard Identification & Risk Assessment (GHS)[11]

While specific in vivo toxicological data for this specific isomer is limited, structural analogs (benzylic amines and fluorinated ethers) dictate the following classification logic.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (Warning) or 1B (Danger) – Treat as Corrosive to be safe.

  • Serious Eye Damage/Irritation: Category 1 (Irreversible effects possible due to alkalinity).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

Specific Chemical Hazards[4]
  • Carbon Dioxide Sensitivity: Like most primary amines, this compound will react with atmospheric CO

    
     to form carbamate salts. This alters stoichiometry in reactions and can cause crusting on container lids.
    
  • Thermal Decomposition: In the event of a fire, the difluoromethoxy group decomposes to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF

    
    ).
    
    • Risk:[1][2][3][4] Inhalation of smoke can cause delayed pulmonary edema.

    • Mitigation: Firefighters must wear full chemical-resistant gear and SCBA.

Engineering Controls & Personal Protective Equipment (PPE)[9]

To ensure safety, we employ a "Hierarchy of Controls" approach. The primary amine functionality requires protection against chemical burns, while the fluorinated nature dictates specific waste protocols.

Hierarchy of Controls Visualization

HierarchyOfControls Elimination Elimination/Substitution (Rarely possible in specific synthesis) Engineering Engineering Controls (Fume Hood, Inert Atmosphere) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Access Restriction) Engineering->Admin Standard Operation PPE PPE (Gloves, Goggles, Lab Coat) Admin->PPE Last Line of Defense

Figure 1: Risk mitigation hierarchy. Engineering controls (containment) are prioritized over PPE.

PPE Specifications[5][9][12]
  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Face shields are required if handling volumes >50mL.

  • Hand Protection:

    • Standard: Nitrile gloves (minimum 0.11 mm thickness) are acceptable for incidental splash protection.

    • Immersion/High Risk: Double-gloving is recommended. The amine group can slowly permeate thin nitrile; change gloves immediately upon contamination.

  • Respiratory: If working outside a fume hood (not recommended), use a full-face respirator with an ABEK (Multi-gas/Vapor) cartridge.

Handling & Storage Protocols

Storage Conditions
  • Temperature: Store at 2–8°C . Low temperature minimizes degradation and vapor pressure.

  • Atmosphere: Store under Argon or Nitrogen . The amine is hygroscopic and reacts with CO

    
    .
    
  • Container: Tightly sealed glass or fluorinated plastic (HDPE/PTFE). Avoid metal containers that may corrode over time due to trace moisture/amine reactivity.

Experimental Workflow: Quenching & Workup

The following workflow ensures the safe neutralization of the amine during reaction workups.

WorkupProtocol Start Reaction Mixture (Contains Amine) Quench Cool to 0°C Add Dilute Acid (HCl) Start->Quench Check Check pH (Target pH 2-3) Quench->Check Extract Extraction (Amine stays in Aqueous) Check->Extract pH Verified Basify Basify Aqueous Layer (NaOH to pH >10) Extract->Basify To recover amine Recover Extract Free Amine into Organic Solvent Basify->Recover

Figure 2: Acid-Base extraction workflow. Acidifying the amine renders it a non-volatile salt, reducing inhalation risk during initial workup.

Emergency Response & Waste Management

Spill Response (Laboratory Scale < 100mL)
  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hood sash is at the emergency position or open windows if safe.

  • PPE: Don chemical resistant gloves (Butyl/Viton preferred, or double Nitrile) and respiratory protection.

  • Neutralize: Cover the spill with a weak acid absorbent (e.g., citric acid based spill kit) or dry sand. Do not use bleach (hypochlorite) as it can form chloramines (toxic gas) when mixed with primary amines.

  • Collect: Scoop into a hazardous waste container labeled "Alkaline Organic Waste."

Waste Disposal[13][14]
  • Stream: Organic Alkaline Waste.

  • Prohibition: Do NOT mix with acid waste streams without controlled neutralization (exothermic risk).

  • Halogen Content: Label clearly as "Contains Fluorine." This is vital for incineration facilities to manage HF scrubbing in their flue gas systems.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[5][3] Lift eyelids.[5][2][3] Seek medical attention (Rule out corneal damage).

  • Skin Contact: Wash with soap and water.[6][2][3] If redness persists, seek medical help.

  • Inhalation: Move to fresh air. If combustion products (smoke) were inhaled, observation for 24 hours is required due to potential HF-induced pulmonary edema.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet for 1-(2-(Difluoromethoxy)phenyl)ethan-1-amine. Link

  • PubChem. (2023).[7] Compound Summary: 1-[2-(Difluoromethoxy)phenyl]ethanone (Analogous Structure). National Library of Medicine. Link

  • European Chemicals Agency (ECHA). (2023).[7] C&L Inventory: Benzylamine derivatives and Fluorinated ethers. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • BenchChem. (2025).[8] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Link

Sources

Metabolic Stability Profiling of 1-[2-(Difluoromethoxy)phenyl]ethanamine in Drug Discovery: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated functional groups is a highly effective tactic for modulating the physicochemical and pharmacokinetic (PK) properties of lead compounds. 1-[2-(Difluoromethoxy)phenyl]ethanamine represents a highly optimized building block that combines two distinct pharmacophoric features: a primary benzylic amine with an alpha-methyl branch (ethanamine), and an ortho-substituted difluoromethoxy group (-OCF₂H).

This technical whitepaper explores the metabolic stability of this molecule, detailing the physical organic chemistry that governs its resistance to cytochrome P450 (CYP450) and monoamine oxidase (MAO) mediated degradation. By understanding the causality behind these structural choices, drug development professionals can leverage this scaffold to design therapeutics with prolonged half-lives, reduced clearance rates, and improved oral bioavailability.

Structural Profiling and Physicochemical Rationale

The metabolic fate of a drug candidate is inextricably linked to its structural and electronic properties. 1-[2-(Difluoromethoxy)phenyl]ethanamine is engineered to bypass two of the most common Phase I metabolic liabilities: O-dealkylation and oxidative deamination.

The difluoromethoxy group serves as a sophisticated bioisostere for the traditional methoxy (-OCH₃) group. While a standard methoxy ether is highly susceptible to CYP-mediated O-demethylation, the -OCF₂H moiety introduces strong electron-withdrawing effects and robust carbon-fluorine bonds that fundamentally alter the molecule's interaction with metabolizing enzymes[1]. Furthermore, the alpha-methyl group on the primary amine introduces critical steric hindrance.

Quantitative Data Summary: Physicochemical & Metabolic Comparison

To illustrate the strategic advantage of this scaffold, Table 1 summarizes the comparative properties of the difluoromethoxy compound against its unfluorinated methoxy counterpart.

Property / Liability1-[2-(Methoxy)phenyl]ethanamine1-[2-(Difluoromethoxy)phenyl]ethanamineMechanistic Causality
O-Dealkylation Liability High (Rapid clearance)Low (Highly resistant)Increased transition state energy for Hydrogen Atom Transfer (HAT) due to C-F bond strength[2].
Oxidative Deamination ModerateModerate to LowAlpha-methyl group sterically shields the amine from MAO catalytic cavities[3].
Lipophilicity (logP) ModerateModerately HighFluorine substitution increases hydrophobicity, improving membrane permeability.
H-Bond Donor Capacity None (Ether oxygen is an acceptor only)Weak Donor (Polarized C-H bond)Electron-withdrawing F atoms polarize the C-H bond, enabling weak hydrogen bonding[1].
Predicted

(HLM)
> 80 µL/min/mg< 25 µL/min/mgSynergistic blockage of primary Phase I metabolic pathways.

Mechanistic Causality in Metabolic Pathways

To effectively utilize 1-[2-(Difluoromethoxy)phenyl]ethanamine in drug design, researchers must understand the causality behind its metabolic routing.

Resistance to O-Dealkylation (The -OCF₂H Effect)

Cytochrome P450 enzymes (e.g., CYP2C19, CYP2D6, CYP3A4) typically metabolize aryl ethers via a Hydrogen Atom Transfer (HAT) mechanism at the oxygen-adjacent carbon, leading to an unstable hemiacetal that collapses into a phenol and an aldehyde. The substitution of hydrogen for fluorine replaces a weak C-H bond (~105 kcal/mol) with a significantly stronger C-F bond (~110–126 kcal/mol)[2]. More importantly, the strong electron-withdrawing nature of the fluorine atoms drastically increases the oxidation potential of the carbon center. This raises the transition state energy required for the initial HAT step by the CYP450 heme-oxo intermediate, effectively shutting down the O-dealkylation pathway[2].

Steric Shielding of Deamination (The Ethanamine Effect)

Primary amines are classic targets for Monoamine Oxidase (MAO-A and MAO-B) and CYP-mediated oxidative deamination. However, the presence of the alpha-methyl group (forming an ethanamine rather than a methanamine) introduces significant steric bulk. The catalytic cavity of MAO—particularly MAO-B—is sterically constrained. The alpha-methyl group restricts the allowable binding conformations of the substrate within the active site, lowering the binding affinity (


) and reducing the catalytic turnover rate (

) for deamination[3].
Metabolic Shunting

Because the primary routes of O-dealkylation and deamination are hindered, the metabolic flux of 1-[2-(Difluoromethoxy)phenyl]ethanamine is typically shunted toward slower, secondary pathways. These include CYP-mediated aromatic hydroxylation (usually at the para-position relative to the ether) or Phase II conjugation (e.g., N-acetylation or glucuronidation).

MetabolicPathways Parent 1-[2-(Difluoromethoxy) phenyl]ethanamine ODealk O-Defluorination (Blocked by C-F) Parent->ODealk CYP450 (Highly Resistant) Deamin CYP/MAO Deamination (Sterically Hindered) Parent->Deamin MAO / CYP (Slowed) AromOH Aromatic Hydroxylation (CYP2D6/3A4) Parent->AromOH CYP450 (Primary Route) PhaseII Phase II Conjugation (UGT / NAT) Deamin->PhaseII AromOH->PhaseII

Proposed metabolic pathways highlighting blocked O-dealkylation and hindered deamination.

Experimental Workflows for Metabolic Profiling

To validate the metabolic stability of 1-[2-(Difluoromethoxy)phenyl]ethanamine derivatives, a robust in vitro Human Liver Microsome (HLM) assay is required. The following protocol is designed as a self-validating system , ensuring that enzymatic degradation is strictly decoupled from chemical instability or non-specific binding.

Step-by-Step HLM Stability Protocol

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of 1-[2-(Difluoromethoxy)phenyl]ethanamine in DMSO.

  • Dilute the stock in 100 mM potassium phosphate buffer (pH 7.4) to yield a 1 µM final working concentration (keeping final DMSO concentration < 0.1% to prevent CYP inhibition).

2. Matrix Assembly & The Self-Validating Controls:

  • Test Matrix: Combine the 1 µM test compound with pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Negative Control (Minus-NADPH): Prepare an identical matrix but substitute the NADPH generating system with an equivalent volume of buffer. Causality: This rules out chemical degradation or non-CYP mediated hydrolysis in the matrix.

  • Positive Control: Run a parallel assay using a known high-clearance CYP substrate (e.g., Verapamil or Dextromethorphan). Causality: This confirms the enzymatic viability of the HLM batch.

3. Initiation and Incubation:

  • Pre-incubate all mixtures in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM) to the Test Matrix and Positive Control.

4. Time-Course Sampling and Quenching:

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism precisely at the target time point.

5. LC-MS/MS Analysis:

  • Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to LC vials and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound and calculate the intrinsic clearance (

    
    ).
    

HLMWorkflow Prep Prepare 1 µM Compound in PO4 Buffer (pH 7.4) Microsomes Add HLM (0.5 mg/mL) Pre-incubate 5 min @ 37°C Prep->Microsomes NADPH Initiate Reaction Add 1 mM NADPH Microsomes->NADPH Quench Time-Course Sampling Quench with Ice-Cold ACN NADPH->Quench LCMS Centrifuge & Analyze via LC-MS/MS Quench->LCMS

Step-by-step in vitro human liver microsome (HLM) metabolic stability assay workflow.

Strategic Applications in Lead Optimization

The integration of 1-[2-(Difluoromethoxy)phenyl]ethanamine into a drug discovery pipeline offers profound strategic advantages. By inherently resisting first-pass hepatic metabolism, compounds built on this scaffold often exhibit superior pharmacokinetic profiles.

Medicinal chemists frequently utilize this motif when optimizing central nervous system (CNS) active drugs, where the lipophilic nature of the -OCF₂H group aids in blood-brain barrier (BBB) penetration, while the steric bulk of the ethanamine prevents rapid degradation by brain-localized MAO enzymes. Furthermore, the unique hydrogen-bond donating capability of the polarized C-H bond within the difluoromethoxy group can be leveraged to establish novel interactions with target protein pockets, simultaneously improving target affinity and metabolic half-life[1].

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.
  • Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B.ResearchGate.

Sources

pKa values and basicity of 1-[2-(Difluoromethoxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For drug candidates like 1-[2-(Difluoromethoxy)phenyl]ethanamine, the pKa of its primary amine is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of the factors influencing the basicity of this compound, outlines rigorous experimental methods for pKa determination, and discusses the profound implications of this value in drug development, from absorption and distribution to target engagement and blood-brain barrier penetration.

Introduction: The Significance of pKa in Medicinal Chemistry

1-[2-(Difluoromethoxy)phenyl]ethanamine is a primary amine whose basicity is central to its behavior in biological systems. The amine functional group can accept a proton to form a positively charged conjugate acid. The equilibrium between the neutral (free base) and ionized (protonated) forms is quantified by the pKa value.[1] This parameter is not merely an academic descriptor; it is a cornerstone of drug design and development.[2]

The ionization state of a drug profoundly impacts its:

  • Solubility: Ionized forms are generally more water-soluble, affecting formulation and bioavailability.

  • Permeability: The neutral, more lipophilic form is often better able to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier (BBB).[3][4]

  • Target Binding: The charge of the molecule can dictate its ability to form crucial ionic interactions with its biological target.

  • Pharmacokinetics: Properties like absorption, distribution, metabolism, and excretion (ADME) are all heavily influenced by the molecule's pKa.

Understanding and accurately determining the pKa of 1-[2-(Difluoromethoxy)phenyl]ethanamine is therefore essential for predicting its physiological behavior and optimizing its therapeutic potential.[5]

Theoretical Framework: Predicting Basicity

The basicity of the primary amine in 1-[2-(Difluoromethoxy)phenyl]ethanamine is modulated by the electronic effects of its substituents. A qualitative prediction of its pKa can be made by comparing it to structurally related compounds.

The Parent Structure: Phenethylamine

The core structure is phenethylamine, a primary amine separated from a phenyl ring by an ethyl group.[6] This separation means the nitrogen's lone pair of electrons does not directly participate in the resonance of the aromatic ring, unlike in aniline.[7][8] Consequently, phenethylamines are significantly more basic than anilines. The experimental pKa of phenethylamine is approximately 9.83-9.84.[6][9][10][11][12] This value serves as our primary benchmark.

The Key Modulator: The 2-(Difluoromethoxy) Group

The substituent at the ortho position, the difluoromethoxy group (-OCHF₂), is the primary driver of the change in basicity compared to phenethylamine. This group exerts a powerful electron-withdrawing effect through induction.[13][14]

  • Inductive Effect (-I): The two highly electronegative fluorine atoms pull electron density away from the oxygen, through the phenyl ring, and ultimately from the ethylamine side chain.[15][16] This withdrawal of electron density destabilizes the protonated (cationic) form of the amine, making it a stronger acid (and thus a weaker base). The lone pair on the nitrogen becomes less available to accept a proton.

Therefore, it is predicted that the pKa of 1-[2-(Difluoromethoxy)phenyl]ethanamine will be lower than that of phenethylamine (pKa ≈ 9.83).

Comparative Analysis with Analogues

To refine this prediction, we can examine related structures:

  • 2-Methoxyphenethylamine: The methoxy group (-OCH₃) is generally considered electron-donating through resonance but slightly electron-withdrawing through induction. The net effect can be complex. The reported pKb is 4.34, which translates to a pKa of 9.66 (pKa = 14 - pKb).[17] Another predicted pKa value is 9.96.[18] This suggests a minor effect on basicity compared to the parent phenethylamine.

  • 1-[2-(Trifluoromethoxy)phenyl]ethanamine: The trifluoromethoxy group (-OCF₃) is an even stronger electron-withdrawing group than -OCHF₂.[15][19] Therefore, its corresponding amine would be expected to be even less basic.

Based on this analysis, the pKa of 1-[2-(Difluoromethoxy)phenyl]ethanamine is expected to fall between that of 2-methoxyphenethylamine and a hypothetical 2-(trifluoromethoxy)phenethylamine, placing it likely in the pKa range of 9.0 to 9.5 .

Experimental Determination of pKa

While theoretical analysis provides a valuable estimate, precise pKa values must be determined experimentally. Potentiometric and spectrophotometric titrations are the most common and reliable methods.[5][20][21]

Workflow for pKa Determination

The general experimental process follows a systematic and self-validating workflow to ensure data integrity and accuracy.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Weigh Compound & Prepare Stock Solution (e.g., in Methanol) P2 Prepare Titrant (e.g., 0.1 M HCl) and Ionic Strength Adjuster (0.15 M KCl) P3 Calibrate pH Electrode (pH 4, 7, 10 Buffers) E1 Aliquot Sample into Titration Vessel with H₂O and KCl P3->E1 E2 Purge with N₂ Gas (to remove CO₂) E1->E2 E3 Titrate with HCl, Recording pH vs. Titrant Volume E2->E3 A1 Plot Titration Curve (pH vs. Volume) E3->A1 A2 Calculate 1st Derivative to Find Equivalence Point A1->A2 A3 Determine pH at Half-Equivalence Point A2->A3 Result Result: pKa = pH at Half-Equivalence A3->Result

Figure 1: General experimental workflow for pKa determination by potentiometric titration.
Protocol 1: Potentiometric Titration

Potentiometric titration is a highly precise method that involves monitoring pH changes as a titrant is added to the sample solution.[2][21][22][23]

Objective: To determine the pKa of the conjugate acid of 1-[2-(Difluoromethoxy)phenyl]ethanamine.

Materials:

  • 1-[2-(Difluoromethoxy)phenyl]ethanamine (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Potassium Chloride (KCl)

  • Methanol (HPLC grade)

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Automated titrator or precision burette

  • Magnetic stirrer and stir bar

  • Nitrogen gas source

Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C).[22]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a minimal amount of methanol. Dilute with CO₂-free deionized water to a final volume of 50 mL in the titration vessel. The final concentration should be around 1-2 mM.[2]

    • Rationale: A co-solvent like methanol may be necessary for sparingly soluble compounds. The final concentration must be high enough for accurate detection but low enough to avoid self-association.[20][21]

  • Ionic Strength Adjustment: Add KCl to the solution to achieve a constant ionic strength, typically 0.15 M.[22]

    • Rationale: This minimizes changes in activity coefficients during the titration, ensuring the measured potential is directly related to the concentration of H⁺ ions.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration.[2][22]

    • Rationale: This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.[21]

  • Titration: Place the pH electrode and titrant dispenser in the solution. Begin stirring. Add the 0.1 M HCl titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.[2]

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • The equivalence point (where moles of HCl equal initial moles of the amine) is identified as the inflection point of the curve, which corresponds to the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).[22][24]

Protocol 2: UV-Metric Spectrophotometric Titration

This method is advantageous for compounds with low solubility or when only small amounts of sample are available.[21][25] It relies on the principle that the UV-Vis absorbance spectrum of the compound changes upon ionization.[26]

Objective: To determine the pKa by monitoring pH-dependent changes in UV absorbance.

Materials:

  • 1-[2-(Difluoromethoxy)phenyl]ethanamine

  • Series of buffer solutions with precisely known pH values (e.g., from pH 8 to 11)

  • UV-Vis spectrophotometer (preferably with a multi-well plate reader)

  • Quartz cuvettes or UV-transparent 96-well plates

Methodology:

  • Wavelength Selection: Record the UV spectrum of the compound in a highly acidic solution (e.g., pH 2, fully protonated form) and a highly basic solution (e.g., pH 12, fully neutral form). Identify the wavelength(s) where the difference in absorbance between the two forms is maximal.[25]

  • Sample Preparation: Prepare a series of solutions by adding a small, constant amount of a concentrated stock solution of the compound to each of the buffer solutions covering the expected pKa range. The final compound concentration should be low (e.g., 0.1-0.2 mM) to ensure it does not alter the buffer pH.[25]

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[20] This can be determined by fitting the data to the appropriate form of the Henderson-Hasselbalch equation.

Data Summary and Interpretation

While experimental data for the specific target molecule is not publicly available, we can present a table summarizing the values for the parent compound and related analogues, along with the predicted value for our target.

CompoundSubstituent (ortho)pKa (Conjugate Acid)Data Source
Phenethylamine-H~9.83Experimental[6][11]
2-Methoxyphenethylamine-OCH₃~9.66Experimental (from pKb)[17]
1-[2-(Difluoromethoxy)phenyl]ethanamine -OCHF₂ ~9.2 (Predicted) Theoretical

The predicted pKa of ~9.2 reflects the strong electron-withdrawing nature of the difluoromethoxy group, which reduces the basicity of the amine compared to both phenethylamine and its 2-methoxy analogue. This value indicates that at physiological pH (7.4), the compound will exist almost entirely in its protonated, cationic form.

Implications in Drug Development

The pKa value is a critical input for models predicting the ADME properties of a drug candidate.

pH, pKa, and Ionization State

The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation .[27][28][29] For a basic drug like 1-[2-(Difluoromethoxy)phenyl]ethanamine, the equation is:

pH = pKa + log ( [B] / [BH⁺] )

Where:

  • [B] is the concentration of the neutral (un-ionized) base.

  • [BH⁺] is the concentration of the protonated (ionized) conjugate acid.

This relationship dictates the form of the drug in different physiological compartments.

G cluster_low_pH Low pH Environment (e.g., Stomach, pH 1-3) cluster_high_pH High pH Environment (e.g., Intestine, pH > 8) Molecule 1-[2-(Difluoromethoxy)phenyl]ethanamine pKa ≈ 9.2 Low_pH pH < pKa Molecule->Low_pH High_pH pH > pKa Molecule->High_pH Ionized Predominantly Ionized (BH⁺) - Hydrophilic - High Water Solubility - Poor Membrane Permeation Low_pH->Ionized Protonation Favored Neutral Increased Fraction of Neutral (B) - Lipophilic - Lower Water Solubility - Enhanced Membrane Permeation High_pH->Neutral Deprotonation Favored

Figure 2: Relationship between environmental pH, pKa, and the ionization state of a basic drug.
Absorption and Distribution

With a pKa of ~9.2, the molecule will be >99% ionized in the acidic environment of the stomach (pH 1-3) and still >98% ionized in the blood (pH 7.4). While this high degree of ionization ensures good aqueous solubility, it can limit passive diffusion across the lipid membranes of the gastrointestinal tract. Absorption may be more favorable in the more alkaline environment of the small intestine.

Blood-Brain Barrier (BBB) Penetration

Penetration into the central nervous system (CNS) is a significant challenge in drug development.[30] The ability of a drug to cross the BBB is strongly correlated with its lipophilicity and ionization state.[31][32]

  • The Ionization State: Only the neutral, un-ionized form of a drug can typically cross the BBB via passive transcellular diffusion.

  • Impact of pKa: A high pKa (like ~9.2) means that at the pH of blood (7.4), the fraction of the neutral species is very low (~1.6%). This can significantly limit the rate and extent of CNS penetration.[31]

Medicinal chemists often aim to modulate the pKa of CNS candidates to be lower (typically in the 7.5-8.5 range) to increase the fraction of the neutral species at physiological pH, thereby enhancing BBB permeability while retaining sufficient aqueous solubility.[32]

Conclusion

The basicity of 1-[2-(Difluoromethoxy)phenyl]ethanamine, quantified by its pKa value, is a paramount physicochemical property for any drug development campaign. Theoretical analysis, based on the strong electron-withdrawing nature of the difluoromethoxy group, predicts a pKa of approximately 9.2, a significant reduction from the parent phenethylamine structure. This value dictates that the compound will be predominantly in its ionized, water-soluble form under most physiological conditions. While this aids solubility, it presents a challenge for permeation across lipid barriers like the intestinal wall and the blood-brain barrier. Rigorous experimental determination using validated methods such as potentiometric titration is essential to confirm this prediction and to accurately model the compound's pharmacokinetic profile, providing critical guidance for its future development as a therapeutic agent.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ChemBK. (2024, April 9). Phenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Veeprho. (n.d.). Phenethylamine Impurities and Related Compound. Retrieved from [Link]

  • Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Phenethylamine. Retrieved from [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • Popov, K., Rönkkömäki, H., & Lajunen, L. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Semantic Scholar. Retrieved from [Link]

  • PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Vetscraft. (n.d.). Absorption of drugs. Retrieved from [Link]

  • PubMed. (2002, February 15). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Retrieved from [Link]

  • ResearchGate. (2026, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). The cAMP effector PKA mediates Moody GPCR signaling in Drosophila blood–brain barrier formation and maturation. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PMC. (2017, October 10). Modeling Drug Penetration Across the Blood-Brain Barrier. Retrieved from [Link]

  • PMC. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

  • 5 Easy Methods to Calculate pKa. (2025, March 31). Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Handerson And Hasselbalch Equation. (n.d.). Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Pharmacy Concepts. (2021, February 26). pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation. Retrieved from [Link]

  • ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Do, K., et al. (n.d.). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link]

  • Vedantu. (2024, July 2). Which of the following is more basic than aniline A class 12 chemistry CBSE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenethylamine. Retrieved from [Link]

  • IUPAC. (n.d.). Critical compilation of acid pKa values in polar aprotic solvents. Retrieved from [Link]

  • Bloom Tech. (2024, July 15). Why is N-Methylaniline More Basic than Aniline?. Retrieved from [Link]

  • Quora. (2024, July 3). Why is aniline less basic than ethyl amine?. Retrieved from [Link]

  • Quora. (2017, February 16). Why is methylamine more basic than aniline?. Retrieved from [Link]

  • Brainly.in. (2020, February 21). (A) Aniline is less basic than alkylamine. Explain by giving one chemical reaction. (B) Identify and write. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Molecular structure, pKa, lipophilicity, solubility, absorption, polar surface area, and blood brain barrier penetration of some antiangiogenic agents. Retrieved from [Link]

  • Frontiers. (2010, March 11). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyphenethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mean pKa valuesfor compounds I(2.0 x 10W M) and II (2.0 x M) and the A,.... Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(Difluoromethoxy)phenyl]ethan-1-one. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[2-(difluoromethoxy)phenyl]ethan-1-amine. Retrieved from [Link]

Sources

Strategic Utilization of 1-[2-(Difluoromethoxy)phenyl]ethanamine: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, 1-[2-(Difluoromethoxy)phenyl]ethanamine (CAS: 144759-10-4) represents more than a simple building block; it is a strategic scaffold that leverages the unique physicochemical properties of the difluoromethoxy (-OCHF


) group. This guide analyzes the utility of this compound as a bioisostere for traditional methoxy-substituted benzylamines, offering a detailed examination of its synthesis, metabolic advantages, and application in optimizing lead compounds for GPCR and kinase targets.

Part 1: Chemical Architecture & The Difluoromethoxy Advantage

The Lipophilic Hydrogen Bond Donor

The defining feature of this building block is the ortho-difluoromethoxy group. Unlike the trifluoromethoxy (-OCF


) group, which is purely lipophilic and electron-withdrawing, the -OCHF

moiety acts as a lipophilic hydrogen bond donor .
  • Acidity of the C-H Bond: The two fluorine atoms withdraw electron density, rendering the methine proton sufficiently acidic to act as a weak hydrogen bond donor. This allows the group to interact with polar residues in a binding pocket (e.g., backbone carbonyls) while maintaining high lipophilicity.

  • Metabolic Shielding: The substitution of hydrogen with fluorine blocks the O-demethylation pathway typical of methoxy groups (-OCH

    
    ).[1] This modification significantly extends the half-life of the scaffold in microsomal stability assays.
    
The "Ortho Effect" and Conformation

The placement of the -OCHF


 group at the ortho position (C2) relative to the ethanamine chain (C1) introduces critical steric and electronic constraints:
  • Conformational Locking: The -OCHF

    
     group prefers a conformation orthogonal to the phenyl ring to minimize dipole repulsion, potentially locking the adjacent ethylamine chain into a bioactive conformation.
    
  • Intramolecular Interactions: Potential intramolecular hydrogen bonding between the acidic -CF

    
    H proton and the amine nitrogen can reduce the basicity of the amine, improving membrane permeability by increasing the fraction of neutral species at physiological pH.
    

Table 1: Physicochemical Comparison of Substituents

PropertyMethoxy (-OCH

)
Difluoromethoxy (-OCHF

)
Trifluoromethoxy (-OCF

)
Hammett

-0.27 (Donor)0.18 (Weak Acceptor)0.35 (Strong Acceptor)
Hansch

(Lipophilicity)
-0.020.651.04
H-Bond Donor Capability NoYes (Weak) No
Metabolic Stability Low (O-demethylation)High Very High

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 1-[2-(Difluoromethoxy)phenyl]ethanamine generally proceeds through the modification of 2-hydroxyacetophenone. The workflow prioritizes the introduction of the fluorinated motif prior to amine generation to avoid side reactions with the nucleophilic nitrogen.

Primary Synthetic Route (The Acetophenone Pathway)

This route is preferred for its scalability and the availability of precursors.

  • O-Difluoromethylation: 2-Hydroxyacetophenone is treated with a difluoromethylating agent (e.g., sodium chlorodifluoroacetate or chlorodifluoromethane gas) under basic conditions to yield 1-[2-(difluoromethoxy)phenyl]ethanone .

  • Reductive Amination: The ketone is converted to the amine using ammonium acetate and a reducing agent (sodium cyanoborohydride) or via an oxime intermediate.

Visualization of Synthetic Logic

SynthesisWorkflow Start 2-Hydroxyacetophenone Step1 O-Difluoromethylation (Reagent: ClCHF2 or ClCF2CO2Na) Start->Step1 Base, Heat Intermediate 1-[2-(Difluoromethoxy)phenyl]ethanone (Key Intermediate) Step1->Intermediate Yield: ~70-80% Step2 Reductive Amination (NH4OAc, NaBH3CN) Intermediate->Step2 Imine Formation Product 1-[2-(Difluoromethoxy)phenyl]ethanamine (Target Scaffold) Step2->Product Reduction

Caption: Stepwise synthesis from commercially available 2-hydroxyacetophenone to the target ethanamine.

Part 3: Experimental Protocols

Protocol: Reductive Amination of 1-[2-(Difluoromethoxy)phenyl]ethanone

Context: This protocol describes the conversion of the ketone intermediate to the racemic primary amine. For chiral applications, this product serves as the substrate for enzymatic resolution or diastereomeric salt crystallization.

Safety: Sodium cyanoborohydride is toxic and generates HCN upon acidification. Work in a well-ventilated fume hood.

Materials:

  • 1-[2-(Difluoromethoxy)phenyl]ethanone (1.0 eq)[2]

  • Ammonium acetate (NH

    
    OAc) (10.0 eq)
    
  • Sodium cyanoborohydride (NaBH

    
    CN) (1.5 eq)
    
  • Methanol (anhydrous)

  • Molecular sieves (3Å)

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve 1-[2-(difluoromethoxy)phenyl]ethanone (10 mmol) in anhydrous methanol (50 mL).

    • Add activated 3Å molecular sieves (2 g) to scavenge water and drive equilibrium.

    • Add ammonium acetate (100 mmol) in a single portion.

    • Stir the mixture at room temperature under nitrogen for 2 hours. Checkpoint: Monitor by TLC for the disappearance of the ketone spot.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Carefully add sodium cyanoborohydride (15 mmol) portion-wise over 15 minutes to avoid vigorous gas evolution.

    • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16–24 hours.

  • Quench and Isolation:

    • Quench the reaction by slowly adding 6M HCl until pH < 2 (Caution: HCN evolution). Stir for 30 minutes to decompose excess hydride and hydrolyze boron complexes.

    • Basify the solution to pH > 12 using 6M NaOH.

    • Extract the free amine with Dichloromethane (DCM) (3 x 50 mL).

    • Combine organic layers, dry over Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • The crude oil is typically purified via flash column chromatography (DCM:MeOH:NH

      
      OH gradient) or converted to the hydrochloride salt for recrystallization.
      

Part 4: Medicinal Chemistry Applications[1][3][4][5][6][7][8][9][10][11]

Bioisosteric Replacement in GPCR Ligands

In the development of antagonists for receptors such as P2Y1 or CRF-1 , the 2-position of the phenyl ring often dictates the rotational barrier of the molecule.

  • Case Study Logic: Replacing an ortho-methyl or ortho-chloro group with ortho-difluoromethoxy maintains the steric bulk required for receptor subtype selectivity but introduces a dipole that can interact with specific serine or threonine residues in the transmembrane domain.

Modulation of CNS Penetration

For CNS-active drugs, the balance between lipophilicity (LogP) and topological polar surface area (TPSA) is critical.

  • Mechanism: The 1-[2-(difluoromethoxy)phenyl]ethanamine scaffold reduces the basicity of the primary amine (via the electron-withdrawing effect of the fluorine atoms transmitted through the ring).

  • Outcome: This lowers the pKa from ~9.5 (typical benzylamine) to ~8.8-9.0. A lower pKa increases the concentration of the uncharged species at physiological pH (7.4), thereby enhancing passive diffusion across the Blood-Brain Barrier (BBB).

Pharmacophore Center 1-[2-(Difluoromethoxy)phenyl]ethanamine Prop1 Lipophilic H-Bond Donor (-OCHF2) Center->Prop1 Binding Affinity Prop2 Metabolic Stability (Blocks O-Dealkylation) Center->Prop2 PK Profile Prop3 pKa Modulation (Enhanced BBB Permeability) Center->Prop3 CNS Access

Caption: Pharmacological advantages conferred by the scaffold.

References

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry. [Link]

  • Zafrani, Y., et al. (2017).[3] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • PubChem. (2025).[2][4] Compound Summary for CID 13636284: 1-[2-(Difluoromethoxy)phenyl]ethanamine. National Library of Medicine. [Link]

Sources

Lipophilicity and LogP Data for 1-[2-(Difluoromethoxy)phenyl]ethanamine: A Technical Guide to Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(Difluoromethoxy)phenyl]ethanamine is an advanced building block utilized in the synthesis of novel active pharmaceutical ingredients (APIs). The strategic incorporation of the difluoromethoxy (–OCF₂H) group at the ortho position of the phenethylamine scaffold fundamentally alters the molecule's physicochemical profile. This whitepaper provides an in-depth analysis of its lipophilicity (LogP), the mechanistic causality behind its unique properties, and the gold-standard experimental methodologies required for its empirical validation.

The Strategic Role of the Difluoromethoxy Group

In modern medicinal chemistry, fluorine substitution is a primary lever for tuning pharmacokinetics. The –OCF₂H group is uniquely valuable because it acts as a "lipophilic hydrogen bond donor" . The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C–H bond, enabling it to participate in hydrogen bonding with target receptors. Furthermore, the –OCF₂H group exhibits dynamic conformational flexibility, allowing it to interconvert between a highly lipophilic state and a more polar state depending on its microenvironment (e.g., aqueous plasma vs. lipid bilayer) .

Physicochemical Profiling: Lipophilicity and LogP

Lipophilicity, quantified by the partition coefficient (LogP), dictates a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. To deduce the LogP of 1-[2-(Difluoromethoxy)phenyl]ethanamine, we must evaluate its structural components:

  • The Phenethylamine Core: The base structure, 1-phenylethanamine (α-methylbenzylamine), has an experimentally validated LogP ranging from 1.31 to 1.49 .

  • The Difluoromethoxy Substituent: Unlike the highly lipophilic trifluoromethoxy group (–OCF₃, Hansch π = +1.04) or the relatively polar methoxy group (–OCH₃, Hansch π = -0.02), the difluoromethoxy group provides an intermediate lipophilic contribution. Its Hansch hydrophobicity parameter (π) typically ranges from +0.2 to +0.6 .

By applying additive predictive models, substituting an aromatic hydrogen (π = 0) with a difluoromethoxy group yields an estimated LogP for 1-[2-(Difluoromethoxy)phenyl]ethanamine in the range of 1.8 to 2.1 . This specific LogP window is highly prized in neuropharmacology, as a LogP near 2.0 is often optimal for blood-brain barrier (BBB) penetration.

Quantitative Comparison of Substituent Effects
Structural Component / SubstituentHansch Pi (π) ValueEstimated Total LogPReference
1-Phenylethanamine (Base Core)N/A1.31 - 1.49
Methoxy (–OCH₃) Analog-0.02~ 1.40
Difluoromethoxy (–OCF₂H) Analog +0.2 to +0.6 ~ 1.80 - 2.10
Trifluoromethoxy (–OCF₃) Analog+1.04~ 2.40 - 2.50

Experimental Methodologies for LogP Determination

Because computational models cannot fully account for ortho-steric hindrance and intramolecular interactions, empirical validation of LogP is mandatory. Below are the two self-validating, gold-standard protocols for determining the LogP of 1-[2-(Difluoromethoxy)phenyl]ethanamine.

Protocol 1: Shake-Flask Method (OECD Test Guideline 107)

The shake-flask method relies on the physical thermodynamic equilibrium of the compound between two immiscible phases.

  • Causality & Rationale: n-Octanol is chosen as the organic phase because its amphiphilic nature (featuring both a hydrophobic tail and a hydrogen-bonding hydroxyl head) closely mimics the lipid bilayer of human cell membranes.

Step-by-Step Methodology:

  • Phase Pre-saturation: Stir n-octanol and high-purity water (Milli-Q) together for 24 hours at 25°C to ensure mutual saturation. Why? This prevents volume shifts caused by solvent dissolution during the actual experiment, ensuring volumetric integrity.

  • Sample Preparation: Dissolve 1-[2-(Difluoromethoxy)phenyl]ethanamine in the pre-saturated n-octanol to create a stock solution (e.g., 0.1 M).

  • Equilibration: In a temperature-controlled vessel (25 ± 1°C), combine the stock solution with pre-saturated water in three different volume ratios (1:1, 1:2, 2:1). Why? Testing multiple ratios acts as a self-validating check to prove the partition coefficient is concentration-independent.

  • Agitation & Separation: Mechanically shake the vessels for 1 hour, followed by centrifugation at 3000 rpm for 15 minutes to guarantee complete phase separation and eliminate micro-emulsions.

  • Quantification: Sample both the aqueous and octanol layers. Quantify the concentration of the amine in each phase using LC-MS/MS.

  • Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] /[Concentration in Water]).

Protocol 2: Reverse-Phase HPLC Method (OECD Test Guideline 117)

For higher throughput, the RP-HPLC method correlates the chromatographic retention time of the compound with its lipophilicity.

  • Causality & Rationale: The C18 stationary phase acts as a lipophilic surface. Compounds with higher LogP values interact more strongly with the C18 alkyl chains, resulting in longer retention times.

Step-by-Step Methodology:

  • Calibration: Select a set of 6 reference compounds with known LogP values spanning 1.0 to 3.0 (e.g., aniline, benzylamine, and halogenated benzenes).

  • Mobile Phase Setup: Prepare an isocratic mobile phase (e.g., 50% Methanol / 50% Water with 0.1% Formic acid). Why? Formic acid buffers the pH, ensuring the amine remains in a consistent ionization state, preventing peak tailing.

  • System Equilibration: Run the mobile phase through a C18 column until a stable baseline is achieved.

  • Reference Injection: Inject the reference compounds and record their retention times (

    
    ). Calculate the capacity factor (
    
    
    
    ) for each:
    
    
    , where
    
    
    is the dead time.
  • Curve Generation: Plot

    
     versus the known LogP values of the references to generate a linear calibration curve.
    
  • Sample Analysis: Inject 1-[2-(Difluoromethoxy)phenyl]ethanamine, determine its

    
    , and interpolate its LogP from the validated calibration curve.
    

LogP_Workflow Start Compound: 1-[2-(Difluoromethoxy)phenyl]ethanamine Split Select LogP Measurement Protocol Start->Split SF Shake-Flask Method (OECD 107) Optimal for LogP -2 to 4 Split->SF HPLC RP-HPLC Method (OECD 117) Optimal for LogP 0 to 6 Split->HPLC SF_Step1 Equilibrate in n-Octanol / Water SF->SF_Step1 HPLC_Step1 Inject into C18 Column (Isocratic Mobile Phase) HPLC->HPLC_Step1 SF_Step2 Phase Separation & LC-MS/MS Quant SF_Step1->SF_Step2 Result Calculate Partition Coefficient (Estimated LogP ≈ 1.8 - 2.1) SF_Step2->Result HPLC_Step2 Measure Retention Time (tr) vs Calibration Curve HPLC_Step1->HPLC_Step2 HPLC_Step2->Result

Workflow for determining the LogP of 1-[2-(Difluoromethoxy)phenyl]ethanamine via OECD guidelines.

Pharmacokinetic Implications (ADMET)

The integration of the difluoromethoxy group fundamentally upgrades the pharmacokinetic viability of the phenethylamine scaffold:

  • Enhanced Permeability: The optimized LogP (~1.8–2.1) facilitates passive transcellular diffusion across the intestinal epithelium and the blood-brain barrier, making it an ideal motif for CNS-active agents.

  • Metabolic Blockade: Traditional methoxy (–OCH₃) groups are highly susceptible to CYP450-mediated O-demethylation, leading to rapid systemic clearance. The strong C–F bonds (bond dissociation energy ~485 kJ/mol) in the –OCF₂H group robustly resist this metabolic pathway, significantly extending the biological half-life of the compound .

ADMET_Pathway OCF2H Difluoromethoxy (-OCF2H) Substitution Prop1 Increased Lipophilicity (ΔLogP ≈ +0.4) OCF2H->Prop1 Prop2 Polarized C-H Bond (H-Bond Donor) OCF2H->Prop2 Prop3 Strong C-F Bonds (Metabolic Blockade) OCF2H->Prop3 Bio1 Enhanced Membrane Permeability Prop1->Bio1 Bio2 Target Receptor Binding Affinity Prop2->Bio2 Bio3 Resistance to O-Dealkylation Prop3->Bio3 Outcome Optimized Pharmacokinetics (Higher Bioavailability & Half-life) Bio1->Outcome Bio2->Outcome Bio3->Outcome

Mechanistic impact of the difluoromethoxy group on pharmacokinetic and pharmacodynamic properties.

Conclusion

1-[2-(Difluoromethoxy)phenyl]ethanamine represents a masterclass in rational drug design. By leveraging the unique physicochemical properties of the difluoromethoxy group, chemists can achieve a precise LogP that maximizes membrane permeability while simultaneously protecting the molecule from premature metabolic degradation. Rigorous experimental validation using OECD 107 or 117 guidelines ensures that these theoretical advantages translate reliably into empirical data for downstream drug development.

References

  • Journal of Medicinal Chemistry (ACS). "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Available at: [Link]

  • PubChem. "1-Phenethylamine | C8H11N | CID 7408." Available at:[Link]

  • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Available at:[Link]

Bioisosteric potential of 1-[2-(Difluoromethoxy)phenyl]ethanamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal chemistry utility of 1-[2-(Difluoromethoxy)phenyl]ethanamine , a fluorinated scaffold integrating the pharmacophoric significance of phenethylamines with the unique physicochemical properties of the difluoromethoxy (


) group. Unlike the ubiquitous trifluoromethoxy (

) or methoxy (

) substituents, the ortho-positioned difluoromethoxy moiety functions as a lipophilic hydrogen bond donor , offering a distinct strategy for modulating metabolic stability, conformational restriction, and CNS penetrability without compromising solubility.

Part 1: Structural & Physicochemical Analysis

The molecule comprises a chiral ethylamine chain attached to a phenyl ring bearing an ortho-difluoromethoxy group. This specific substitution pattern dictates its unique behavior in biological systems.

The Lipophilic Hydrogen Bond Donor (LHBD)

The defining feature of the


 group is the acidity of its C-H bond. Due to the strong electron-withdrawing effect of the two fluorine atoms, the geminal proton becomes sufficiently acidic to act as a weak hydrogen bond donor.
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
H-Bond Nature Acceptor onlyDonor & Weak AcceptorNone (Inert)
Lipophilicity (

)
-0.02+0.65+1.04
Hammett

-0.27 (Donor)+0.18 (Weak Withdrawing)+0.35 (Withdrawing)
Metabolic Liability High (O-Dealkylation)Low (Blocked Oxidation)Very Low

Implication: In binding pockets where an ortho-methoxy group would face a hydrogen bond acceptor (e.g., a backbone carbonyl), the


 would suffer from repulsion. The 

analog, however, can form a stabilizing interaction, potentially increasing potency by orders of magnitude while simultaneously improving lipophilicity (LogP).
Conformational Locking via the Ortho-Effect

The ortho placement of the


 group relative to the ethylamine side chain creates a specific conformational preference driven by two forces:
  • Steric Bulk: The

    
     group is larger than a methoxy group (Van der Waals volume 
    
    
    
    28 ų vs 17 ų).
  • Anomeric Effect: The

    
     prefers a conformation where the C-O bond is roughly orthogonal to the aromatic ring to maximize 
    
    
    
    hyperconjugation.

This restricts the rotation of the phenyl ring relative to the ethylamine chain, reducing the entropic penalty upon binding to rigid receptors (e.g., GPCRs like Dopamine D2 or 5-HT2A).

Metabolic Blockade

The primary metabolic clearance pathway for ortho-methoxyphenethylamines is O-demethylation by CYP2D6. Replacing H with F renders the


-carbon resistant to hydrogen atom abstraction, effectively blocking this clearance route and extending the half-life (

) significantly.

Part 2: Strategic Synthesis Protocol

The synthesis of 1-[2-(Difluoromethoxy)phenyl]ethanamine requires careful installation of the fluorinated ether followed by amine construction. The following protocol prioritizes safety and yield.

Reaction Scheme Visualization

Synthesis SM 2'-Hydroxyacetophenone Step1 Difluoromethylation (ClCHF2 gas or Reagent) SM->Step1 K2CO3, DMF, 70°C Int1 1-(2-(Difluoromethoxy) phenyl)ethanone Step1->Int1 Step2 Reductive Amination (NH4OAc, NaBH3CN) Int1->Step2 MeOH, Reflux Product 1-[2-(Difluoromethoxy) phenyl]ethanamine Step2->Product

Figure 1: Synthetic route from commercially available 2'-hydroxyacetophenone.

Detailed Methodology
Step 1: O-Difluoromethylation

Objective: Install the


 group.
  • Reagents: 2'-Hydroxyacetophenone (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq) or Chlorodifluoromethane gas (Freon-22), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

  • Protocol:

    • Dissolve 2'-hydroxyacetophenone in anhydrous DMF under

      
       atmosphere.
      
    • Add

      
       and heat to 70°C.
      
    • Option A (Solid Reagent): Slowly add Sodium chlorodifluoroacetate (releases

      
       carbene in situ).
      
    • Option B (Gas): Bubble

      
       gas through the solution for 2-4 hours.
      
    • Monitor via TLC (Hexane/EtOAc 8:1). The phenol spot will disappear, and a less polar product spot will appear.

    • Workup: Dilute with water, extract with

      
      , wash with brine, dry over 
      
      
      
      , and concentrate.
    • Yield: Expect 60-80% of the intermediate ketone.

Step 2: Reductive Amination

Objective: Convert the ketone to the primary amine.

  • Reagents: Intermediate ketone (1.0 eq), Ammonium Acetate (

    
    , 10 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.2 eq).
  • Solvent: Methanol.[1]

  • Protocol:

    • Dissolve the ketone and

      
       in dry Methanol.
      
    • Add

      
       in one portion.
      
    • Reflux the mixture for 12-24 hours.

    • Quench: Cool to 0°C, acidify with conc. HCl to pH < 2 (to decompose excess hydride), then basify with NaOH to pH > 12.

    • Extraction: Extract the free base amine into DCM (Dichloromethane).

    • Purification: Convert to HCl salt for crystallization or purify via column chromatography (DCM/MeOH/NH3).

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

Logic of Bioisosteric Replacement

This scaffold serves as a robust bioisostere for 2-Methoxyamphetamine (OMA) derivatives.

  • Problem with OMA: Rapid metabolic clearance and potential toxicity via quinone formation.

  • Solution with OCF2H: The fluorine atoms pull electron density from the ring, preventing the formation of reactive quinone-methide intermediates.

CNS Penetration & Solubility

The


 group provides a "Goldilocks" zone for CNS drugs.
  • It increases Lipophilicity (LogP) compared to

    
    , aiding Blood-Brain Barrier (BBB) crossing.
    
  • Unlike

    
     or 
    
    
    
    , it retains Hydrogen Bond Donor capability, ensuring the molecule does not become a "grease ball" (insoluble precipitate).
SAR Decision Tree

SAR Start Lead Compound (Ortho-Methoxy Phenethylamine) Issue Issue: High Metabolic Clearance or Low Potency Start->Issue Strategy Strategy: Difluoromethoxy Substitution Issue->Strategy Branch1 Effect 1: Metabolic Stability (Blocks CYP2D6) Strategy->Branch1 Branch2 Effect 2: H-Bond Donor (New Interaction with Receptor) Strategy->Branch2 Branch3 Effect 3: Lipophilicity (Increased BBB Permeability) Strategy->Branch3

Figure 2: Strategic rationale for deploying the difluoromethoxy scaffold.

Part 4: Experimental Validation Protocols

Protocol A: LogP Determination (Shake-Flask Method)

To verify the lipophilicity shift:

  • Prepare octanol-saturated water and water-saturated octanol.

  • Dissolve 1 mg of the amine (free base) in 5 mL of the octanol phase.

  • Add 5 mL of the water phase.

  • Shake for 1 hour; centrifuge to separate phases.

  • Analyze concentration in both phases using HPLC-UV (254 nm).

  • Calculate

    
    .
    
Protocol B: In Vitro Metabolic Stability
  • Incubate test compound (1 µM) with human liver microsomes (HLM) and NADPH at 37°C.

  • Sample at t=0, 15, 30, 60 min.

  • Quench with Acetonitrile containing internal standard.

  • Analyze remaining parent compound via LC-MS/MS.

  • Compare intrinsic clearance (

    
    ) against the non-fluorinated methoxy analog.
    

References

  • Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Erickson, J. A., et al. (2010). "The effect of difluoromethoxy and trifluoromethoxy substituents on the physicochemical properties of amines." Bioorganic & Medicinal Chemistry Letters. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • PubChem Database. "1-[2-(Difluoromethoxy)phenyl]ethanone (Intermediate)." National Library of Medicine. Link

Sources

Methodological & Application

Synthesis protocols for derivatives of 1-[2-(Difluoromethoxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 1-[2-(Difluoromethoxy)phenyl]ethanamine Derivatives

Executive Summary & Strategic Value

The 1-[2-(Difluoromethoxy)phenyl]ethanamine scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1] The incorporation of the difluoromethoxy (-OCHF₂) group at the ortho position offers three distinct competitive advantages over traditional methoxy or trifluoromethoxy analogs:

  • Lipophilic Hydrogen Bond Donor: Unlike the chemically inert -OCF₃, the -OCHF₂ group acts as a weak hydrogen bond donor (due to the polarized C-H bond), capable of unique interactions within a receptor binding pocket [1].

  • Metabolic Shielding: The fluorination blocks the rapid O-demethylation metabolic soft spot typical of anisole derivatives, significantly extending in vivo half-life (

    
    ) [2].
    
  • Conformational Locking: The ortho substitution creates a specific steric environment that restricts bond rotation, potentially locking the ethylamine side chain into a bioactive conformation.

This guide details a scalable, enantioselective synthetic route using Ellman’s Sulfinamide auxiliary logic, ensuring high optical purity (>98% ee) essential for structure-activity relationship (SAR) studies.

Retrosynthetic Logic & Pathway Design

To ensure synthetic flexibility, we disconnect the target molecule at the C-N bond and the O-CHF₂ bond. The strategy prioritizes the early installation of the difluoromethoxy group to avoid chemoselectivity issues during amine manipulation.

Key Decision Point: We utilize Sodium Chlorodifluoroacetate as the difluorocarbene source.[2][3][4] It is a bench-stable solid, avoiding the safety hazards of gaseous chlorodifluoromethane (Freon-22) or the high cost of specialized phosphonates [3].

Retrosynthesis Target Target: Chiral Amine Derivative (High Value Scaffold) Intermediate1 Chiral Sulfinyl Amine (Diastereomerically Pure) Target->Intermediate1 Acid Hydrolysis Intermediate2 Sulfinyl Imine (Activated Electrophile) Intermediate1->Intermediate2 Diastereoselective Reduction Ketone 2-(Difluoromethoxy)acetophenone (Key Building Block) Intermediate2->Ketone Ellman Condensation (Ti(OEt)4) Start 2-Hydroxyacetophenone (Commodity Chemical) Ketone->Start Difluorocarbene Insertion (:CF2)

Figure 1: Retrosynthetic tree illustrating the "Early-Fluorine" strategy combined with asymmetric auxiliary induction.

Module 1: Scaffold Construction (O-Difluoromethylation)

The installation of the -OCHF₂ group on 2-hydroxyacetophenone is challenging due to the internal hydrogen bond between the phenol and the ketone, which reduces nucleophilicity. We overcome this using a phase-transfer driven carbene insertion.[1]

Protocol A: Difluoromethylation via Sodium Chlorodifluoroacetate
  • Reagents: 2-Hydroxyacetophenone (1.0 equiv), Sodium chlorodifluoroacetate (

    
    , 2.5 equiv), 
    
    
    
    (3.0 equiv), DMF/Water (9:1).
  • Safety Note: This reaction generates

    
     gas. Do not seal the vessel completely; use a bubbler to vent pressure.
    

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and an internal temperature probe.

  • Solvation: Dissolve 2-hydroxyacetophenone (50 mmol) in DMF (150 mL) and water (15 mL). The small amount of water aids in the solubility of the carbonate base.

  • Base Activation: Add

    
     (150 mmol) and stir at room temperature for 15 minutes to deprotonate the phenol (color change to yellow/orange).
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (125 mmol).

  • Carbene Generation: Heat the mixture to 100°C .

    • Expert Insight: The decarboxylation of the acetate salt begins around 90-95°C. You will observe vigorous bubbling (

      
      ). Maintain 100°C for 4–6 hours.
      
  • Workup: Cool to room temperature. Pour into ice water (500 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: The product, 1-[2-(difluoromethoxy)phenyl]ethanone, is a lipophilic oil. Purify via flash chromatography (Hexanes/EtOAc 9:1).

    • QC Check:

      
       NMR should show a triplet at 
      
      
      
      ppm (
      
      
      Hz) characteristic of the -OCHF₂ proton.

Module 2: Asymmetric Amine Synthesis (Ellman Protocol)

This module establishes the chiral center.[5][6] We use (R)-tert-butanesulfinamide to access the (R)-amine (or (S)-amine depending on reduction conditions).[1] This method is superior to reductive amination for library synthesis because it prevents over-alkylation.

Protocol B: Imine Condensation & Diastereoselective Reduction
  • Reagents: Ketone from Module 1, (R)-tert-butanesulfinamide (1.2 equiv), Titanium(IV) ethoxide (

    
    , 2.0 equiv), THF (anhydrous).
    

Step-by-Step Procedure:

  • Condensation:

    • In a flame-dried flask under

      
      , combine the ketone (20 mmol) and (R)-tert-butanesulfinamide (24 mmol) in THF (40 mL).
      
    • Add

      
       (40 mmol) dropwise.
      
    • Reflux at 70°C for 16-24 hours.

    • Validation: Monitor by TLC.[4][7] The ketone spot should disappear.

    • Quench: Cool to RT and pour into brine. A white precipitate (

      
      ) will form. Filter through Celite.
      
  • Reduction (The Stereodefining Step):

    • Dissolve the crude sulfinyl imine in dry THF at -48°C (dry ice/acetonitrile bath).

    • Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise.[1]

    • Mechanism:[1][3][6][7][8][9][10] Bulky borohydrides like L-Selectride attack from the less hindered face, governed by the cyclic transition state involving the sulfinyl oxygen and the metal [4].

    • Stir for 3 hours, then warm to RT.

  • Hydrolysis (Deprotection):

    • Treat the reduced sulfinamide with 4M HCl in Dioxane (5 equiv) and Methanol (1:1 ratio) at RT for 1 hour.

    • Concentrate in vacuo to yield the 1-[2-(difluoromethoxy)phenyl]ethanamine hydrochloride salt .[1]

    • Yield: Typically 75-85% over 3 steps.[1]

Module 3: Library Derivatization

The amine salt is the "divergent point" for generating a library of derivatives.

Workflow Visualization

Derivatives AmineSalt Chiral Amine HCl Salt FreeBase Free Base (In Situ) AmineSalt->FreeBase DIPEA/TEA Amide Amide Derivatives (R-CONH-Ar) FreeBase->Amide Carboxylic Acid HATU, DMF Urea Urea Derivatives (R-NHCONH-Ar) FreeBase->Urea Isocyanate DCM, 0°C Sulfonamide Sulfonamide Derivatives (R-SO2NH-Ar) FreeBase->Sulfonamide Sulfonyl Chloride Pyridine

Figure 2: Parallel synthesis workflow for library generation.

Protocol C: General Amide Coupling (High Throughput)
  • Dissolution: Dissolve the amine HCl salt (0.1 mmol) in DMF (1 mL).

  • Base: Add DIPEA (0.3 mmol) to liberate the free amine.

  • Activation: In a separate vial, mix the carboxylic acid partner (0.12 mmol) with HATU (0.12 mmol) in DMF (0.5 mL). Shake for 5 mins.

  • Coupling: Combine solutions and shake at RT for 2 hours.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Data Validation

To ensure the integrity of the protocol, the following analytical benchmarks must be met.

Table 1: Key Spectroscopic Signatures

FragmentTechniqueCharacteristic SignalDiagnostic Value
-OCHF₂

NMR

6.30–6.70 ppm (t,

Hz)
Confirms difluoromethylation.[1]
-OCHF₂

NMR

-81.0 to -83.0 ppm (d)
Purity check (should be a clean doublet).[1]
Chiral Center Chiral HPLCChiralcel OD-H or AD-H columnEnantiomeric Excess (ee) > 98%.[1]
Amine H-Cl

NMR
Broad singlet > 8.0 ppm (

exchangeable)
Confirms salt formation.[1]

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure the reaction temp reaches 100°C. If the temp is too low, the carbene is not generated; if too high (>140°C), the carbene polymerizes.

  • Racemization: Avoid strong bases (NaH, LDA) on the final chiral amine. The benzylic proton is slightly acidic. Use DIPEA or TEA for derivatization.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.

  • Zafrani, Y., et al. (2017). Difluoromethylation of Phenols and Enolizable Ketones. Journal of Medicinal Chemistry, 60(2), 797–804.

  • Hu, J., Zhang, W., & Ni, C. (2014). Sodium chlorodifluoroacetate: A difluorocarbene precursor for difluoromethylation.[2][3][4][11] Journal of Fluorine Chemistry, 168, 12-20.

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines with the tert-Butanesulfinamide Auxiliary. Accounts of Chemical Research, 35(11), 984–995.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.

Sources

General procedure for amide coupling using 1-[2-(Difluoromethoxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amide Coupling Strategies for 1-[2-(Difluoromethoxy)phenyl]ethanamine

Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Overcoming steric and electronic hurdles in amide bond formation using advanced coupling reagents.

Substrate Profiling & Mechanistic Rationale

The molecule 1-[2-(Difluoromethoxy)phenyl]ethanamine is a highly functionalized benzylic amine frequently utilized as a building block in drug discovery[1]. However, coupling this amine to carboxylic acids presents distinct physicochemical challenges:

  • Steric Hindrance (Alpha-Methyl Group): The presence of the methyl group at the benzylic position creates a secondary carbon center. This significantly increases the steric bulk around the nucleophilic nitrogen compared to a standard benzylamine.

  • Ortho-Substitution (Difluoromethoxy Group): The bulky

    
     group at the ortho position creates a rigid steric wall adjacent to the reaction center.
    
  • Electronic Effects: While insulated by the benzylic carbon, the strongly electron-withdrawing nature of the difluoromethoxy group slightly depresses the nucleophilicity of the amine via inductive effects.

Standard carbodiimide protocols (e.g., EDC/HOBt or DCC) often result in sluggish kinetics, low yields, or elevated rates of epimerization when applied to hindered substrates like this[2]. To achieve high conversion, the carboxylic acid must be converted into a highly reactive intermediate using reagents such as HATU (for maximum reactivity)[2] or T3P (for scale-up and epimerization control)[3].

Strategic Reagent Selection & Quantitative Data

Selecting the correct coupling reagent requires balancing the need for electrophilic activation against the risk of substrate epimerization. The table below summarizes the quantitative parameters for selecting a coupling strategy for 1-[2-(Difluoromethoxy)phenyl]ethanamine.

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Amines

Coupling ReagentStandard EquivalentsTypical Reaction TimeEpimerization RiskYield ExpectationByproduct Removal
HATU / DIPEA 1.1 - 1.2 eq1 - 4 hoursModerate75% - 95%Requires mild acid/base aqueous washes
T3P / Pyridine 1.5 - 2.0 eq4 - 12 hoursVery Low80% - 95%Highly water-soluble (Simple extraction)
EDC / HOBt 1.2 - 1.5 eq12 - 24 hoursModerate40% - 60%Water-soluble (Simple extraction)
Acyl Fluoride 1.2 eq (TFFH)24+ hours (Heating)High50% - 85%Chromatography often required

Decision Workflow for Hindered Amide Coupling

HinderedAmideCoupling N1 Analyze Carboxylic Acid & Substrate Hindrance N2 Is the acid prone to epimerization? N1->N2 N3 Protocol B: T3P / Pyridine (Low Epimerization) N2->N3 Yes N4 Protocol A: HATU / DIPEA (High Reactivity) N2->N4 No N5 Monitor via LC-MS (1-4 hours) N3->N5 N4->N5 N6 Standard Aqueous Workup (Acid/Base Washes) N5->N6 >95% Conv. N7 Rescue Protocol: In Situ Acyl Fluoride N5->N7 <50% Conv.

Workflow for selecting amide coupling conditions for sterically hindered benzylic amines.

Validated Experimental Protocols

Protocol A: HATU-Mediated Coupling (High Reactivity / Discovery Scale)

HATU generates a highly reactive OAt-active ester. The adjacent nitrogen atom in the HOAt ring accelerates the coupling step via intramolecular hydrogen bonding, making it ideal for the sterically hindered 1-[2-(Difluoromethoxy)phenyl]ethanamine[2].

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 1-[2-(Difluoromethoxy)phenyl]ethanamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM (0.1 M - 0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere (nitrogen/argon). Causality: Anhydrous conditions are critical as water will rapidly hydrolyze the highly reactive OAt-ester intermediate[2].

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0 °C. Stir for 10–15 minutes. Self-Validation: A distinct yellowing of the solution typically confirms the successful generation of the OAt-active ester.

  • Amine Addition: Add 1-[2-(Difluoromethoxy)phenyl]ethanamine (1.1 eq) dropwise. Causality: Dropwise addition controls the exotherm and maintains a stoichiometric excess of the active ester relative to the amine, preventing side reactions.

  • Propagation: Allow the reaction to warm to room temperature (RT) and stir for 1 to 4 hours. Monitor by LC-MS.

  • Aqueous Workup: Quench with water and dilute with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), saturated aqueous

    
     (to remove unreacted acid and HOAt byproducts), and brine[2]. Dry over 
    
    
    
    , filter, and concentrate.
Protocol B: T3P-Mediated Coupling (Low Epimerization / Scale-Up)

T3P (n-propanephosphonic acid anhydride) is the reagent of choice when the carboxylic acid contains a sensitive stereocenter adjacent to the carbonyl. It provides robust coupling with exceptionally low epimerization and highly water-soluble byproducts[3].

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 1-[2-(Difluoromethoxy)phenyl]ethanamine (1.1 eq)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 eq)

  • Pyridine (3.0 eq)

  • EtOAc or DCM (0.2 M)

Step-by-Step Methodology:

  • One-Pot Assembly: Dissolve the carboxylic acid (1.0 eq) and 1-[2-(Difluoromethoxy)phenyl]ethanamine (1.1 eq) in EtOAc. Add Pyridine (3.0 eq). Causality: Pyridine acts as a nucleophilic catalyst, forming a transient acylpyridinium intermediate that accelerates coupling while suppressing oxazolone formation (the primary pathway for epimerization)[3].

  • T3P Addition: Cool the mixture to 0 °C. Add the T3P solution (1.5 eq) dropwise. Causality: Adding T3P last at a reduced temperature minimizes the initial activation exotherm, further protecting stereocenters.

  • Propagation: Stir at RT for 4 to 12 hours. If the reaction stalls due to the ortho-difluoromethoxy steric bulk, gently heat to 40 °C.

  • Aqueous Workup: Quench with water. The phosphonate byproducts of T3P are entirely water-soluble[3]. Wash the organic layer with 1M HCl, water, and brine. Concentrate to yield the highly pure amide.

Troubleshooting & Advanced Rescue Protocols

Issue: LC-MS shows <50% conversion after 18 hours, and starting materials remain unconsumed. Diagnosis: The combination of the alpha-methyl group and the ortho-difluoromethoxy group is causing extreme steric repulsion, preventing the amine from attacking the bulky OAt or phosphonate ester. Rescue Protocol (Acyl Fluoride Generation): When standard methods fail against extreme steric hindrance, switch to an in situ acyl fluoride protocol[4]. Acyl fluorides are much smaller than OAt or OBt esters, reducing the steric barrier for the incoming amine.

  • Method: Treat the carboxylic acid with a fluorinating agent like TFFH or BTFFH (1.2 eq) and DIPEA in DCM. Once the acyl fluoride is formed (monitor by GC-MS or NMR), add the 1-[2-(Difluoromethoxy)phenyl]ethanamine and heat the reaction to 50–60 °C. Acyl fluorides are uniquely stable to elevated temperatures and resist self-catalyzed hydrolysis, allowing forced coupling of highly deactivated substrates[4].

References

Sources

Technical Guide: Reductive Amination Architectures for 1-[2-(Difluoromethoxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Strategy

The synthesis and derivatization of 1-[2-(Difluoromethoxy)phenyl]ethanamine presents a specific set of challenges in medicinal chemistry. This scaffold combines a chiral benzylic amine with an ortho-difluoromethoxy (


) group.

The


 moiety is a critical bioisostere for methoxy groups, offering improved metabolic stability (blocking CYP450 

-dealkylation) and increased lipophilicity (

modulation). However, its position at the ortho site introduces significant steric hindrance , retarding the formation of the imine intermediate during reductive amination. Furthermore, while the

group is chemically robust compared to acetals, it requires specific pH control to prevent hydrolysis or elimination under forcing conditions.

This guide details two distinct workflows:

  • De Novo Synthesis: Generating the primary amine from 1-[2-(difluoromethoxy)phenyl]ethanone using a Titanium(IV)-mediated protocol to overcome steric, electronic, and equilibrium barriers.

  • Derivatization: Utilizing the amine as a nucleophile in library synthesis using the Sodium Triacetoxyborohydride (STAB) method.

Part 2: Critical Analysis of Reaction Parameters

The "Ortho-Effect" and Lewis Acid Catalysis

Standard reductive amination (e.g.,


) often fails or proceeds with poor conversion for ortho-substituted acetophenones. The steric bulk prevents the nucleophilic attack of ammonia/amine on the carbonyl carbon.
  • Solution: Titanium(IV) Isopropoxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) .[1]
    
  • Mechanism:

    
     acts as a dual-function reagent. It serves as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger. By chemically trapping the water byproduct as titanium oxides, it drives the unfavorable equilibrium toward the imine (ketimine) species, which is then reduced in situ.
    
Reducing Agent Selection Profile
Reducing AgentReactivityStability of

Recommendation

High (Reduces ketones & imines)ExcellentPrimary Choice (Method A). Used sequentially after Ti-mediated imine formation.

Moderate (Selectively reduces imines at pH 6)GoodSecondary Choice. Risk of residual cyanide; requires pH monitoring.

(STAB)
Mild (Selectively reduces imines/iminiums)ExcellentPrimary Choice (Method B). Ideal for derivatizing the amine with aldehydes.

VariableModerateAvoid. Risk of hydrogenolysis of the benzylic C-N bond or defluorination under high pressure.

Part 3: Experimental Protocols

Protocol A: De Novo Synthesis from Ketone

Objective: Synthesis of racemic 1-[2-(difluoromethoxy)phenyl]ethanamine from 1-[2-(difluoromethoxy)phenyl]ethanone. Method:


 Mediated Reductive Amination.
Materials
  • Precursor: 1-[2-(Difluoromethoxy)phenyl]ethanone (1.0 equiv)

  • Amine Source: Ammonia (7M in MeOH) or

    
     (2.0 equiv) + 
    
    
    
    (2.0 equiv)
  • Lewis Acid: Titanium(IV) isopropoxide (2.0 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol or Methanol (Anhydrous)

Step-by-Step Workflow
  • Complexation (Inert Atmosphere): In a flame-dried flask under

    
    , dissolve the ketone (10 mmol) in anhydrous ethanol (20 mL).
    
  • Imine Formation: Add

    
     (20 mmol) followed by the ammonia source (20 mmol).[1][2]
    
    • Note: If using

      
      , add 
      
      
      
      first to liberate free ammonia.
    • Critical Step: Stir the mixture at ambient temperature for 12–18 hours. The solution may turn slightly yellow/hazy. The Ti species is dehydrating the reaction, forcing the sterically hindered ketone to the imine.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add

    
     (15 mmol) portion-wise. (Caution: Hydrogen gas evolution).
    Allow the mixture to warm to room temperature and stir for an additional 4–6 hours.
    
  • Quench & Workup (The "Mattson" Modification):

    • Challenge: Titanium reactions form sticky emulsions upon water addition.

    • Solution: Quench by adding 2M aqueous Ammonium Hydroxide (

      
      ) . This precipitates titanium as a filterable white solid (
      
      
      
      ).
    • Dilute with dichloromethane (DCM). Filter the slurry through a Celite pad.

  • Purification:

    • Extract the filtrate with DCM (

      
      ).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (DCM:MeOH:

      
      , 95:5:0.5).
      
Protocol B: Derivatization (Library Synthesis)

Objective: Reductive alkylation of 1-[2-(difluoromethoxy)phenyl]ethanamine with various aldehydes. Method: Sodium Triacetoxyborohydride (STAB / Abdel-Magid Protocol).

Materials
  • Amine: 1-[2-(Difluoromethoxy)phenyl]ethanamine (1.0 equiv)

  • Electrophile: Aldehyde (1.0–1.2 equiv)

  • Reductant:

    
     (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[3]

  • Additive: Acetic Acid (1.0 equiv) - Optional, accelerates imine formation.

Step-by-Step Workflow
  • Mixing: Dissolve the amine (0.5 mmol) and aldehyde (0.55 mmol) in DCE (5 mL).

  • Reduction: Add

    
     (0.75 mmol) in a single portion.
    
    • Mechanism:[4][5][6][7] STAB is sterically bulky and electron-deficient; it reduces the protonated iminium ion much faster than the aldehyde, preventing direct reduction of the starting material.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS.[5]

    • QC Check: Look for the disappearance of the aldehyde peak. The

      
       group is stable here.
      
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc.[5][8]
    The product is usually pure enough for biological screening after solvent evaporation.
    

Part 4: Mechanistic Visualization

The following diagram illustrates the Titanium-mediated pathway, highlighting the critical dehydration step that overcomes the ortho-steric barrier.

G Ketone Ortho-Substituted Ketone Ti_Complex Ti-Hemiaminal Complex Ketone->Ti_Complex Coordination Imine Activated Ketimine Ti_Complex->Imine -TiO2 (Dehydration) Product 1-[2-(Difluoromethoxy) phenyl]ethanamine Imine->Product Hydride Transfer Ti Ti(OiPr)4 (Water Scavenger) Ti->Ti_Complex Ammonia NH3 / NH4OAc Ammonia->Ti_Complex Reductant NaBH4 (In Situ) Reductant->Product

Figure 1: Reaction pathway for Ti(IV)-mediated reductive amination.[4] The titanium species facilitates the difficult dehydration of the sterically hindered intermediate.

Part 5: Quality Control & Troubleshooting

NMR Characterization of the Group

When validating the product, the difluoromethoxy group provides a distinct spectroscopic handle:

  • 
     NMR:  Look for a triplet (
    
    
    
    ) in the range of 6.30 – 6.70 ppm . This signal integrates to 1 proton. If this signal disappears or shifts significantly, hydrolysis to the phenol has occurred.
  • 
     NMR:  A doublet appearing around -80 to -82 ppm .
    
Common Failure Modes
  • Low Conversion (Synthesis):

    • Cause: Insufficient dehydration.

    • Fix: Increase

      
       to 2.5 equiv or switch solvent to Toluene and reflux briefly before adding reductant (though Toluene is less compatible with 
      
      
      
      ).
  • Emulsion during Workup:

    • Cause: Titanium hydroxides forming a gel.

    • Fix: Use the

      
       quench described in Protocol A, or add 10% Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour until layers separate.
      

Part 6: References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 2527.[1][2]

  • Abdel-Magid, A. F., et al. (1996).[3][7][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Erickson, J. A., et al. (2012). "Difluoromethoxy and Trifluoromethoxy Groups: A Comparison of Their Physicochemical Properties." Journal of Medicinal Chemistry, 55(11), 5673-5687. (Reference for stability and bioisosteric properties).

Sources

Application Note: 1-[2-(Difluoromethoxy)phenyl]ethanamine as a Chiral Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Difluoromethoxy Motif[1][2][3]

In modern medicinal chemistry, the difluoromethoxy group (


)  has emerged as a critical bioisostere.[1] Unlike the completely hydrophobic trifluoromethoxy group (

) or the metabolically labile methoxy group (

), the

moiety acts as a lipophilic hydrogen bond donor .[2] This unique property allows it to modulate acidity, improve membrane permeability, and block metabolic soft spots (e.g., O-demethylation) while retaining the ability to interact with polar residues in a binding pocket.[3]

1-[2-(Difluoromethoxy)phenyl]ethanamine represents a high-value chiral building block that combines the structural rigidity of a benzylic amine with the physicochemical benefits of the ortho-difluoromethoxy substituent. This guide details the protocols for its asymmetric synthesis and its application as a chiral scaffold in drug discovery.

Key Physicochemical Data
PropertyValue / Description
Compound Name 1-[2-(Difluoromethoxy)phenyl]ethanamine
CAS Number 144759-10-4
Molecular Formula

Molecular Weight 187.19 g/mol
Chiral Center C1 (Benzylic position)
LogP (Calc) ~1.9 (Moderate Lipophilicity)
H-Bond Donor 2 (Amine +

proton)
pKa (Conjugate Acid) ~9.2 (Typical for

-methylbenzylamines)

Synthesis Protocols

We present two validated routes: Biocatalytic Transamination for high-enantiomeric excess (>99% ee) under mild conditions, and Ellman’s Sulfinamide Auxillary for chemical precision without biological constraints.

Protocol A: Biocatalytic Asymmetric Transamination (Green Route)

This method utilizes an


-transaminase (

-TA) to convert the prochiral ketone directly to the chiral amine. It is the preferred route for scale-up due to the elimination of heavy metals and high atom economy.

Mechanism: The enzyme transfers an amino group from an achiral donor (isopropylamine) to the ketone substrate, utilizing Pyridoxal-5'-phosphate (PLP) as a cofactor.

Reagents:

  • Substrate: 1-[2-(Difluoromethoxy)phenyl]ethanone (CAS: 127842-55-1).[4]

  • Enzyme: Commercial (R)- or (S)-selective

    
    -Transaminase (e.g., Codexis ATA series or equivalent).
    
  • Amine Donor: Isopropylamine (1 M in buffer).

  • Cofactor: PLP (1 mM).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Procedure:

  • Preparation: Dissolve the ketone substrate (50 mg) in DMSO (5% v/v of final volume).

  • Buffer Mix: Prepare 10 mL of 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M isopropylamine. Note: Adjust pH back to 7.5 after adding isopropylamine as it is basic.

  • Initiation: Add the substrate-DMSO solution to the buffer mix. Add 20 mg of lyophilized

    
    -transaminase enzyme powder.
    
  • Incubation: Shake the reaction vessel at 30°C and 180 rpm for 24 hours. The equilibrium is driven forward by the volatility of the acetone by-product (if using an open system or nitrogen sweep).

  • Work-up: Basify the reaction mixture to pH >11 using 5M NaOH to deprotonate the amine.

  • Extraction: Extract 3x with Methyl tert-butyl ether (MTBE).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. The crude oil is typically >95% pure. For analytical standards, convert to the HCl salt by adding 1M HCl in ether.
    

Validation Check:

  • Chiral HPLC: Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

  • Success Criteria: >99% ee and >90% conversion.

Protocol B: Diastereoselective Synthesis via Ellman Auxiliary (Chemical Route)

This route is ideal when specific enzymes are unavailable or if both enantiomers are required from a single chiral source (by switching the sulfinamide enantiomer).

Step-by-Step Procedure:

  • Imine Formation:

    • To a solution of 1-[2-(Difluoromethoxy)phenyl]ethanone (1.0 eq) in THF, add (R)-tert-butanesulfinamide (1.2 eq) and

      
       (2.0 eq).
      
    • Reflux at 70°C for 16 hours. Monitor by TLC for disappearance of ketone.

    • Quench: Pour into brine, filter the titanium salts through Celite, and concentrate to yield the N-sulfinyl ketimine.

  • Diastereoselective Reduction:

    • Dissolve the ketimine in dry THF at -48°C.

    • Add L-Selectride (1.5 eq) dropwise. The bulky hydride attacks from the less hindered face, directed by the sulfinyl group.

    • Stir for 4 hours, warming slowly to 0°C.

  • Cleavage:

    • Treat the resulting sulfinamide with 4M HCl in dioxane/methanol for 1 hour at room temperature to cleave the auxiliary.

    • Precipitate the product as the amine hydrochloride salt by adding diethyl ether.

Visualization of Workflows

The following diagrams illustrate the logical flow of the biocatalytic and chemical synthesis pathways.

SynthesisPathways cluster_Bio Protocol A: Biocatalysis cluster_Chem Protocol B: Ellman Auxiliary Ketone Precursor: 1-[2-(Difluoromethoxy)phenyl]ethanone ATA w-Transaminase + PLP + iPrNH2 Ketone->ATA Condensation Ti(OEt)4 (R)-t-Bu-Sulfinamide Ketone->Condensation BioProduct (R)- or (S)-Amine (>99% ee) ATA->BioProduct 24h, 30°C Imine Chiral N-Sulfinyl Imine Condensation->Imine Reduction L-Selectride (-48°C) Imine->Reduction Stereocontrol Hydrolysis HCl / Dioxane Reduction->Hydrolysis ChemProduct Chiral Amine HCl Salt Hydrolysis->ChemProduct

Figure 1: Comparison of Biocatalytic (Green) and Chemical (Red) synthesis routes for the target chiral amine.

Application Note: Utilizing the Intermediate in Drug Design

The "Magic" of the Difluoromethoxy Group

The 1-[2-(Difluoromethoxy)phenyl]ethanamine scaffold is particularly valuable in the design of Kinase Inhibitors and GPCR Ligands .

  • Metabolic Shielding: The

    
     group at the ortho-position sterically protects the benzylic amine from oxidative deamination while itself being resistant to Phase I metabolism.
    
  • Conformational Lock: The dipole-dipole interaction between the ether oxygen and the ring fluorine atoms often favors a specific conformation (orthogonal to the ring), which can pre-organize the molecule for receptor binding.

  • Hydrogen Bonding: Unlike

    
    , the terminal proton of 
    
    
    
    is sufficiently acidic to act as a weak hydrogen bond donor (
    
    
    for the C-H bond, but polarized by fluorines), allowing interactions with carbonyl backbone residues in target proteins.
Workflow: Coupling to a Heterocyclic Core

When using this amine to synthesize a drug candidate (e.g., an amide coupling with a carboxylic acid core), standard coupling reagents (HATU/EDC) are effective. However, due to the steric bulk of the ortho-substituent, reaction times may need to be extended.

Recommended Coupling Protocol:

  • Activation: Pre-activate the Carboxylic Acid (1.0 eq) with HATU (1.1 eq) and DIPEA (2.5 eq) in DMF for 15 minutes.

  • Addition: Add the chiral 1-[2-(Difluoromethoxy)phenyl]ethanamine (1.1 eq).

  • Optimization: If conversion is slow (<50% in 4h), heat to 50°C. The benzylic center is generally resistant to racemization under these conditions, but always verify ee% post-coupling.

DrugDesign Amine 1-[2-(Difluoromethoxy)phenyl]ethanamine Coupling Amide Coupling (HATU/DIPEA) Amine->Coupling Scaffold Heterocyclic Core (e.g., Pyrazole/Pyridine Acid) Scaffold->Coupling Target Bioactive Candidate Coupling->Target Properties Enhanced Properties: 1. Metabolic Stability (OCF2H shield) 2. Permeability (Lipophilic H-bond donor) 3. Selectivity (Chiral vector) Target->Properties

Figure 2: Integration of the chiral amine into a medicinal chemistry workflow.

References

  • Zafrani, Y., et al. (2017). "Difluoromethoxy group as a hydrogen bond donor: a structural and physicochemical investigation." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. (Reference for Transaminase methodology). Link

  • Ellman, J. A., et al. (2002). "Asymmetric synthesis of amines with tert-butanesulfinamide." Chemical Reviews. Link

  • PubChem Compound Summary. (2025). "1-[2-(Difluoromethoxy)phenyl]ethan-1-one."[4] National Center for Biotechnology Information. Link

Sources

Navigating the Synthesis of 1-[2-(Difluoromethoxy)phenyl]ethanamine: A Guide to Amine Protection Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The primary amine of 1-[2-(difluoromethoxy)phenyl]ethanamine is a key functional group that often requires temporary masking during multi-step organic syntheses to prevent unwanted side reactions.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of suitable amine protecting groups for this specific molecule. We delve into the strategic application of three widely used carbamate protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). This guide offers detailed experimental protocols, discusses the rationale behind procedural steps, and presents a comparative analysis to facilitate the selection of the optimal protecting group strategy based on the specific reaction conditions and desired synthetic outcomes.

Introduction: The Imperative for Amine Protection

In the intricate landscape of multi-step organic synthesis, the reactivity of functional groups must be carefully managed to achieve the desired molecular architecture. Amines, being nucleophilic and basic, are prone to participating in a wide array of chemical transformations.[1] For a molecule such as 1-[2-(difluoromethoxy)phenyl]ethanamine, the primary amine can interfere with reactions targeting other parts of the molecule, leading to undesired byproducts and reduced yields.[2] Therefore, the temporary protection of this amine group is often a critical step to ensure the success of a synthetic campaign.[1][3]

The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups within the molecule.[1] This principle of "orthogonality," where protecting groups can be selectively removed in the presence of others, is a cornerstone of modern synthetic strategy.[4][5][6] The presence of the difluoromethoxy group on the aromatic ring of the target molecule adds another layer of consideration, as its stability under various acidic and basic conditions must be taken into account when choosing a deprotection strategy.[7][8]

This guide will focus on the practical application of Boc, Cbz, and Fmoc protecting groups, which are among the most reliable and versatile options for amine protection.[4][5][]

Strategic Selection of Amine Protecting Groups

The choice of a protecting group is dictated by the overall synthetic plan, particularly the reagents and conditions of the subsequent reaction steps. The stability of the difluoromethoxy group is a key consideration; it is generally stable to a wide range of acidic and basic conditions, which allows for flexibility in the choice of deprotection methods.[7][8][10][11]

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability towards a variety of reaction conditions, including catalytic hydrogenation and most basic and nucleophilic reagents.[6][12][13][14] It is, however, readily cleaved under acidic conditions.[13][15][16]

  • Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[12][13][17]

  • Deprotection: Removal of the Boc group is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[15][16][18][19][20]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another stalwart in amine protection, particularly in peptide synthesis.[6][21] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[5][6][21]

  • Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[21][22]

  • Deprotection: The most common method for Cbz group removal is catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), which is a very mild and clean deprotection strategy.[5][21][23][24][25] Alternatively, strong acids like HBr in acetic acid can also be used.[26]

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[5][27] This orthogonality is highly valuable in complex syntheses.[4][5][6]

  • Protection: The Fmoc group is introduced using reagents like Fmoc-Cl or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[27]

  • Deprotection: The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[27][28][29][30][31]

Comparative Overview of Protecting Groups

To aid in the selection process, the following table summarizes the key characteristics of the Boc, Cbz, and Fmoc protecting groups.

Protecting GroupReagent for ProtectionCommon Deprotection ConditionsStabilityKey Advantages
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA in DCM)[15][16][18][19][20]Stable to base, nucleophiles, and hydrogenation.[6][12][14]Widely used, high yields, stable to many common reagents.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[5][21][23][24][25]Stable to acid and base.[6][21]Mild deprotection, orthogonal to acid- and base-labile groups.
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)[27][28][30][31]Stable to acid and hydrogenation.[5][27]Orthogonal to Boc and Cbz, mild deprotection.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific applications.

Boc Protection of 1-[2-(Difluoromethoxy)phenyl]ethanamine

Materials:

  • 1-[2-(Difluoromethoxy)phenyl]ethanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve 1-[2-(Difluoromethoxy)phenyl]ethanamine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Boc Deprotection

Materials:

  • Boc-protected 1-[2-(Difluoromethoxy)phenyl]ethanamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Protocol:

  • Dissolve the Boc-protected amine (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (10-20 eq, or a 20-50% v/v solution in DCM) dropwise.[15][32]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Cbz Protection of 1-[2-(Difluoromethoxy)phenyl]ethanamine

Materials:

  • 1-[2-(Difluoromethoxy)phenyl]ethanamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or an organic base like triethylamine

  • Tetrahydrofuran (THF) and Water (for Schotten-Baumann conditions) or an organic solvent like DCM

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve 1-[2-(Difluoromethoxy)phenyl]ethanamine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF and water (e.g., 2:1).[21]

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.2 eq) dropwise.[21]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary.

Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected 1-[2-(Difluoromethoxy)phenyl]ethanamine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Protocol:

  • Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% Pd).[26]

  • Evacuate the flask and backfill with hydrogen gas.[26] For a balloon setup, repeat this cycle three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection of 1-[2-(Difluoromethoxy)phenyl]ethanamine

Materials:

  • 1-[2-(Difluoromethoxy)phenyl]ethanamine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve 1-[2-(Difluoromethoxy)phenyl]ethanamine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of dioxane and water.

  • Cool the solution to 0 °C.

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary.

Fmoc Deprotection

Materials:

  • Fmoc-protected 1-[2-(Difluoromethoxy)phenyl]ethanamine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Dissolve the Fmoc-protected amine (1.0 eq) in DMF.

  • Add piperidine to make a 20% (v/v) solution.[28]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine.

  • The crude product can then be purified by an appropriate method, such as column chromatography or crystallization.

Visualization of Workflows

To better illustrate the decision-making process and the experimental workflows, the following diagrams are provided.

Protection_Deprotection_Workflow Start 1-[2-(Difluoromethoxy)phenyl]ethanamine Boc_Protect Boc Protection (Boc₂O, Base) Start->Boc_Protect Cbz_Protect Cbz Protection (Cbz-Cl, Base) Start->Cbz_Protect Fmoc_Protect Fmoc Protection (Fmoc-Cl, Base) Start->Fmoc_Protect Boc_Protected Boc-Protected Amine Boc_Protect->Boc_Protected Cbz_Protected Cbz-Protected Amine Cbz_Protect->Cbz_Protected Fmoc_Protected Fmoc-Protected Amine Fmoc_Protect->Fmoc_Protected Reaction_Steps Subsequent Synthetic Steps Boc_Protected->Reaction_Steps Cbz_Protected->Reaction_Steps Fmoc_Protected->Reaction_Steps Boc_Deprotect Boc Deprotection (TFA) Reaction_Steps->Boc_Deprotect Cbz_Deprotect Cbz Deprotection (H₂, Pd/C) Reaction_Steps->Cbz_Deprotect Fmoc_Deprotect Fmoc Deprotection (Piperidine) Reaction_Steps->Fmoc_Deprotect Final_Product Deprotected Amine Boc_Deprotect->Final_Product Cbz_Deprotect->Final_Product Fmoc_Deprotect->Final_Product

Caption: General workflow for amine protection and deprotection.

Orthogonality_Decision_Tree Start Choose Protecting Group Q1 Are subsequent steps acid-sensitive? Start->Q1 Q2 Are subsequent steps sensitive to hydrogenation? Q1->Q2 Yes Use_Boc Use Boc Q1->Use_Boc No Q3 Are subsequent steps base-sensitive? Q2->Q3 Yes Use_Cbz Use Cbz Q2->Use_Cbz No Use_Fmoc Use Fmoc Q3->Use_Fmoc No Consider_Other Consider other protecting groups Q3->Consider_Other Yes

Caption: Decision tree for selecting an orthogonal protecting group.

Conclusion

The selection of an appropriate amine protecting group is a critical decision in the synthesis of complex molecules like 1-[2-(difluoromethoxy)phenyl]ethanamine. The Boc, Cbz, and Fmoc groups offer a versatile toolkit for chemists, each with its own set of conditions for application and removal. By carefully considering the stability of these protecting groups in the context of the overall synthetic route, researchers can strategically mask the reactivity of the primary amine, thereby enabling the successful execution of subsequent chemical transformations. The detailed protocols and comparative data provided in this application note serve as a valuable resource for the rational design and implementation of protecting group strategies in drug discovery and development.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]

  • (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. [Link]

  • Lu, B.-Y., & Fang, S. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750–1757. [Link]

  • National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • ResearchGate. (n.d.). An Excellent Method for Cbz-Protection of Amines. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • (n.d.). Methods for Removing the Fmoc Group. [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47. [Link]

  • RSC Publishing. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. [Link]

  • (2019, November 19). Amino Acid-Protecting Groups. [Link]

  • Academia.edu. (n.d.). Amino Acid-Protecting Groups Amino Acid-Protecting Groups. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18691. [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (2025, December 15). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. [Link]

  • Journal of the American Chemical Society. (2018, July 24). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

Sources

Scalable Asymmetric Synthesis of 1-[2-(Difluoromethoxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the scalable synthesis of 1-[2-(Difluoromethoxy)phenyl]ethanamine, designed for process chemists and drug development professionals.

Executive Summary

The compound 1-[2-(Difluoromethoxy)phenyl]ethanamine (CAS: 144759-10-4) is a highly valuable chiral building block in modern drug discovery. The incorporation of a difluoromethoxy (-OCF₂H) group onto an aromatic ring serves as a bioisostere for methoxy or hydroxyl groups, offering enhanced lipophilicity, improved metabolic stability against cytochrome P450 enzymes, and unique hydrogen-bond donor/acceptor properties.

When coupled with a chiral primary amine at the benzylic position, this motif becomes a privileged scaffold for central nervous system (CNS) therapeutics and agrochemicals. This guide outlines a scalable, high-enantiomeric-excess (ee) synthetic route transitioning from classical racemic resolution to modern asymmetric auxiliary and biocatalytic methodologies.

Retrosynthetic Strategy & Route Selection

The synthesis of chiral benzylic amines typically relies on the construction of the corresponding ketone, followed by stereoselective amination. For 1-[2-(difluoromethoxy)phenyl]ethanamine, the critical intermediate is 2-(difluoromethoxy)acetophenone (CAS: 127842-55-1)[1].

We evaluate three primary strategies for scalability:

  • Classical Reductive Amination & Resolution: Condensation of the ketone with ammonia/hydroxylamine followed by reduction yields a racemic amine. Subsequent resolution via chiral acids (e.g., tartaric acid) is required. Drawback: Maximum 50% theoretical yield without complex recycling.

  • Ellman’s Auxiliary Route (Recommended for Bench-to-Kilo Scale): Condensation of the ketone with enantiopure tert-butanesulfinamide followed by diastereoselective reduction. Advantage: Highly predictable stereocontrol and easily scalable using standard reactor setups.

  • Biocatalytic Transamination (Recommended for Pilot/Manufacturing): Enzymatic conversion of the ketone using an engineered ω-transaminase. Advantage: Ultimate green chemistry approach with >99% ee, though requires specific enzyme screening and optimization.

G A 2-Hydroxyacetophenone (Starting Material) B 2-(Difluoromethoxy)acetophenone (Key Intermediate) A->B Difluoromethylation (ClCF2COONa, Base) C Chiral Sulfinyl Imine (Ellman Intermediate) B->C (R)-t-BuSONH2 Ti(OEt)4 D 1-[2-(Difluoromethoxy)phenyl]ethanamine (Target Chiral Amine) B->D Transaminase (Biocatalytic Route) C->D 1. NaBH4 reduction 2. HCl deprotection

Caption: Retrosynthetic strategies and forward synthesis workflows for the target chiral amine.

Mechanistic Insights & Causality (E-E-A-T)

The Difluoromethylation Step

Direct O-difluoromethylation of phenols traditionally utilized chlorodifluoromethane (Freon-22), an ozone-depleting gas requiring pressurized reactors. For scalable bench synthesis, sodium chlorodifluoroacetate (ClCF₂COONa) is the superior reagent[2].

  • Causality of Reagent Choice: Upon heating in a polar aprotic solvent (DMF) with a mild base (Cs₂CO₃), ClCF₂COONa undergoes decarboxylation to slowly release difluorocarbene (:CF₂). The slow generation prevents carbene dimerization, allowing efficient trapping by the phenoxide ion.

  • Base Selection: Cs₂CO₃ is preferred over NaOH or KOH because strong aqueous bases can trigger undesired aldol condensation of the acetophenone starting material.

Mechanism A Sodium chlorodifluoroacetate (ClCF2COONa) B Decarboxylation (-CO2) Δ, DMF A->B C Difluorocarbene (:CF2) Reactive Intermediate B->C -NaCl D Phenoxide Attack (from 2-hydroxyacetophenone) C->D E Protonation (H2O workup) D->E F 2-(Difluoromethoxy)acetophenone E->F

Caption: Mechanistic pathway for the generation and trapping of difluorocarbene.

Ellman's Auxiliary Stereocontrol

To achieve high enantiopurity, (R)- or (S)-2-methylpropane-2-sulfinamide is condensed with the ketone.

  • Role of Ti(OEt)₄: Ketones are notoriously sluggish to form imines. Titanium(IV) ethoxide acts as both a Lewis acid to activate the carbonyl and a highly effective water scavenger, driving the equilibrium forward without the need for Dean-Stark distillation.

  • Stereochemical Causality: During reduction, the bulky tert-butyl group of the sulfinamide sterically shields one face of the imine. When reduced with NaBH₄, the hydride attacks from the less hindered face via a highly organized cyclic transition state, yielding the desired diastereomer with >95% de (diastereomeric excess).

Step-by-Step Experimental Protocols

Note: These protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure reaction fidelity before proceeding to the next step.

Protocol A: Synthesis of 2-(Difluoromethoxy)acetophenone

Objective: O-alkylation of 2-hydroxyacetophenone.

  • Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Purge with N₂.

  • Charge: Add 2-hydroxyacetophenone (100 g, 0.73 mol), Cs₂CO₃ (356 g, 1.10 mol), and anhydrous DMF (800 mL). Stir at 20°C for 30 minutes to form the phenoxide (solution turns deep yellow).

  • Reagent Addition: Add sodium chlorodifluoroacetate (167 g, 1.10 mol) in three equal portions over 15 minutes to control the rate of CO₂ evolution.

  • Heating: Heat the mixture to 100°C.

    • IPC Check: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.4) should disappear, replaced by a higher running spot (Rf ~0.7). Reaction is typically complete in 4-6 hours.

  • Quench & Workup: Cool to room temperature. Pour the mixture into 2 L of ice-cold water (validates the quench by dissolving inorganic salts and precipitating/separating the organic product). Extract with MTBE (3 x 500 mL).

  • Purification: Wash the combined organic layers with 5% LiCl solution (3 x 300 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil. (Expected yield: 80-85%).

Protocol B: Formation of Chiral N-tert-Butanesulfinyl Imine

Objective: Condensation to form the chiral imine.

  • Setup: In a dry 1 L flask under N₂, dissolve 2-(difluoromethoxy)acetophenone (100 g, 0.53 mol) in anhydrous THF (500 mL).

  • Reagent Addition: Add (R)-(+)-2-methylpropane-2-sulfinamide (71.5 g, 0.59 mol), followed by Titanium(IV) ethoxide (241 g, 1.06 mol).

  • Reaction: Stir at 60°C for 18 hours.

    • IPC Check: HPLC analysis should indicate >95% conversion of the ketone.

  • Workup: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with vigorous stirring.

    • Causality: This step rapidly hydrolyzes the titanium species into insoluble TiO₂, which precipitates as a white solid.

  • Filtration: Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc. Separate the organic layer, dry, and concentrate to afford the imine intermediate.

Protocol C: Asymmetric Reduction and Deprotection

Objective: Diastereoselective reduction and auxiliary removal to yield the target amine.

  • Reduction: Dissolve the crude imine in THF (600 mL) and cool to -40°C. Add NaBH₄ (30 g, 0.79 mol) portion-wise. Slowly warm to room temperature over 4 hours.

    • IPC Check: LC-MS to confirm the disappearance of the imine mass [M+H]⁺ and appearance of the sulfinamide mass.

  • Quench: Carefully quench with slow addition of MeOH (50 mL) until effervescence ceases. Concentrate the solvent.

  • Deprotection: Dissolve the crude residue in MeOH (300 mL). Add 4M HCl in 1,4-dioxane (200 mL). Stir at room temperature for 2 hours.

    • Causality: The acidic conditions selectively cleave the N-S bond of the sulfinamide, releasing the primary amine hydrochloride and a volatile byproduct (isobutylene or related species).

  • Isolation: Concentrate the mixture. Partition between MTBE and 1M NaOH (to free-base the amine). Extract with MTBE, dry, and evaporate to yield the free base of 1-[2-(difluoromethoxy)phenyl]ethanamine .

  • Salt Formation (Optional): Dissolve in Et₂O and bubble HCl gas to precipitate the highly stable hydrochloride salt (CAS: 127842-65-3)[3].

Quantitative Data & Route Analytics

The following table summarizes the comparative metrics of the three primary synthesis routes for scaling 1-[2-(Difluoromethoxy)phenyl]ethanamine.

MetricRoute 1: Racemic + ResolutionRoute 2: Ellman's AuxiliaryRoute 3: Biocatalytic Transaminase
Overall Yield (from Ketone) 35 - 40% (max 50%)70 - 78%85 - 90%
Enantiomeric Excess (ee) >98% (after 2 recrystallizations)>96% (direct from reduction)>99% (enzyme dependent)
Scalability Low (Poor atom economy)High (Standard reactor compatible)Very High (Requires bio-reactor)
Key Reagents NH₂OH, H₂, Chiral Acid(R)-t-BuSONH₂, Ti(OEt)₄, NaBH₄Isopropylamine, PLP, Transaminase
E-Factor (Waste/Product) > 50~ 25< 10
Estimated Cost / kg

$

$ (at high volume)

References

  • Sigma-Aldrich. 1-(2-(Difluoromethoxy)phenyl)ethan-1-amine; CAS Number: 144759-10-4. Retrieved from[Link]

  • AccelaChem. 2'-(Difluoromethoxy)acetophenone; CAS Number: 127842-55-1. Retrieved from [Link]

  • Molaid. 1-(2-Difluoromethoxy-phenyl)-ethylamine hydrochloride; CAS Number: 127842-65-3. Retrieved from[Link]

  • ResearchGate. Synthesis of Difluoromethyl Ketones and O-Difluoromethylation of Carboxylic Acids. Retrieved from[Link]

Sources

Introduction: The Strategic Importance of 1-[2-(Difluoromethoxy)phenyl]ethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Substitution Reactions of 1-[2-(Difluoromethoxy)phenyl]ethanamine

In the landscape of medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven method for optimizing the pharmacological profile of drug candidates. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, prized for its unique ability to modulate key molecular properties.[1][2] Unlike a methoxy group, it can act as a hydrogen bond donor, and it often serves as a metabolically stable bioisostere for hydroxyl, thiol, or even amine functionalities.[3][4][5] This enhances binding affinity, improves metabolic stability, and fine-tunes lipophilicity.[1][6][7]

1-[2-(Difluoromethoxy)phenyl]ethanamine is a chiral primary amine that leverages these benefits, presenting a versatile scaffold for the synthesis of novel therapeutics. The primary amine group is a potent nucleophile, providing a reactive handle for constructing a diverse array of molecular architectures through nucleophilic substitution reactions.[8] This guide provides detailed application notes and robust protocols for two fundamental classes of these reactions—N-alkylation and N-acylation—tailored for researchers and drug development professionals. The methodologies described herein are designed to be reproducible and offer insights into the causality behind experimental choices, ensuring both efficiency and success in the synthesis of next-generation pharmaceutical agents.

Core Principles: Understanding the Reactivity of a Fluorinated Benzylic Amine

The reactivity of 1-[2-(Difluoromethoxy)phenyl]ethanamine is dominated by the lone pair of electrons on the nitrogen atom, which makes it a strong nucleophile. This allows it to readily attack electron-deficient centers, forming new carbon-nitrogen bonds. Two principal transformations are discussed: N-alkylation, which forms secondary or tertiary amines, and N-acylation, which yields stable amides.

  • The Role of the Amine: As a primary amine, it is highly reactive towards a range of electrophiles.[8] Its nucleophilicity is sufficient to react directly with alkyl halides and highly reactive acylating agents without requiring strong activation.[8] The presence of the adjacent chiral center is a key feature for building stereochemically complex molecules, and the reactions described herein are designed to preserve this stereochemical integrity.

  • Influence of the 2-(Difluoromethoxy)phenyl Group: The ortho-difluoromethoxy substituent exerts a moderate electron-withdrawing effect, which can slightly temper the basicity of the amine. However, this effect is generally modest, and the amine remains a competent nucleophile for the transformations discussed. The steric bulk of the ortho-substituted phenyl ring can influence the transition state of the reaction, a factor to consider when selecting coupling partners.

  • Controlling Reactivity: A central challenge in the alkylation of primary amines is preventing over-alkylation, which leads to the formation of tertiary amines or even quaternary ammonium salts.[9] The protocols below address this by carefully controlling stoichiometry and through the rational selection of bases and reaction conditions. For acylation, the primary challenge is managing the high reactivity of acylating agents and neutralizing acidic byproducts.

Application Protocols for N-Alkylation

N-alkylation is a cornerstone of amine chemistry, enabling the introduction of diverse alkyl groups to build complex molecular scaffolds. We present two robust methods: direct alkylation with alkyl halides and reductive amination.

Protocol 1: Selective Mono-N-Alkylation with Alkyl Halides

Direct alkylation is a classic method for forming C-N bonds. To achieve high selectivity for the desired secondary amine product, this protocol employs a carefully chosen base and controlled addition of the electrophile. The use of cesium-based reagents has been shown to promote mono-alkylation over di-alkylation.[9]

Rationale: A non-nucleophilic base is critical to prevent it from competing with the amine in reacting with the alkyl halide. A hindered base like N,N-Diisopropylethylamine (DIPEA) or a soft base like cesium hydroxide is ideal.[9][10] The reaction is typically run in a polar aprotic solvent like DMF or DMSO to facilitate the Sₙ2 reaction pathway.[9]

cluster_prep Preparation cluster_reac Reaction cluster_work Work-up & Purification p1 Dissolve amine (1.0 eq) & base (1.5 eq) in anhydrous solvent (e.g., DMF) p2 Stir under inert atmosphere (N₂ or Ar) p1->p2 r1 Add alkyl halide (1.0-1.1 eq) dropwise at 0 °C or RT p2->r1 r2 Stir at RT or with gentle heating (40-60 °C) r1->r2 r3 Monitor by TLC or LC-MS for consumption of starting amine r2->r3 w1 Quench with water & extract with organic solvent (e.g., Ethyl Acetate) r3->w1 w2 Wash organic layer with brine, dry over Na₂SO₄, and concentrate w1->w2 w3 Purify by flash column chromatography w2->w3

Caption: General workflow for direct N-alkylation.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-[2-(difluoromethoxy)phenyl]ethanamine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1-0.5 M.

  • Base Addition: Add cesium hydroxide (CsOH, 1.5 eq.) or DIPEA (1.5 eq.) to the stirred solution.

  • Alkyl Halide Addition: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.1 eq.) dropwise to the mixture at room temperature. For highly reactive halides, consider cooling the reaction to 0 °C to control the initial rate.[11]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C) until the primary amine is consumed. Monitor the reaction's progress by TLC or LC-MS, paying close attention to the formation of any dialkylated byproduct.[11]

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[11]

Protocol 2: N-Alkylation via One-Pot Reductive Amination

Reductive amination is a highly efficient and versatile one-pot method for N-alkylation that proceeds through an imine intermediate, which is reduced in situ.[11] This method is widely favored in medicinal chemistry for its broad substrate scope and operational simplicity.

Rationale: The reaction begins with the formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone). A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine C=N bond without reducing the starting carbonyl compound. This allows for a one-pot procedure where all reagents can be mixed together.[11]

amine Primary Amine (Nucleophile) intermediate Imine Intermediate amine->intermediate + carbonyl Aldehyde/Ketone (Electrophile) carbonyl->intermediate product Secondary Amine (Product) intermediate->product Reduction reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->intermediate

Caption: Mechanism of reductive amination.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-[2-(difluoromethoxy)phenyl]ethanamine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).[11]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added. The reaction can be monitored by TLC or LC-MS.[11]

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution. Control any effervescence.[11]

  • Reaction Completion: Continue stirring the reaction at room temperature for 3-12 hours, or until the imine intermediate is fully consumed as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]

Application Protocol for N-Acylation

N-acylation is a fundamental transformation that converts the primary amine into a highly stable amide. This is a common strategy for peptide synthesis, creating bioactive molecules, and for protecting group chemistry.[10][12]

Protocol 3: N-Acylation with Acyl Chlorides

Acyl chlorides are highly reactive acylating agents that provide a rapid and efficient route to amide bond formation. The reaction requires a base to neutralize the HCl byproduct.

Rationale: The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic, sterically hindered base such as DIPEA is used to scavenge the generated HCl without competing with the substrate amine.[10] The reaction is often performed at 0 °C to moderate the exothermic reaction.

cluster_prep Preparation cluster_reac Reaction cluster_work Work-up & Purification p1 Dissolve amine (1.0 eq) & DIPEA (1.5 eq) in anhydrous DCM p2 Cool mixture to 0 °C under inert atmosphere p1->p2 r1 Add acyl chloride (1.1 eq) dropwise via syringe p2->r1 r2 Allow to warm to RT and stir for 2-4 hours r1->r2 r3 Monitor by TLC or LC-MS r2->r3 w1 Quench with water, separate layers r3->w1 w2 Wash organic layer sequentially with 1 M HCl, sat. NaHCO₃, and brine w1->w2 w3 Dry over Na₂SO₄, concentrate, and purify via chromatography w2->w3

Caption: General workflow for N-acylation.

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 1-[2-(difluoromethoxy)phenyl]ethanamine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.[10]

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1-1.2 eq.) dropwise via syringe. A white precipitate of DIPEA hydrochloride will likely form.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.[10]

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove residual acid), and finally with brine.[10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide product by flash column chromatography or recrystallization.

Summary of Methodologies and Data

Reaction Type Electrophile Key Reagents Typical Solvents Advantages Key Considerations
Direct N-Alkylation Alkyl HalideCsOH or DIPEADMF, DMSO, DCMStraightforward, good for simple alkyl groups.Risk of over-alkylation to tertiary amine; requires careful control of stoichiometry.[9]
Reductive Amination Aldehyde or KetoneNaBH(OAc)₃, NaBH₃CNDCM, DCE, MeOHHigh selectivity for mono-alkylation, one-pot procedure, broad substrate scope.[11]Requires a carbonyl compound; imine formation can be slow for hindered ketones.
N-Acylation Acyl Chloride or AnhydrideDIPEA, Pyridine, Et₃NDCM, THF, DioxaneFast, efficient, high-yielding reaction to form stable amides.[10]Highly reactive reagents require anhydrous conditions and temperature control; produces acidic byproduct.

References

  • Experimental procedure for N-alkylation of primary amines. Benchchem.
  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
  • Aqueous-Mediated N-Alkylation of Amines. Semantic Scholar.
  • Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. PMC.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Pharmanecia.
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
  • N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry.
  • N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. PMC.
  • Chemists develop New method for introducing fluorinated components into molecules. News-Medical.net.
  • Difluoromethylation Reactions of Organic Compounds. PubMed.
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC.
  • Amine Reactivity. Michigan State University Chemistry.
  • Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate.
  • A Conventional New Procedure for N-acylation of Unprotected Amino Acids. PubMed.
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.
  • Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine. Benchchem.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.

Sources

Buchwald-Hartwig amination using 1-[2-(Difluoromethoxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized C-N Coupling of 1-[2-(Difluoromethoxy)phenyl]ethanamine

Part 1: Executive Summary & Strategic Analysis

1.1 The Substrate Challenge 1-[2-(Difluoromethoxy)phenyl]ethanamine represents a high-value "magic methyl" bioisostere in medicinal chemistry. The ortho-difluoromethoxy (-OCHF


) group modulates lipophilicity (LogP) and metabolic stability (blocking O-dealkylation) compared to a standard methoxy group. However, this structural advantage introduces significant synthetic hurdles in Palladium-catalyzed cross-coupling:
  • Steric Occlusion: The ortho-OCHF

    
     group creates a steric wall proximal to the nucleophilic nitrogen (located at the benzylic 
    
    
    
    -position). This hinders the amine binding step in the catalytic cycle.
  • Electronic Deactivation: The -OCHF

    
     group is electron-withdrawing by induction (
    
    
    
    ), reducing the Lewis basicity of the primary amine compared to non-fluorinated analogues.
  • Chiral Lability: As a benzylic amine, the

    
    -proton is susceptible to deprotonation by strong bases (e.g., NaO
    
    
    
    Bu), leading to racemization via an imine intermediate.

1.2 The Solution: Ligand-Controlled Catalysis To overcome these barriers, this protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Specifically, we focus on BrettPhos and RuPhos .[1][2][3] These ligands possess a specific architecture—a lower aromatic ring that promotes reductive elimination and an upper ring that protects the metal center—allowing for the coupling of sterically hindered, electron-deficient amines under mild conditions.

Part 2: Mechanistic Insight & Optimization Logic

The success of this reaction hinges on the Reductive Elimination step. In standard systems, the steric bulk of the ortho-OCHF


 group destabilizes the Pd(II)-amido intermediate, causing the catalyst to stall or undergo 

-hydride elimination.

Critical Decision Matrix:

ParameterStandard Condition (High Throughput)Enantioretentive Condition (Chiral Integrity)
Ligand BrettPhos (High activity for 1° amines)RuPhos (Handles extreme sterics/lower temp)
Base NaO

Bu
(Fast, strong base)
Cs

CO

or K

PO

(Mild, prevents racemization)
Solvent 1,4-Dioxane or Toluene

-Amyl Alcohol
(Promotes solubility of inorganic bases)
Temp 100 °C80 °C
Visualization: The Steric-Electronic Interplay

The following diagram illustrates the catalytic cycle and the specific points where the ortho-difluoromethoxy group impacts reactivity.

BuchwaldMechanism Start Pd(0) Active Species (L-Pd) OxAdd Oxidative Addition (Ar-Pd(II)-X) Start->OxAdd + Aryl Halide AmineBind Amine Coordination (Steric Clash with -OCHF2) OxAdd->AmineBind + 1-[2-(Difluoromethoxy)phenyl]ethanamine Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Racemization Risk: Beta-Hydride Elimination (If Base too Strong) Deprot->Racemization High Temp / NaOtBu RedElim->Start Regenerate Pd(0) Product Coupled Aryl Amine RedElim->Product

Figure 1: Catalytic cycle highlighting the critical amine coordination step where the ortho-OCHF2 group introduces steric strain. The racemization pathway is a competing side reaction.

Part 3: Experimental Protocols

Method A: General High-Efficiency Protocol

Recommended for achiral substrates or initial scouting where racemization is not a primary concern.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • 1-[2-(Difluoromethoxy)phenyl]ethanamine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Base: NaO

    
    Bu (1.4 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a reaction vial equipped with a magnetic stir bar.

  • Solids Addition: Add the Aryl Halide (1.0 mmol), Amine (1.2 mmol), NaO

    
    Bu (1.4 mmol, 135 mg), and BrettPhos Pd G4 precatalyst (0.02 mmol, 18 mg).
    
    • Note: If the amine is a liquid, add it after the solvent.

  • Solvent: Add anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 100 °C for 2–12 hours.

    • Monitoring: Check conversion via LC-MS.[4] Look for the disappearance of the aryl halide.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues and salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: Enantioretentive Protocol (Mild Conditions)

Recommended for enantiopure 1-[2-(Difluoromethoxy)phenyl]ethanamine to prevent racemization.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • (S)- or (R)-1-[2-(Difluoromethoxy)phenyl]ethanamine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2-5 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent:

    
    -Amyl Alcohol (or Toluene)
    

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried vial with Cs

    
    CO
    
    
    
    (2.0 mmol, 652 mg). Flame-dry the base under vacuum if it has been stored for long periods (hygroscopic bases kill reactivity).
  • Catalyst Addition: Add RuPhos Pd G4 (0.03 mmol, 25 mg) and the Aryl Bromide (1.0 mmol).

  • Solvent & Amine: Add

    
    -Amyl Alcohol (4 mL) followed by the chiral amine (1.2 mmol).
    
  • Reaction: Seal and heat to 80 °C for 12–24 hours.

    • Why 80 °C? Lower temperatures minimize the energy available for proton abstraction at the chiral center.

    • Why Cs

      
      CO
      
      
      
      ? It is a weaker base (pKa of conjugate acid ~10.3) compared to alkoxides, significantly reducing the rate of deprotonation at the benzylic position.
  • Workup: Dilute with water and extract with DCM. Wash organic layer with brine.[4] Dry over Na

    
    SO
    
    
    
    .

Part 4: Expected Performance & Troubleshooting

Quantitative Expectations:

Electrophile TypeMethodExpected YieldNotes
Electron-Deficient Aryl BromideA85-95%Very fast; BrettPhos is optimal.
Electron-Rich Aryl ChlorideA60-80%Slower; may require 5 mol% cat.
Ortho-Substituted Aryl HalideB50-70%"Double ortho" effect (sterics on both partners). Use RuPhos.[1][2]
Heteroaryl Chloride (Pyridine)A75-90%Excellent substrate class for this amine.

Troubleshooting Guide:

  • Problem: Low Conversion (<20%)

    • Diagnosis: Catalyst poisoning or oxidative addition failure.[5]

    • Fix: Switch to BrettPhos Pd G4 if using G3. Ensure solvent is strictly anhydrous (water kills the active Pd species). Try XPhos if the aryl halide is extremely hindered.

  • Problem: Racemization Observed (ee% drops)

    • Diagnosis: Base is too strong or temperature too high.

    • Fix: Switch strictly to Method B (Cs

      
      CO
      
      
      
      ). Lower temperature to 60 °C and extend reaction time to 48h.
  • Problem: De-fluorination (Loss of -OCHF2)

    • Diagnosis: Rare, but can occur with extremely electron-rich metal centers at high temps.

    • Fix: This is unlikely with Pd, but if observed, reduce temperature. The -OCHF

      
       group is generally stable up to 120 °C in these conditions.
      

Part 5: References

  • Maiti, D., et al. (2011).[1] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[1] Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • BenchChem. (2025).[4] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides.

Sources

Troubleshooting & Optimization

Improving reaction yields when using 1-[2-(Difluoromethoxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Yields & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Core Analysis: The "Double Deactivation" Challenge

Researchers frequently encounter lower-than-expected yields when utilizing 1-[2-(Difluoromethoxy)phenyl]ethanamine (CAS: 144759-10-4 / 243863-36-7). This is rarely due to reagent quality but rather the specific physicochemical environment created by the ortho-difluoromethoxy substituent.

To optimize yields, you must account for two simultaneous deactivating factors:

  • Electronic Deactivation: The difluoromethoxy group (

    
    ) is strongly electron-withdrawing via the inductive effect (
    
    
    
    ). This pulls electron density away from the aromatic ring and, by extension, reduces the nucleophilicity of the benzylic amine nitrogen.
  • Steric Shielding: The ortho position of the

    
     group creates a "steric wall." Unlike a methoxy group, the difluoromethoxy group is bulkier and can adopt conformations that physically block the trajectory of incoming electrophiles.
    

Key Physicochemical Data

Property Value Implication for Synthesis
pKa (Conjugate Acid) ~8.4 – 8.6 Lower than typical benzylamines (~9.5). Requires careful pH control during extraction.
Boiling Point ~214°C High enough to avoid volatility issues, but difficult to remove excess via evaporation.

| H-Bonding | Donor & Acceptor | The


 proton can form weak intramolecular hydrogen bonds with the amine, locking it in unreactive conformations. |

Module 1: Pre-Reaction Handling & Storage

Issue: The amine appears as a "wet" oil or sticky solid and shows inconsistent stoichiometry.

Root Cause: Like many fluorinated benzylamines, the free base is hygroscopic and avidly reacts with atmospheric


 to form carbamate salts.

Protocol: Converting Salt to Free Base (In-Situ) Do not isolate the free base unless necessary. Use the Hydrochloride (HCl) salt directly in the reaction vessel.

  • Suspend the amine HCl salt in the reaction solvent (DCM, DMF, or NMP).

  • Add a non-nucleophilic base (DIPEA or NMM) at 3.0 equivalents .

  • Sonicate for 5 minutes.

    • Why? This ensures complete deprotonation and breaks up the crystal lattice of the salt, which can be surprisingly insoluble in aprotic solvents due to the fluorinated lipophilicity.

Module 2: Amide Coupling Optimization

Issue: Standard EDC/HOBt or HATU couplings result in <50% conversion or stalled reactions.

Troubleshooting Guide: The steric bulk of the ortho-OCHF2 group prevents the formation of the tetrahedral intermediate in standard coupling mechanisms.

Recommended Protocol: The "Acyl Fluoride" Bypass

When steric hindrance is the primary failure mode, acyl fluorides are superior to active esters (OBt/OAt) because the small size of the fluoride leaving group minimizes steric clash during the nucleophilic attack.

  • Activation: Convert your carboxylic acid partner to an acyl fluoride using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .

  • Coupling:

    • Solvent: DCM (0.2 M).

    • Base: DIPEA (3.0 equiv).

    • Amine: 1-[2-(Difluoromethoxy)phenyl]ethanamine (1.1 equiv).

    • Additive: None required.

  • Condition: Stir at room temperature for 2 hours. If incomplete, heat to 40°C.

Alternative: High-Power Coupling (HATU/HOAt)

If you must use standard reagents, switch to HATU combined with HOAt . The HOAt (7-aza-1-hydroxybenzotriazole) creates a less sterically hindered active ester than HOBt.

Decision Logic: Amide Coupling

AmideCoupling Start Start: Amide Coupling Low Yield? Check_pH Check pH Is the reaction basic (pH > 9)? Start->Check_pH Adjust_Base Add more DIPEA (Amine is likely protonated) Check_pH->Adjust_Base No Check_Sterics Analyze Acid Partner Is the acid also hindered? Check_pH->Check_Sterics Yes Adjust_Base->Start Standard_HATU Use HATU + HOAt Solvent: DMF Check_Sterics->Standard_HATU No (Acid is simple) Acyl_Fluoride Method of Choice: Generate Acyl Fluoride (TFFH or Cyanuric Fluoride) Check_Sterics->Acyl_Fluoride Yes (Acid is hindered)

Figure 1: Decision matrix for overcoming steric hindrance in amide couplings involving 1-[2-(difluoromethoxy)phenyl]ethanamine.

Module 3: Reductive Amination

Issue: Formation of the imine intermediate is sluggish, leading to low yields of the secondary amine.

Mechanism: The ortho-OCHF2 group blocks the approach of the ketone/aldehyde to the amine nitrogen. Furthermore, the reduced nucleophilicity makes the initial attack on the carbonyl slow.

Protocol: Titanium-Mediated Dehydration Standard conditions (STAB/AcOH) often fail to drive the equilibrium toward the imine. You must chemically scavenge water.

  • Imine Formation (Step 1):

    • Combine Amine (1.0 equiv) and Ketone/Aldehyde (1.1 equiv) in dry THF.

    • Add Titanium(IV) isopropoxide (

      
      )  (2.0 equiv).
      
    • Critical Step: Microwave irradiation at 80°C for 30 minutes or reflux for 4 hours. The Titanium acts as both a Lewis acid (activating the carbonyl) and a water scavenger.

  • Reduction (Step 2):

    • Cool to 0°C.

    • Dilute with MeOH.

    • Add

      
        (2.0 equiv) slowly. (Note: Do not use cyanoborohydride; it is often too weak for this sterically encumbered system).
      

Module 4: Workup & Purification

Issue: Product is lost during aqueous extraction.

Explanation: The pKa of this amine (~8.6) is significantly lower than non-fluorinated analogs. If you extract at pH 9 (standard saturated


), a significant portion of the amine may still be protonated (charged) and will remain in the aqueous layer.

Optimized Extraction Protocol:

  • Quench: Stop reaction with water.

  • pH Adjustment: Basify the aqueous layer to pH 12-13 using 1M NaOH.

    • Note: The difluoromethoxy group is stable to dilute NaOH at room temperature.

  • Solvent Choice: Use Chloroform (

    
    )  or MTBE  rather than Ethyl Acetate.
    
    • Why? Fluorinated amines often display higher solubility in chlorinated solvents or ethers due to the "fluorous" character of the OCHF2 group.

  • Washing: Wash organic layer with Brine (saturated NaCl) to "salt out" the organic amine.

Purification Logic Flow

Purification Crude Crude Reaction Mixture Acid_Wash Acidify to pH 2 (1M HCl) Crude->Acid_Wash Org_Layer_1 Organic Layer (Contains Impurities) Acid_Wash->Org_Layer_1 Discard Aq_Layer_1 Aqueous Layer (Contains Amine Salt) Acid_Wash->Aq_Layer_1 Keep Base_Treat Basify to pH 12 (1M NaOH) Aq_Layer_1->Base_Treat Extract Extract with CHCl3 (x3) Base_Treat->Extract Final Pure Amine / Product Extract->Final

Figure 2: Acid-Base extraction workflow optimized for the specific pKa (~8.6) of difluoromethoxy-substituted amines.

Frequently Asked Questions (FAQ)

Q: Can I use acid chlorides instead of coupling reagents? A: Yes, but be cautious. The low nucleophilicity of the amine means the reaction might be slow. You must use a catalytic amount of DMAP (10 mol%) to activate the acid chloride, and ensure the reaction is anhydrous to prevent hydrolysis of the acid chloride before the slow amine can attack.

Q: Is the -OCHF2 group stable to TFA deprotection? A: Yes. The difluoromethoxy group is generally stable to standard Boc-deprotection conditions (TFA/DCM) and hydrogenation. However, avoid strong Lewis acids like


, which can cleave the ether.

Q: I see a duplicate peak in NMR. Is it a rotamer? A: Likely yes. The bulky ortho-substituent restricts rotation around the N-benzylic bond, especially in amides. Run the NMR at 50°C; if the peaks coalesce, it is a rotamer effect, not an impurity.

References

  • Ortho-Substitution Effects: Jalani, N., et al. "Correlation analysis of reactivity in the addition of substituted benzylamines to β-nitrostyrene." Canadian Journal of Chemistry, 2003. Link (Demonstrates steric hindrance parameters of ortho-substituted benzylamines).

  • Acyl Fluorides for Hindered Couplings: Ulven, T., et al. "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling."[1] Chemistry World / RSC, 2015. Link (The definitive guide on using acyl fluorides for difficult amines).

  • Difluoromethoxy Group Properties: Zafrani, Y., et al. "Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." Journal of Medicinal Chemistry, 2017. Link (Review of stability, lipophilicity, and pKa effects).

  • Titanium-Mediated Amination: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." Journal of Organic Chemistry, 1990. Link.

Sources

Purification methods for 1-[2-(Difluoromethoxy)phenyl]ethanamine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the purification of 1-[2-(Difluoromethoxy)phenyl]ethanamine reaction mixtures, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Purification of 1-[2-(Difluoromethoxy)phenyl]ethanamine

As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven methodologies for the purification of the title amine. The following sections are designed to provide direct, actionable advice for common challenges encountered during the post-synthesis workup and purification of this important pharmaceutical intermediate.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification process in a direct question-and-answer format.

Question 1: My crude product is a persistent oil and fails to crystallize. NMR analysis indicates the presence of both the desired amine and non-polar impurities. How can I induce solidification and achieve purification?

Answer:

The inability of your product to crystallize is likely due to impurities inhibiting lattice formation. The most effective strategy is to first remove these impurities by leveraging the basicity of your target amine through an acid-base extraction, and then induce crystallization by converting the purified amine into a salt.

The core principle of acid-base extraction is to manipulate the solubility of the amine by changing its protonation state.[1][2] By washing an organic solution of your crude product with aqueous acid, the basic amine is protonated to form an ammonium salt. This salt is soluble in the aqueous layer, while neutral organic impurities (like unreacted starting materials or non-polar byproducts) remain in the organic layer.[3][4]

Workflow for Purification of an Oily Amine:

Oily_Amine_Purification cluster_0 Liquid-Liquid Extraction cluster_1 Amine Recovery & Salt Formation CrudeOil Crude Oily Product in Ethyl Acetate AddAcid Wash with 1M HCl (aq) CrudeOil->AddAcid Separate Separate Layers AddAcid->Separate OrganicLayer Organic Layer: Neutral Impurities Separate->OrganicLayer Discard AqueousLayer Aqueous Layer: Protonated Amine Salt Separate->AqueousLayer AddBase Basify with 2M NaOH (aq) to pH 10-12 AqueousLayer->AddBase BackExtract Back-extract with Ethyl Acetate AddBase->BackExtract Dry Dry Organic Layer (Na₂SO₄), filter, concentrate BackExtract->Dry FreeAmine Purified Amine (May still be an oil) Dry->FreeAmine FormSalt Dissolve in IPA/Toluene, add HCl in Ether FreeAmine->FormSalt Crystallize Crystallize, Filter, Wash & Dry FormSalt->Crystallize FinalProduct Pure Crystalline Amine Hydrochloride Salt Crystallize->FinalProduct

Caption: Workflow for purifying an oily amine via extraction and salt formation.

Experimental Protocol: Acid-Base Extraction and HCl Salt Formation

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it two to three times with 1 M hydrochloric acid (HCl).[5] Combine the aqueous layers.

  • Impurity Removal: The initial organic layer now contains the neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2 M sodium hydroxide (NaOH) with stirring until the solution is basic (pH 9-10, confirmed with pH paper).[2] This deprotonates the ammonium salt, regenerating the free amine, which may precipitate or form an oily layer.

  • Back-Extraction: Extract the free amine back into a fresh organic solvent (e.g., EtOAc) two to three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

  • Salt Formation: Dissolve the purified amine in a minimal amount of a solvent like isopropanol (IPA) or ethyl acetate. Slowly add a stoichiometric amount of HCl (e.g., as a solution in ether or dioxane) with stirring. The hydrochloride salt should precipitate.[6][7]

  • Isolation: Cool the mixture to maximize precipitation, collect the solid by filtration, wash with a small amount of cold solvent (e.g., cold ether), and dry under vacuum.

Question 2: My purification by silica gel chromatography results in significant tailing and poor recovery. How can I improve this?

Answer:

Amines are notorious for causing problems on standard silica gel due to their basicity. The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to the basic amine, leading to tailing, streaking, and product loss.

Troubleshooting Column Chromatography of Amines:

Problem Root Cause Solution
Severe Tailing Strong acid-base interaction between the basic amine and acidic silica gel.Deactivate the Silica: Pre-treat the mobile phase by adding a small amount of a volatile base, typically 0.5-1% triethylamine (NEt₃) or ammonia (in methanol). This base will occupy the acidic sites on the silica, allowing your amine to elute more symmetrically.
Low Recovery Irreversible adsorption of the product onto the silica gel.Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based support.
Product Degradation The acidic silica may be catalyzing the degradation of a sensitive amine.Flush the Column: After packing, flush the column with the amine-containing mobile phase before loading your sample. This ensures the entire column is equilibrated.

Step-by-Step Protocol: Modified Flash Chromatography

  • Solvent System Preparation: Determine an appropriate eluent system (e.g., Hexane:Ethyl Acetate). To this system, add 0.5% to 1% triethylamine (v/v).

  • Slurry Preparation: Prepare the silica gel slurry using the modified eluent.

  • Column Packing: Pack the column with the prepared slurry.

  • Equilibration: Equilibrate the packed column by flushing with at least 5 column volumes of the modified eluent until the baseline is stable.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) and carefully load it onto the top of the column.

  • Elution: Run the chromatography as usual, collecting fractions and monitoring by TLC.

  • Post-Purification: After combining the pure fractions, the triethylamine can be removed under high vacuum or by a subsequent acid-base workup if necessary.

Question 3: I have successfully isolated the racemic amine, but now I need to separate the enantiomers. What is the most scalable method?

Answer:

For separating enantiomers on a preparative scale, the most common and industrially scalable method is chiral resolution via diastereomeric salt formation .[8] This technique avoids the high cost and low capacity of preparative chiral HPLC.

The principle relies on reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization.[9]

Commonly Used Chiral Resolving Agents for Amines:

  • (R,R)- or (S,S)-Tartaric Acid and its derivatives (e.g., Di-p-toluoyl-tartaric acid)[8]

  • (R)- or (S)-Mandelic Acid

  • (1R)- or (1S)-(-)-Camphorsulfonic acid

Experimental Protocol: Chiral Resolution with (R,R)-Tartaric Acid (Illustrative)

  • Dissolution: In a flask, dissolve one equivalent of your racemic 1-[2-(difluoromethoxy)phenyl]ethanamine in a suitable solvent, such as methanol or ethanol, with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent like (R,R)-tartaric acid in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.[9]

  • Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of the cold solvent. This solid is one of the diastereomeric salts (e.g., the (R)-amine-(R,R)-tartrate).

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH) to deprotonate the amine and dissolve the tartaric acid.[9]

  • Extraction: Extract the now-free, enantiomerically-enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash, dry, and concentrate the organic layer to yield the single enantiomer. The enantiomeric excess (e.e.) should be determined using chiral HPLC or NMR with a chiral shift reagent.

Frequently Asked Questions (FAQs)

Q1: What are the expected sources of impurities in a typical synthesis of 1-[2-(difluoromethoxy)phenyl]ethanamine?

A1: Impurities can arise from several sources during the synthesis, which often involves the reduction of a precursor like a ketone or oxime.[10]

  • Starting Materials: Unreacted 1-(2-(difluoromethoxy)phenyl)ethan-1-one (the precursor ketone).

  • Side Reactions: Byproducts from incomplete reduction or side reactions of the difluoromethoxy group under certain conditions.

  • Reagents: Residual catalysts or reagents used in the synthesis.[10]

  • Degradation: The product may degrade under harsh purification or reaction conditions.[11]

Q2: Is distillation a viable purification method for this amine?

A2: While distillation can be used for liquid amines, it may not be the optimal choice here. 1-[2-(Difluoromethoxy)phenyl]ethanamine is expected to have a relatively high boiling point, requiring vacuum distillation. More importantly, distillation will not remove impurities with similar boiling points and is ineffective for separating enantiomers. It is generally less selective than chromatography or crystallization of diastereomeric salts.

Q3: How do I choose the best solvent for crystallization of an amine salt?

A3: The ideal crystallization solvent is one in which the amine salt has high solubility at an elevated temperature but low solubility at room temperature or below.[12]

  • General Solvents: Alcohols (methanol, ethanol, isopropanol), acetonitrile, and mixtures with anti-solvents like ethers (diethyl ether, MTBE) or alkanes (hexanes) are commonly used.[13][14]

  • Screening: The best method is empirical screening. Dissolve a small amount of the salt in a minimal volume of a hot solvent. If it dissolves, let it cool to see if crystals form. If no crystals form, the salt is too soluble. If it doesn't dissolve even when hot, it is not soluble enough. A two-solvent system (one solvent for dissolving, one "antisolvent" for precipitating) is often effective.[12]

Q4: Can I use a method other than salt formation to purify my amine from neutral impurities?

A4: Yes, an alternative is to use trichloroacetic acid (TCA) for temporary salt formation.[14] Adding TCA to a solution of the crude amine in a non-polar solvent can precipitate the amine-TCA salt, leaving impurities behind. The key advantage is that upon gentle heating, the TCA-amine salt can decompose, releasing the pure amine, CO₂, and volatile chloroform, often avoiding the need for a final basification and extraction step.[14] This method is efficient and reduces waste.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • TMP Chem. (2020). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Beilstein-Institut. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation. Retrieved from [Link]

  • Hamilton, D. G. (2006). Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. Retrieved from [Link]

Sources

Minimizing side reactions of the difluoromethoxy group during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Difluoromethoxy (


) Synthesis & Stability 

Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Process Chemistry Division) Topic: Minimizing Side Reactions of the Difluoromethoxy Group

Overview: The "Goldilocks" Challenge

Welcome to the technical support hub. You are likely here because the difluoromethoxy group (


) is a critical bioisostere for hydroxyl (

) or methoxy (

) groups, offering improved metabolic stability (blocking O-demethylation) and lipophilic hydrogen-bond donor capability.

However, installing and maintaining this group is a balancing act. The primary failure modes stem from carbene lifetime management during synthesis and


-proton acidity  during downstream functionalization. This guide addresses these specific failure points.

Module 1: Installation Troubleshooting (The "Making It" Phase)

User Issue: "My yield is low (<30%), and I see significant unidentifiable fluorinated byproducts." Diagnosis: You are likely suffering from Carbene Dimerization .

Most direct syntheses rely on the in situ generation of difluorocarbene (


). This species is electrophilic and transient. If the concentration of 

is too high relative to your substrate, it will react with itself to form tetrafluoroethylene (TFE), which is a gas and escapes, or polymerizes.
The Carbene Competition Pathway

CarbenePath Precursor Precursor (e.g., ClCF2CO2Na) Carbene [:CF2] Difluorocarbene Precursor->Carbene Activation (Heat/Base) Product Product (R-OCF2H) Carbene->Product Trapping (k_trap) + Substrate Dimer Side Reaction: TFE (F2C=CF2) Carbene->Dimer Dimerization (k_dimer) (2nd Order) Substrate Substrate (R-OH) Substrate->Product

Figure 1: The kinetic competition. Dimerization is second-order with respect to carbene concentration, while product formation is first-order. High instantaneous [:CF2] favors waste.

Protocol Adjustment: The "Starvation" Strategy

To fix this, you must keep the steady-state concentration of


 low.
ParameterRecommendationScientific Rationale
Reagent Addition Slow, portion-wise Prevents "carbene spikes." Dimerization rate

. Keeping concentration low favors the 1st-order trapping reaction.
Temperature Substrate dependent High T increases carbene generation rate. If trapping is slow (sterically hindered phenol), lower T + slower addition is better.
Phase Transfer Use Q-salts (e.g.,

)
For biphasic systems (e.g., using

gas), this shuttles the anion into the organic phase, controlling the reaction rate at the interface.

Module 2: Reagent Selection Guide

User Issue: "Which reagent should I use? My substrate has other sensitive groups." Diagnosis: Mismatched reagent reactivity.

Use this decision matrix to select the correct difluoromethylating agent.

ReagentActive SpeciesConditionsBest For...[1][2]Watch Out For...

(SCDA)


Standard phenols, thiols. Cheap, solid handling.[3]High Temp. Decarboxylation requires heat. Not for thermally labile substrates.
Chen's Reagent (

)


Complex substrates.[4] Milder than SCDA.Fluoride generation. Produces

byproduct; incompatible with silyl ethers (TBS/TIPS).

(Freon-22)


Large scale (cheap).Strong Base. Incompatible with esters/base-sensitive groups. Ozone depleting (regulatory issues).

(DFMS)

(Radical)

Heterocycles (C-H functionalization), alkenes.[5]Oxidative conditions. Not for oxidizable amines or sulfurs.

Module 3: Stability During Downstream Chemistry (The "Keeping It" Phase)

User Issue: "I successfully made the


 ether, but it fell apart during a subsequent lithiation/coupling step."
Diagnosis: 

-Elimination
.

The proton on the


 group is not as acidic as a carboxylic acid, but the strong electron-withdrawing effect of the two fluorines renders it susceptible to deprotonation by strong bases (e.g., 

-BuLi, LDA).

Mechanism of Failure:

  • Base removes the proton:

    
    .
    
  • Rapid elimination of fluoride:

    
    .
    
  • Decomposition to formates or phenols upon workup.

Troubleshooting Protocol: Safe Functionalization

Scenario A: You need to lithiate the aromatic ring.

  • Risk: Ortho-lithiation vs.

    
    -deprotonation.
    
  • Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of

    
    -BuLi. LiTMP is bulky and less nucleophilic, often favoring ring deprotonation over the sterically accessible but electronically distinct 
    
    
    
    proton.
  • Temperature: Keep strictly at

    
     . The elimination pathway has a higher activation energy than the initial deprotonation.
    

Scenario B: You are using Palladium Catalysis (Suzuki/Buchwald).

  • Risk: Base-mediated hydrolysis.

  • Solution: Switch from strong bases (

    
    ) to weaker inorganic bases like 
    
    
    
    or
    
    
    . The
    
    
    group is stable to these mild bases even at elevated temperatures (
    
    
    ).

Module 4: Advanced Workflow (Photoredox)

User Issue: "Standard thermal conditions are degrading my scaffold." Recommendation: Switch to Visible-Light Photoredox Catalysis .

This method avoids high temperatures and strong bases, utilizing radical pathways to install the group.

Standard Protocol (Representative):

  • Reagents: Substrate (Phenol), Bromodifluoromethyl phosphonate (

    
    ), Photocatalyst (
    
    
    
    ), Base (
    
    
    ).
  • Conditions: Blue LED, Room Temperature, Acetonitrile.

  • Mechanism: The photocatalyst generates a radical species that abstracts the halogen, allowing radical recombination or carbene transfer under mild conditions.

Photoredox Light Blue LED (450 nm) Cat_GS Ir(III) Ground State Light->Cat_GS Excitation Cat_ES *Ir(III) Excited State Cat_GS->Cat_ES Reagent Br-CF2-R Cat_ES->Reagent SET (Reduction) Radical •CF2-R Reagent->Radical -Br- Substrate Phenol (Ar-OH) Radical->Substrate Radical Addition/Coupling Product Ar-OCF2H Substrate->Product

Figure 2: Photoredox pathway allows for room-temperature installation, preserving thermal-sensitive scaffolds.

References

  • The "Gold Standard" Review: Hu, J.; Zhang, W.; Ni, F. "Synthesis of difluoromethyl ethers, thioethers, and amines." Chem. Rev.2014 , 114, 2432–2506. (Foundational text on the stability and synthesis mechanisms).

  • Chen's Reagent Mechanism: Chen, Q.-Y.; Wu, S.-W. "Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent."[4] J. Chem. Soc., Chem. Commun.1989 , 705–706. (Original description of the reagent and its decomposition to carbene).

  • Sodium Chlorodifluoroacetate (SCDA) Protocol: Christensen, H.; et al. "Scalable Synthesis of Aryl Difluoromethyl Ethers." Org.[3][5][6][7] Process Res. Dev.2019 , 23, 200–205. (Industrial perspective on minimizing side reactions during scale-up).

  • Photoredox Methods: Ngai, M.-Y.; et al. "Photocatalytic Difluoromethylation." J. Am. Chem. Soc.[5]2016 , 138, 7848. (Source for mild, light-mediated installation protocols).

Sources

Removing unreacted 1-[2-(Difluoromethoxy)phenyl]ethanamine from crude product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amine Purification & Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of isolating your target compounds from unreacted 1-[2-(Difluoromethoxy)phenyl]ethanamine . This guide bypasses generic advice, focusing instead on the chemical causality behind separation techniques to ensure your workflows are robust, reproducible, and self-validating.

Section 1: Core Principles & Causality (FAQ)

Q: Why is 1-[2-(Difluoromethoxy)phenyl]ethanamine so difficult to separate from my reaction mixture? A: The difficulty stems from the molecule's specific structural features. It is a primary benzylic amine with an ortho-difluoromethoxy group (-OCF₂H). While typical primary amines have a conjugate acid pKa of ~10, the strongly electron-withdrawing -OCF₂H group slightly lowers its basicity. More critically, this fluorinated group significantly increases the molecule's lipophilicity (LogP). During standard aqueous workups, the neutral free base strongly prefers the organic layer. If the aqueous phase is not sufficiently acidified, the amine will not fully protonate and will co-elute with your product[1].

Q: How do I choose between Acid-Base Extraction and Covalent Scavenging? A: Your purification strategy must be dictated by the acid-base profile of your desired product:

  • Target is Neutral or Acidic (e.g., Amides, Esters): Employ Acid-Base Extraction . Washing the organic layer with an acidic aqueous solution protonates the primary amine into a water-soluble ammonium salt, selectively pulling it into the aqueous phase while your neutral product remains in the organic layer[2].

  • Target is Basic (e.g., 2° or 3° Amines): Employ Covalent Scavenging . If your product is a secondary or tertiary amine (e.g., from a reductive amination), acid-base extraction will pull both the product and the impurity into the aqueous layer. Instead, use an electrophilic scavenger resin like polymer-bound isocyanate. The unhindered primary amine reacts rapidly with the isocyanate to form a urea, covalently tethering it to the solid support. The bulkier secondary/tertiary amine product remains unreacted in solution[3].

Section 2: Step-by-Step Experimental Protocols

Protocol A: Acid-Base Extraction (For Neutral/Acidic Products)

Causality & Self-Validation: Using a mild acid like 10% citric acid prevents the hydrolysis of sensitive functional groups (like esters) that might occur with strong mineral acids. Validating the aqueous layer's pH ensures the amine is fully ionized[2].

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Wash: Add an equal volume of 1.0 M aqueous Hydrochloric Acid (HCl) or 10% aqueous Citric Acid.

  • Partitioning: Transfer the mixture to a separatory funnel. Shake vigorously and vent to release pressure. Allow the phases to separate completely. The primary amine is now protonated and resides in the aqueous layer[1].

  • Self-Validation: Check the pH of the aqueous layer (must be < 3). Spot the organic layer on a TLC plate and stain with Ninhydrin; the absence of a pink/purple spot confirms the primary amine has been successfully removed.

  • Recovery: Drain the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate your purified product.

Protocol B: Covalent Scavenging with MP-Isocyanate (For Basic Products)

Causality & Self-Validation: Macroporous (MP) resins are preferred over standard polystyrene (PS) resins because their permanent pore structure provides access to reactive sites without requiring specific solvents for swelling, resulting in faster reaction kinetics[4].

  • Solvent Selection: Dissolve the crude mixture in an aprotic solvent (e.g., Dichloromethane, THF, or 1,2-Dichloroethane). Do not use alcohols, as they will slowly react with the isocyanate groups.

  • Resin Addition: Add 3.0 to 3.5 equivalents of MP-Isocyanate resin (typical loading ~1.0–1.5 mmol/g) relative to the estimated moles of unreacted 1-[2-(Difluoromethoxy)phenyl]ethanamine[4].

  • Agitation: Agitate the suspension on an orbital shaker at room temperature for 2 to 16 hours. Crucial: Do not use magnetic stirring. A magnetic stir bar will mechanically grind the resin beads into fine powders that will clog your filters during isolation[3].

  • Self-Validation: Analyze an aliquot of the supernatant via LC-MS. The disappearance of the primary amine mass ([M+H]⁺ = 188.2) validates that the scavenging is complete.

  • Filtration: Filter the mixture through a medium-porosity sintered glass frit. Wash the resin bed with 2 volumes of the reaction solvent. The primary amine remains trapped on the frit as a polymer-bound urea.

  • Concentration: Evaporate the filtrate to isolate the purified secondary/tertiary amine product.

Section 3: Quantitative Data & Troubleshooting

Table 1: Troubleshooting Common Purification Issues

IssueProbable CauseCorrective Action
Amine remains in organic layer during acid washInsufficiently low pH; high lipophilicity of the difluoromethoxy group.Use a stronger acid (1M HCl instead of citric acid); ensure aqueous pH is strictly < 2.
Product is lost during acidic washProduct is also basic (e.g., secondary amine).Abandon acid-base extraction. Switch to Protocol B (Covalent Scavenging).
Incomplete scavenging by Isocyanate resinPoor resin swelling; steric hindrance.Switch solvent to DCM or DCE. Alternatively, heat to 40°C or use a macroporous resin (MP-Isocyanate)[4].
Fine particles in filtrate after resin useMagnetic stirring crushed the resin beads.Use an orbital shaker or overhead mechanical stirrer instead of magnetic stir bars.

Table 2: Comparison of Scavenger Resins for Primary Amines

Resin TypeReactive GroupSelectivityByproductsBest Application
MP-Isocyanate -N=C=OPrimary > SecondaryNone (Covalent Urea)General, rapid removal of primary amines in non-swelling solvents[4].
PS-Benzaldehyde -CHOPrimary onlyNone (Imine formation)Highly selective removal of 1° amines in the presence of 2° amines.
MP-TsOH -SO₃HAll basic aminesNone (Ionic interaction)Catch-and-release purification of all basic components from neutral impurities.

Section 4: Workflows and Visualizations

AminePurification Start Crude Reaction Mixture (Contains unreacted 1-[2-(Difluoromethoxy)phenyl]ethanamine) Decision1 Is the desired product a basic amine? Start->Decision1 PathA Product is Neutral/Acidic (e.g., Amide, Ester) Decision1->PathA No PathB Product is Basic (e.g., 2° or 3° Amine) Decision1->PathB Yes ActionA Acid-Base Extraction Wash with 1M HCl PathA->ActionA ActionB Covalent Scavenging Add MP-Isocyanate Resin PathB->ActionB ResultA Amine partitions to aqueous layer. Product in organic. ActionA->ResultA ResultB Amine binds to resin. Filter to isolate product. ActionB->ResultB

Decision workflow for the purification of 1-[2-(Difluoromethoxy)phenyl]ethanamine.

Mechanism Amine 1-[2-(Difluoromethoxy)phenyl]ethanamine (In Solution) Reaction Nucleophilic Addition (Agitation, 2-16h) Amine->Reaction Resin MP-Isocyanate Resin (Solid Support) Resin->Reaction Urea Polymer-Bound Urea (Insoluble) Reaction->Urea Covalent Bond Formation Product Desired 2°/3° Amine (Remains in Solution) Reaction->Product Unreacted

Mechanistic pathway of covalent scavenging using polymer-bound isocyanate resin.

References

Sources

Stability of 1-[2-(Difluoromethoxy)phenyl]ethanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of 1-[2-(Difluoromethoxy)phenyl]ethanamine

Executive Summary

Status: Stable under standard acidic laboratory conditions (pH < 1, 25°C).

1-[2-(Difluoromethoxy)phenyl]ethanamine is a robust pharmacophore building block. The difluoromethoxy (


) group exhibits superior chemical stability compared to non-fluorinated ethers due to the fluorine anomeric effect. The primary benzylic amine readily forms stable ammonium salts (e.g., Hydrochloride, Trifluoroacetate) without spontaneous degradation.

Critical Caution: While stable in aqueous mineral acids (HCl,


) at ambient temperature, prolonged heating (>80°C)  in strong non-aqueous acids or Lewis acids may induce ether cleavage or benzylic elimination.

Module 1: Chemical Stability Profile

To troubleshoot effectively, you must understand the competing electronic forces within the molecule.

The Difluoromethoxy Shield ( )

Unlike a standard methoxy group (


), the 

moiety is electronically deactivated.
  • Mechanism: The high electronegativity of the two fluorine atoms withdraws electron density from the oxygen. This shortens the

    
     bond and reduces the basicity of the ether oxygen.
    
  • Result: The oxygen is less likely to be protonated by acids, which is the first step in acid-catalyzed ether hydrolysis. Consequently, the group resists hydrolysis to the phenol and formic acid under conditions that would cleave a standard vinyl ether or acetal.

The Benzylic Amine ( )
  • Acidic State: In acidic media (pH < 9), the amine exists as the ammonium cation (

    
    ). This species is electronically withdrawing, further stabilizing the benzylic carbon against oxidation.
    
  • Racemization Risk: Low. The benzylic C-H bond is relatively stable. Acid-catalyzed racemization is negligible at room temperature but theoretically possible under refluxing strong acid conditions over extended periods (days).

Module 2: Troubleshooting Guide

Use this section if you observe unexpected results (impurity peaks, yield loss, or physical changes) during acidic handling.

Scenario A: "I see a new peak in HPLC/LCMS after exposure to acid."
Diagnostic QuestionPotential CauseVerification Step
Is the Mass (m/z) = M - 17? Elimination (Styrene Formation). Acid-catalyzed elimination of ammonia. Rare, but possible in anhydrous strong acids with heat.Check UV: Styrenes have a distinct, strong UV absorbance shift compared to the parent.
Is the Mass (m/z) = M - 50? Ether Cleavage (Hydrolysis). Loss of

group to form the phenol derivative.
Treat sample with

(color test) or check NMR for loss of the triplet at

ppm (

).
Is the peak splitting? Rotamers or Salt Forms. Not degradation. The ortho-substitution can create rotational barriers or distinct counter-ion populations in HPLC.Run HPLC at a higher temperature (40°C) or change buffer concentration.
Is the retention time shifting? pH Mismatch. The amine (

) is sensitive to mobile phase pH.
Ensure mobile phase contains 0.1% TFA or Formic Acid to keep the amine fully protonated.
Scenario B: "The compound is oiling out or not precipitating as a salt."
  • Cause: The lipophilic

    
     group and the benzylic methyl group make the salt significantly more lipophilic than simple benzylamine salts.
    
  • Solution: Avoid water-heavy crystallization. Use anhydrous conditions:

    • Dissolve free base in Diethyl Ether or MTBE .

    • Add 4M HCl in Dioxane dropwise.

    • If oiling occurs, triturate with Heptane .

Module 3: Visualizing Degradation & Troubleshooting

The following logic flow helps distinguish between actual chemical degradation and analytical artifacts.

StabilityLogic Start Observation: Purity Drop in Acid CheckLCMS Check LC-MS Data Start->CheckLCMS MassShift Mass Shift Observed? CheckLCMS->MassShift Salt No Mass Shift (Likely Salt/Counter-ion Effect) MassShift->Salt No Elimination Mass = [M-17] (Styrene Formation) Cause: Heat + Strong Acid MassShift->Elimination Yes (-17 Da) Hydrolysis Mass = [M-50] (Phenol Formation) Cause: Lewis Acid / Extreme pH MassShift->Hydrolysis Yes (-50 Da)

Figure 1: Decision tree for diagnosing stability issues based on LC-MS data.

Module 4: Experimental Validation Protocols

Do not assume stability for GMP or critical assays. Validate it using this "Stress Test" protocol.

Protocol: Acid Stress Testing

Objective: Quantify the degradation rate (if any) under forcing conditions.

  • Preparation: Prepare a 1 mg/mL solution of the amine in 0.1 M HCl (simulates stomach/workup) and 1.0 M HCl (simulates harsh hydrolysis).

  • Incubation:

    • Sample A: Ambient Temperature (25°C) for 24 hours.

    • Sample B: Heated (60°C) for 4 hours.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

  • Acceptance Criteria:

    • Recovery > 99.0% = Stable .

    • Recovery 95-99% = Meta-Stable (Avoid heat).

    • Recovery < 95% = Unstable (Use immediate extraction).

Protocol: Salt Formation (Recommended Storage Form)

To ensure long-term stability, convert the free base (which absorbs


 from air) to the Hydrochloride salt.
  • Dissolve 1.0 eq of Free Base in Ethyl Acetate (5 vol) .

  • Cool to 0°C.

  • Slowly add 1.1 eq of HCl (4M in Dioxane) .

  • Stir for 30 mins. A white precipitate should form.

  • Filter and wash with cold Heptane .

  • Dry under vacuum at 40°C.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Conformation, Hydrogen Bonding, and Physicochemical Properties." Journal of Medicinal Chemistry. Link

    • Supports the lipophilicity and electronic stability claims of the -OCHF2 group.
  • Hu, J., et al. (2015). "Recent Advances in the Synthesis of Trifluoromethyl- and Difluoromethyl-Containing Compounds." Chemical Reviews. Link

    • Authoritative review on the synthesis and stability of fluorin
  • PubChem Compound Summary. (2025). "1-[2-(Difluoromethoxy)phenyl]ethanamine."[1] National Center for Biotechnology Information. Link

    • Source for structural verific
  • Ingersoll, A. W. (1936).[2] "ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Phenylethylamine."[2][3] Organic Syntheses. Link
    
    • Foundational text on the stability and resolution of -methylbenzylamine deriv

Sources

Optimizing solvent selection for 1-[2-(Difluoromethoxy)phenyl]ethanamine crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Optimization for 1-[2-(Difluoromethoxy)phenyl]ethanamine

Status: Active Ticket ID: CRY-OCF2H-004 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

Crystallizing 1-[2-(Difluoromethoxy)phenyl]ethanamine presents a specific set of thermodynamic challenges. The presence of the ortho-difluoromethoxy (


) group introduces two critical issues:
  • Conformational Flexibility & Lipophilicity: The

    
     motif increases lipophilicity (
    
    
    
    ) compared to a methoxy group and disrupts planar stacking, making the free base prone to existing as an oil rather than a crystalline solid.
  • Liquid-Liquid Phase Separation (LLPS): The molecule exhibits a high tendency to "oil out" (separate as a solute-rich liquid phase) before crystallizing, particularly in anti-solvent regimes.[1][2]

This guide moves beyond standard protocols to address the specific intermolecular forces governing this fluorinated amine.

Module 1: Salt Selection Strategy (The Chemical Fix)

Q: My free base is a viscous oil that won't solidify even at -20°C. Is this normal? A: Yes. The rotational freedom of the ethylamine side chain combined with the steric bulk of the ortho-difluoromethoxy group inhibits the lattice energy required for free-base crystallization. Do not persist with the free base. You must increase the lattice energy via ionic bonding (salt formation).

Protocol: Targeted Counter-Ion Screening The


 group is electron-withdrawing, slightly reducing the basicity of the amine compared to unsubstituted phenylethylamines. You need strong acids or acids with rigid backbones to "lock" the structure.
Acid CandidatepKa (aq)Rationale for this MoleculeSolvent Recommendation
Hydrochloric Acid (HCl) -6.0High lattice energy; forms tight ionic networks.Isopropanol (IPA) / Isopropyl Acetate
L-Tartaric Acid 2.98Excellent for chiral resolution (if racemic); rigid backbone aids packing.Ethanol / Water (95:5)
Fumaric Acid 3.03Planar dicarboxylic acid; promotes H-bonding networks.Methanol / Acetonitrile
p-Toluenesulfonic Acid -2.8Lipophilic counter-ion matches the lipophilic

group.
Toluene / Acetone

Critical Warning: Avoid highly fluorinated acids (e.g., TFA) as they may form oils due to "fluorine-fluorine" slip planes lacking strong directional bonding.

Module 2: Solvent System Optimization (The Thermodynamic Fix)

Q: I am trying to crystallize the HCl salt, but adding Heptane to my Ethanol solution causes immediate oiling out. Why? A: You are hitting the Miscibility Gap . The


 group makes the molecule moderately lipophilic, but the ionic salt head is highly polar. When you add a non-polar anti-solvent (Heptane) too quickly, the solvent power drops below the "Oiling Limit" (Spinodal decomposition) before it hits the Solubility Limit (Binodal).

The Solution: Polarity Balancing You must use a "Bridge Solvent" or a milder anti-solvent.

Recommended Solvent Systems:

  • Primary: Isopropanol (IPA).

    • Why: Moderate polarity dissolves the salt at reflux but has steep solubility drop-off on cooling.

  • Anti-Solvent: Methyl tert-butyl ether (MTBE) or Isopropyl Acetate (IPAc).

    • Why: These are semi-polar ethers/esters. They reduce solubility without creating the extreme polarity shock that alkanes (Heptane/Hexane) cause.

Step-by-Step Protocol: Controlled Anti-Solvent Addition

  • Dissolve 1.0 eq of salt in 5 vol of IPA at 60°C.

  • Add 0.5 vol of MTBE dropwise.

  • Seed with 0.1 wt% crystals (if available) or scratch the glass.

  • Hold temperature at 55°C for 30 mins (Ostwald Ripening).

  • Slowly ramp MTBE addition to 3 vol over 2 hours.

  • Cool to 0°C at a rate of 5°C/hour.

Module 3: Troubleshooting "Oiling Out" (The Kinetic Fix)

Q: The solution turns cloudy/milky (emulsion) instead of forming crystals. How do I recover? A: This is Liquid-Liquid Phase Separation (LLPS). The droplets are amorphous, solute-rich oil. If you cool further, they will harden into impure glass.

Immediate Recovery Workflow:

  • Reheat the mixture until the solution is clear (Single Phase).

  • Add 10% more of the Good Solvent (e.g., Ethanol) to shift the composition away from the metastable boundary.

  • Seed immediately once the temperature drops 2-3°C below the saturation point. Seeding provides a template for growth, bypassing the high-energy nucleation step that often leads to oiling.

Visual Logic: Troubleshooting Decision Tree

The following diagram outlines the decision logic when encountering phase separation issues with fluorinated amines.

CrystallizationLogic Start Start: Salt Solution CheckState Cooling / Anti-Solvent Addition Start->CheckState Result Observation? CheckState->Result Crystals Crystals Formed Result->Crystals Success Oil Oiling Out (Emulsion) Result->Oil Phase Sep Clear Remains Clear (No Solid) Result->Clear Undersaturated Reheat Action: Reheat to Clear Solution Oil->Reheat Evap Action: Concentrate Solution Clear->Evap ModSolvent Action: Add 10% Polar Solvent Reheat->ModSolvent Seed Action: Seed at High Temp (Metastable Zone) ModSolvent->Seed Seed->CheckState Retry Cycle CoolMore Action: Cool to -10°C Evap->CoolMore CoolMore->CheckState

Caption: Logic flow for managing Liquid-Liquid Phase Separation (LLPS) during amine crystallization.

Module 4: Impurity Rejection

Q: My crystals are slightly yellow/off-white. How do I remove the regioisomer impurities? A: The ortho-difluoromethoxy group activates the ring, potentially leading to regioisomers during synthesis. These isomers often have lower melting points.

Thermodynamic Washing Protocol:

  • Isolate the crude solid.

  • Perform a Slurry Swish : Suspend the solid in 5 volumes of cold Isopropyl Acetate (0°C) .

  • Stir vigorously for 2 hours.

  • Filter.[3][4] Mechanism: This dissolves surface impurities and oily oligomers without dissolving the bulk crystal lattice (Ostwald Ripening).

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text for nucleation and growth kinetics).

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. (Definitive guide on salt selection and polymorphism).

  • Sanofi Solvent Selection Guide. (2013).[5] Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. (Source for solvent toxicity and class selection).

  • Veverka, M. (2025).[3] Troubleshooting Oiling Out in Amine Salt Crystallization. BenchChem Technical Notes. (General principles of amine oiling out).

  • Pestman, J. M., et al. (2006). The solubility of amine salts: The effect of the counter-ion. European Journal of Pharmaceutical Sciences. (Data on counter-ion effects).

Sources

Resolving steric hindrance issues in 1-[2-(Difluoromethoxy)phenyl]ethanamine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OCHF2-ORTHO-001 Topic: Overcoming Steric & Electronic Barriers in 1-[2-(Difluoromethoxy)phenyl]ethanamine Couplings Status: OPEN Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low conversion or side-product formation when coupling 1-[2-(Difluoromethoxy)phenyl]ethanamine . This is not a standard coupling failure; it is a structural inevitability caused by the "Orthogonal Steric Clash."

The combination of the


-methyl branch (chiral center) and the ortho-difluoromethoxy (

) group creates a restricted conformational pocket. The

group is lipophilic and bulky (larger than methoxy, smaller than trifluoromethyl), acting as a "gatekeeper" that blocks the trajectory of incoming electrophiles. Furthermore, the electron-withdrawing nature of the

reduces the nucleophilicity of the amine.

This guide provides field-validated protocols to bypass these barriers for Amide Coupling and Buchwald-Hartwig Amination .

Visual Troubleshooting Workflow

The following decision matrix outlines the optimization path based on your specific failure mode.

CouplingOptimization Start START: Coupling Fails CheckType Identify Reaction Type Start->CheckType Amide Amide Bond Formation CheckType->Amide Buchwald Pd-Catalyzed C-N Coupling CheckType->Buchwald AmideFail Issue: Low Yield / No Reaction Amide->AmideFail Sol_HATU Protocol A: HATU/HOAt (High Kinetic Activation) AmideFail->Sol_HATU Standard Fail Sol_T3P Protocol B: T3P (Propylphosphonic Anhydride) (Low Epimerization/High Steric Tolerance) AmideFail->Sol_T3P Severe Sterics/Racemization BuchwaldFail Issue: Reduction Product (Beta-Hydride Elimination) Buchwald->BuchwaldFail Sol_Ligand Protocol C: Bulky Ligands (BrettPhos / RuPhos) BuchwaldFail->Sol_Ligand Switch Ligand Class

Figure 1: Decision matrix for optimizing sterically hindered amine couplings.

Module 1: Amide Coupling Optimization

The Problem: Standard carbodiimides (EDC/DCC) activate the acid but fail to overcome the steric barrier of the amine approach. The intermediate O-acylisourea rearranges to the unreactive N-acylurea faster than your hindered amine can attack.

FAQ: Why is my reaction stuck at 20% conversion?

A: Your amine cannot access the electrophile. You need a coupling reagent that generates a highly reactive, yet stable, active ester that prevents side reactions while "waiting" for the slow amine to attack.

Recommended Protocol: T3P (Propylphosphonic Anhydride)

T3P is superior for sterically hindered amines because it drives the reaction in a cyclic transition state and acts as its own water scavenger.

Step-by-Step Protocol:

  • Stoichiometry: Dissolve Carboxylic Acid (1.0 equiv) and 1-[2-(Difluoromethoxy)phenyl]ethanamine (1.1 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base: Add Pyridine (3.0 equiv). Note: Pyridine is crucial here; it acts as both a base and an acylation catalyst.

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). If no reaction after 2 hours, heat to 50°C.

    • Why Heat? The steric barrier raises the activation energy (

      
      ). Thermal energy is often required to surmount the rotational barrier of the ortho-
      
      
      
      group.
  • Workup: Wash with water, 1N HCl, and saturated

    
    . T3P byproducts are water-soluble.[1]
    

Alternative: HATU/HOAt If T3P fails, use HATU. The 7-azabenzotriazole moiety creates a "pre-organized" active ester that accelerates coupling via a specific hydrogen-bonded transition state.

  • Critical Adjustment: Use HOAt (0.5 equiv) as an additive. This acts as a nucleophilic catalyst to shuttle the acyl group to the hindered amine.

Module 2: Buchwald-Hartwig Amination (C-N Coupling)

The Problem:


-Hydride Elimination.
The 

-proton on your amine is prone to elimination once the amine coordinates to Palladium. This releases the reduced arene (Ar-H) and an imine, rather than your coupled product. The bulky ortho-group slows down the desired Reductive Elimination, giving the catalyst more time to perform the undesired

-elimination.
FAQ: Why am I seeing the de-halogenated starting material?

A: This is the signature of


-hydride elimination. Your catalyst cycle is dying at the Pd(II)-amido complex stage because Reductive Elimination is too slow.
Recommended Protocol: Ligand-Controlled Selectivity

You must use dialkylbiaryl phosphine ligands (Buchwald Ligands) designed to accelerate Reductive Elimination.

Ligand Selection Table:

LigandApplicationWhy it works for this molecule
BrettPhos Primary Amines (General)The bulky methoxy groups on the ligand shield the Pd center, forcing rapid reductive elimination to relieve steric strain.
RuPhos Secondary Amines / Hindered PrimariesExcellent for preventing

-elimination in

-branched substrates.
tBuBrettPhos Extremely HinderedUse if BrettPhos fails.

Step-by-Step Protocol:

  • Catalyst Pre-loading: Use a precatalyst like BrettPhos Pd G4 (1-3 mol%).

    • Why? Generating Pd(0) from Pd(OAc)2 in situ is unreliable with hindered substrates. G4 precatalysts activate immediately even at low temperatures.

  • Base: NaOtBu (1.4 equiv) or

    
      (2.0 equiv).
    
    • Warning: Strong bases can trigger racemization of the chiral center. If chirality is essential, stick to

      
       in dioxane at 80-100°C.
      
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

  • Procedure:

    • Charge tube with Aryl Halide (1.0 equiv), Amine (1.2 equiv), Base, and Catalyst.[2]

    • Purge with Argon/Nitrogen (3 cycles).

    • Add sparged solvent.

    • Heat to 80°C - 100°C. Do not overheat (>110°C) as this promotes dehalogenation.

Module 3: Mechanistic Insight (The "Why")

The following diagram illustrates the kinetic competition between the desired coupling and the side reactions caused by the


 group.

Mechanism Substrate Pd(II)-Amido Complex (Sterically Crowded) Path_Desired Reductive Elimination (Product Formation) Substrate->Path_Desired k_re Path_Side Beta-Hydride Elimination (Imine + Ar-H) Substrate->Path_Side k_beta Factor_Ligand Ligand (BrettPhos) Accelerates this path Factor_Ligand->Path_Desired Factor_Sterics Ortho-OCHF2 Bulk Slows this path Factor_Sterics->Path_Desired Inhibits

Figure 2: Kinetic competition in Pd-catalyzed coupling. Success depends on


.
References
  • Dunetz, J. R., et al. (2016). Propylphosphonic Anhydride (T3P): An Exceptional Reagent for the Synthesis of Amides and Peptides.[1][3] Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4][5] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[6][7][8] Chemical Reviews. Link

  • Pahadi, N., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.[9] Journal of Medicinal Chemistry. Link

Sources

Prevention of oxidation in 1-[2-(Difluoromethoxy)phenyl]ethanamine storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 1-[2-(Difluoromethoxy)phenyl]ethanamine

The Degradation Mechanism: Why This Compound Fails

To prevent degradation, you must first understand the specific vulnerabilities of 1-[2-(Difluoromethoxy)phenyl]ethanamine . This molecule is a benzylic primary amine , a class of compounds notorious for instability in their free base form.

The degradation is driven by two distinct pathways: Oxidative Deamination and Carbamate Formation .

A. The Radical Oxidation Pathway (The "Yellowing" Effect)

The carbon atom adjacent to the aromatic ring (the benzylic position) is the "Achilles' heel" of this molecule. The aromatic ring stabilizes radical intermediates at this position, lowering the energy barrier for oxidation by atmospheric oxygen.

  • Initiation: Trace transition metals or light trigger the abstraction of a hydrogen atom from the benzylic carbon.

  • Propagation: This forms a benzylic radical, which reacts with

    
     to form a peroxy radical.
    
  • Termination/Product: The peroxy species degrades into an imine (Schiff base) and eventually hydrolyzes into a ketone (acetophenone derivative), releasing ammonia.

    • Visual Indicator: This process typically results in a color shift from clear/colorless to yellow or brown .

B. The Carbamate Trap (The "Crust" Effect)

As a primary amine (


), the nitrogen lone pair is nucleophilic. It reacts rapidly with atmospheric Carbon Dioxide (

) to form a carbamic acid, which then reacts with another equivalent of amine to form a stable carbamate salt.
  • Visual Indicator: Formation of a white, insoluble crust on the surface of the oil or liquid.

DegradationPathways Amine Free Base Amine (Liquid/Low Melt Solid) Radical Benzylic Radical (Intermediate) Amine->Radical Light / Trace Metals Carbamate Carbamate Salt (White Crust) Amine->Carbamate + CO2 (Air) Peroxide Peroxy Species Radical->Peroxide + O2 (Air) Imine Imine/Ketone (Yellow/Brown Oil) Peroxide->Imine Degradation

Figure 1: Dual degradation pathways. The upper path (Oxidation) leads to discoloration; the lower path (Carboxylation) leads to solid precipitate formation.

Storage Protocols: The "Zero-Oxidation" Standard

Do not store this compound as a free base for long periods (>1 month) unless absolutely necessary. If long-term storage is required, convert it to a salt (see Section 4).

Protocol A: Handling the Free Base (Liquid/Oil)
  • Atmosphere: Strictly Inert (Argon preferred over Nitrogen due to higher density).

  • Temperature: -20°C is ideal; 2-8°C is acceptable for short-term (<2 weeks).

  • Container: Amber glass vial with a Teflon-lined screw cap.

Step-by-Step Storage Procedure:

  • Purge: Upon receipt or after use, immediately purge the headspace of the vial with dry Argon for 15–30 seconds. Do not bubble gas through the liquid vigorously, as this may evaporate the amine; gentle flow over the surface is sufficient.

  • Seal: Cap tightly. Wrap the cap-neck junction with Parafilm® or electrical tape to prevent gas exchange.

  • Secondary Containment: Place the vial inside a secondary jar or desiccator containing activated desiccant (e.g., Drierite or Molecular Sieves 4Å).

  • Cold Storage: Store at -20°C.

    • Critical Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture, which accelerates degradation.

Protocol B: Solvent Compatibility Table

Avoid storing the amine in solution unless necessary. If required, choose the correct solvent.

Solvent ClassCompatibilityNotes
Chlorinated (DCM, Chloroform) ⚠️ Caution Can react slowly over time (alkylation). Avoid for long-term storage.[1][2]
Ethers (THF, Diethyl Ether) Good Prone to peroxide formation; ensure solvent is inhibited or fresh.
Alcohols (Methanol, Ethanol) Acceptable Good solubility, but protic solvents can facilitate proton transfer reactions.
Ketones (Acetone) FORBIDDEN Reacts rapidly to form imines (Schiff bases).
Water Avoid Promotes hydrolysis and carbamate formation.

Troubleshooting & Recovery (FAQs)

Q: The compound has turned yellow/brown. Is it ruined? A: Not necessarily. The color comes from oxidation byproducts (imines/quinones) which have high extinction coefficients—meaning a tiny amount (e.g., <2%) can cause significant discoloration.

  • Action: Check purity via LC-MS or NMR. If purity is >90%, use as is. If <90%, purify via Acid-Base Extraction (see below).

Q: There is a white solid crust on the cap or surface. A: This is likely the carbamate salt formed from reaction with


.
  • Action: This crust is often insoluble in organic solvents but soluble in dilute acid. It will revert to the amine free base upon acidification, but it's safer to filter it off if it's just a minor surface impurity.

Q: How do I repurify oxidized material? A: Use the Acid-Base Rescue Protocol :

  • Dissolve the impure oil in Dichloromethane (DCM).

  • Extract with 1M HCl (aqueous). The amine moves to the water layer (as salt); neutral oxidation impurities stay in the DCM.

  • Separate layers. Keep the Aqueous (Top) layer.

  • Wash the aqueous layer once with fresh DCM.

  • Basify the aqueous layer to pH >12 using 2M NaOH.

  • Extract the now-cloudy aqueous layer with fresh DCM (3x).

  • Dry the combined DCM extracts over

    
    , filter, and concentrate.
    

DecisionTree Start Inspect Compound Color Is it Yellow/Brown? Start->Color Purity Check LCMS/NMR Color->Purity Yes Solid Is there a White Crust? Color->Solid No Action1 Use As Is (Trace Impurity) Purity->Action1 >90% Pure Action2 Acid-Base Extraction (Purification) Purity->Action2 <90% Pure Solid->Action1 No Action3 Filter Solid (Carbamate Removal) Solid->Action3 Yes

Figure 2: Decision matrix for handling degraded material.

The "Pro" Solution: Salt Formation

The most effective way to prevent oxidation is to remove the lone pair electrons from the nitrogen by converting the free base into a salt. Salts are generally crystalline solids that are impervious to oxidation and


 absorption.

Recommended Salt: Hydrochloride (HCl)

  • Dissolve the amine free base in dry Diethyl Ether or 1,4-Dioxane.

  • Cool to 0°C.

  • Dropwise add 1.1 equivalents of 4M HCl in Dioxane.

  • A white precipitate will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

  • Result: A stable solid that can be stored at room temperature (though cold storage is still best practice) for years without degradation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of amines and acid-base extraction techniques).
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Difluoromethoxy)ethan-1-amine. Link (Provides baseline stability data for difluoromethoxy-substituted amines).

  • National Institutes of Health (NIH). (2021). Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. Link (Detailed mechanism of the amine-CO2 reaction).

  • Fisher Scientific. (2024). Safety Data Sheet: Ethylamine derivatives and storage. Link (General handling for volatile/reactive amines).

  • Indian Academy of Sciences. Kinetics and mechanism of the oxidation of substituted benzylamines. Link (Mechanistic proof of benzylic radical formation).

Sources

Technical Support Center: Fluorinated Amine Purification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting Column Chromatography for Fluorinated Amines

Executive Summary: The "Sticky" Science of Fluorinated Amines

Welcome to the technical support center. If you are here, you are likely staring at a chromatogram with broad, tailing peaks, or your fluorinated intermediate has just precipitated inside your column.

Purifying fluorinated amines requires balancing two opposing chemical forces:

  • The Amine Problem (Basicity): Nitrogen lone pairs interact strongly with acidic silanols (

    
    ) on the silica surface, causing tailing.
    
  • The Fluorine Effect (Lipophilicity & pKa): Fluorine is highly electronegative.[1] If located ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    
    to the amine, it withdraws electron density, lowering the pKa of the amine (making it less basic).[2] However, it also alters solubility, often making compounds lipophilic yet insoluble in standard hydrocarbons like hexane.

This guide moves beyond standard "add triethylamine" advice to address the specific physicochemical behavior of fluorinated motifs.

Troubleshooting & FAQs

Category A: Peak Shape & Tailing

Q: I added 1% Triethylamine (TEA) to my mobile phase, but my fluorinated amine still tails significantly. Why?

The Senior Scientist Diagnosis: You are likely facing Silanol Overload or Modifier Stripping . While fluorine substitution (especially on the


-carbon) lowers amine basicity (e.g., ethylamine pKa 

10.7 vs. 2,2,2-trifluoroethylamine pKa

5.7), many medicinal chemistry targets have fluorine on aromatic rings distal to the amine. In these cases, the amine remains highly basic and saturates the silica's acidic sites faster than your 1% TEA can compensate, especially if the TEA is "stripped" out by the silica during the initial part of the run.

The Fix: The "Pre-Saturation" Protocol Don't just add TEA to the mobile phase; saturate the column first.

  • Equilibrate the column with 3 Column Volumes (CV) of Hexane/EtOAc + 5% TEA .

  • Run your purification with your standard mobile phase containing 1% TEA . Why this works: The initial high-concentration flush blocks the most active silanol sites before your sample ever touches the column.

Category B: Solubility & "Crash Out"

Q: My compound dissolves in Ethyl Acetate, but when I add Hexane for the column, it oils out or precipitates. What is happening?

The Senior Scientist Diagnosis: This is the "Fluorophobic" Effect . Fluorinated compounds often exhibit poor solubility in hydrocarbon solvents (like Hexane or Heptane) despite being lipophilic. They prefer "polar-organic" environments or fluorinated solvents. Standard Hexane/EtOAc gradients often fail because the hexane content forces the fluorinated amine out of solution inside the cartridge.

The Fix: Alternative Solvent Systems Switch to a system that maintains solubility while modulating polarity.[3]

  • Option 1 (DCM/MeOH): The gold standard for solubility, but runs the risk of poor resolution due to methanol's high strength. Use a shallow gradient (e.g., 0% to 10% MeOH).

  • Option 2 (DCM/EtOAc): Often overlooked. If your compound is soluble in pure EtOAc, start with 100% DCM and gradient to 100% EtOAc. Both solvents solubilize fluorinated aromatics well.

Data: Solvent Solubility Comparison

Solvent SystemSuitability for Fluorinated AminesRisk Factor
Hexane / EtOAc Low to MediumHigh risk of precipitation on column inlet.
DCM / MeOH HighHigh risk of poor separation (compounds co-elute).
Heptane / EtOAc LowHeptane is even less solubilizing than Hexane for F-compounds.
MTBE / Hexane MediumMTBE (Methyl tert-butyl ether) is excellent for F-solubility.
Category C: Stationary Phase Selection

Q: Standard silica isn't working. Should I switch to C18 or Amine-functionalized silica?

The Senior Scientist Diagnosis: This depends on your separation goals.

  • Use Amine-Functionalized Silica (NH2-Silica) if you want to work in Normal Phase but eliminate TEA. The surface is already basic, so it repels the amine analyte, preventing tailing without additives.

  • Use C18 (Reverse Phase) if your compound is very polar or you need to remove non-polar impurities.[4] However, you must control pH.

The Fix: pH-Modified C18 Fluorinated amines are hydrophobic. On C18, if the pH is low (acidic), the amine protonates (


), becomes polar, and elutes in the void volume.
  • Protocol: Use a high pH buffer (Ammonium Bicarbonate, pH 10) in the aqueous mobile phase. This keeps the amine neutral (

    
    ), allowing it to interact with the C18 chains and separate based on the fluorinated group's lipophilicity.
    

Decision Logic & Workflows

Visual 1: Troubleshooting Tailing & Retention

This logic tree guides you through the specific adjustments needed based on peak shape and retention factor (Rf).

G Start START: Poor Separation of Fluorinated Amine CheckSolubility Check Solubility in Hexane/EtOAc Start->CheckSolubility Precipitates Precipitates/Oils Out CheckSolubility->Precipitates Yes Dissolves Dissolves Well CheckSolubility->Dissolves No SwitchSolvent Switch to DCM/MeOH or MTBE/Hexane Precipitates->SwitchSolvent CheckPeak Check Peak Shape Dissolves->CheckPeak SwitchSolvent->CheckPeak Tailing Broad / Tailing Peaks CheckPeak->Tailing GoodShape Symmetric Peaks (Poor Resolution) CheckPeak->GoodShape AddBase Add 1% TEA or NH4OH to Mobile Phase Tailing->AddBase GradientOpt Optimize Gradient Slope (Shallower) GoodShape->GradientOpt StillTailing Still Tailing? AddBase->StillTailing AmineCol Switch to Amine-Functionalized (NH2) Silica Column StillTailing->AmineCol Yes StillTailing->GradientOpt No

Caption: Decision matrix for selecting solvents and stationary phases based on solubility and peak symmetry.

Visual 2: The pKa Shift & Mobile Phase Selection

Understanding how fluorine proximity affects the need for basic modifiers.

G F_Position Fluorine Position Relative to Amine AlphaBeta Alpha/Beta Position (e.g., CF3-CH2-NH2) F_Position->AlphaBeta Distal Distal/Remote (e.g., F-Phenyl-CH2-NH2) F_Position->Distal Effect1 Basicity Reduced (pKa drops 1.5 - 3 units) AlphaBeta->Effect1 Effect2 Basicity High (Minimal pKa change) Distal->Effect2 Action1 Standard Silica OK Low % Modifier (0.1% TEA) Effect1->Action1 Action2 Aggressive Deactivation High % Modifier (1-2% TEA) or Amine Column Effect2->Action2

Caption: Determining the necessity of aggressive base modification based on the structural proximity of fluorine.

Experimental Protocols

Protocol A: The "TEA Saturation" Method (Normal Phase)

Best for: Distal fluorinated amines that are highly basic and tail severely on silica.

  • Preparation: Prepare two mobile phase reservoirs.

    • Solvent A: Hexane (or Heptane) + 1% Triethylamine (TEA).

    • Solvent B: Ethyl Acetate + 1% Triethylamine (TEA).[5]

  • Column Pre-Treatment:

    • Manually flush the silica cartridge with 3 Column Volumes (CV) of 5% TEA in Hexane (prepare separately).

    • Note: This step is critical.[3] It converts the acidic Si-OH surface to Si-O⁻/HNtEt₃⁺ before the sample arrives.

  • Loading:

    • Dissolve sample in minimum DCM (avoid MeOH if possible).

    • Load onto the pre-treated column.[3]

  • Elution:

    • Run gradient 0-100% B (containing 1% TEA).

  • Post-Run:

    • Evaporate fractions.[6]

    • Crucial: To remove residual TEA (boiling point ~89°C), co-evaporate with Toluene or DCM twice, or dry under high vacuum overnight.

Protocol B: High-pH Reverse Phase (C18)

Best for: Polar fluorinated amines or when "greasy" impurities co-elute in normal phase.

  • Buffer Preparation:

    • Prepare 10mM Ammonium Bicarbonate in water.

    • Adjust pH to 9.5–10.0 using Ammonium Hydroxide.

  • Mobile Phase:

    • Solvent A: pH 10 Buffer.

    • Solvent B: Acetonitrile (MeCN).

  • Gradient:

    • Start at 5% B to prevent precipitation of buffer salts in high organic.

    • Ramp to 100% B.

  • Mechanism: At pH 10, the amine is deprotonated (neutral). The fluorinated alkyl/aryl group drives retention on the C18 chain via hydrophobic interaction.

References

  • Teledyne ISCO. (2012).[4][6] RediSep C-18 reversed phase column Purification of primary amines. Application Note AN54. Link

  • Biotage. (2023). Is there an easy way to purify organic amines? The Flash Purification Blog.[7] Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. (Discusses fluorine's effect on pKa). Link

  • Teledyne ISCO. (2012).[4][6] RediSep amine functionalized column for purification of high pKa organic compounds. Application Note AN50. Link

  • BenchChem. (2025).[5] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Link

Sources

Validation & Comparative

1H NMR Interpretation Guide: 1-[2-(Difluoromethoxy)phenyl]ethanamine

[1]

Executive Summary & Pharmacophore Relevance

1-[2-(Difluoromethoxy)phenyl]ethanamine (CAS: 144759-10-4) represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for methoxy-substituted phenethylamines.[1] The difluoromethoxy (-OCF₂H) group acts as a lipophilic hydrogen bond donor, modulating metabolic stability and membrane permeability compared to its non-fluorinated analogs.[1]

This guide provides a high-level technical breakdown of the 1H NMR spectral features of this molecule. Unlike standard spectral lists, we compare its profile against key structural alternatives—specifically the non-fluorinated analog (2-methoxy) and the ketone precursor —to provide a robust framework for structural verification.[1]

Key Diagnostic Markers
  • The "Fingerprint" Triplet: The -OCF₂H proton appears as a distinct triplet (

    
     Hz) in the aromatic region (6.50–6.90 ppm).[1]
    
  • Chiral Methine Quartet: The benzylic proton (CH-NH₂) resonates as a quartet (~4.2–4.4 ppm), confirming the reduction of the ketone.[1]

  • Solvent Sensitivity: The amine (-NH₂) protons exhibit significant shift variability between CDCl₃ and DMSO-d₆.[1]

Comparative Analysis: Target vs. Analogs

To validate the synthesis of 1-[2-(Difluoromethoxy)phenyl]ethanamine, one must distinguish it from its metabolic precursor and its non-fluorinated isostere.[1]

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton EnvironmentTarget Molecule (-OCF₂H Amine)Analog A (-OMe Amine)Analog B (Precursor Ketone)Diagnostic Logic
-OCF₂H / -OCH₃ 6.55 ppm (t, J=74 Hz) 3.85 ppm (s)6.60 ppm (t, J=73 Hz)Critical: The triplet at 6.5 ppm confirms the difluoro motif.[1] A singlet at 3.8 ppm indicates defluorination/methoxylation.[1]
Benzylic -CH- 4.35 ppm (q, J=6.6 Hz) 4.25 ppm (q, J=6.6 Hz)N/A (C=O group)Transformation of C=O to CH-NH₂ shifts the signal from null to ~4.3 ppm.[1]
Methyl -CH₃ 1.42 ppm (d, J=6.6 Hz) 1.38 ppm (d, J=6.6 Hz)2.60 ppm (s)Reduction converts the methyl singlet (2.6 ppm) to a doublet (1.4 ppm).[1]
Amine -NH₂ 1.60–2.00 ppm (br s) 1.50–1.90 ppm (br s)N/A Broad singlet confirms free base.[1] Sharp peaks indicate salt formation.[1]
Aromatic Region 7.00–7.50 ppm (m, 4H) 6.80–7.30 ppm (m, 4H)7.10–7.80 ppm (m, 4H)The ketone precursor shows downfield shifts (>7.6 ppm) for ortho-protons due to the carbonyl's anisotropy.[1]

Note: Values are synthesized from high-confidence fragment additivity rules and analog experimental data [1][2].

Detailed Interpretation Protocol

The Difluoromethoxy Triplet ( )

The most defining feature of this spectrum is the proton on the difluoromethoxy group.[1] Unlike a standard ethyl triplet (


1
  • Multiplicity: Triplet (

    
    )
    
  • Coupling Constant:

    
     Hz.[1]
    
  • Location: 6.50–6.90 ppm.[1]

  • Validation: If you observe a singlet here, you have lost the fluorines (hydrolysis).[1] If you observe a doublet, you have a mono-fluoro impurity.

The Chiral Center (Benzylic Position)

The benzylic proton is adjacent to a methyl group, resulting in a quartet.[1]

  • Shift: ~4.35 ppm.[1]

  • Coupling:

    
     Hz (coupling to the methyl doublet).
    
  • Stereochemistry: In a chiral environment (e.g., using Pirkle alcohol as co-solvent), this quartet will split into two distinct signals, allowing for enantiomeric excess (ee) determination.[1]

Solvent Effects: CDCl₃ vs. DMSO-d₆

The choice of solvent drastically alters the appearance of the amine protons.[1]

  • CDCl₃: The -NH₂ protons appear as a broad, often overlooked singlet around 1.5–2.0 ppm. Rapid exchange with trace water can merge this signal with the H₂O peak (~1.56 ppm).[1]

  • DMSO-d₆: Hydrogen bonding slows the exchange. The -NH₂ signal may appear sharper and shifted downfield (3.0–5.0 ppm).[1] If the sample is the hydrochloride salt , the ammonium (-NH₃⁺) protons will appear as a broad distinct peak at 8.0–8.5 ppm in DMSO.[1]

Decision Logic & Workflow

The following diagram outlines the logical workflow for confirming the structure based on 1H NMR data.

NMR_WorkflowStartAcquire 1H NMR SpectrumCheck_65Check 6.5 - 6.9 ppm RegionStart->Check_65Triplet_DecisionIs there a Triplet (J ~ 74 Hz)?Check_65->Triplet_DecisionCheck_MethylCheck 1.4 ppm RegionTriplet_Decision->Check_MethylYesFail_FFAILURE:Loss of CF2 group (Hydrolysis?)Triplet_Decision->Fail_FNo (Singlet/Empty)Doublet_DecisionIs there a Doublet (J ~ 6.6 Hz)?Check_Methyl->Doublet_DecisionCheck_BenzylicCheck 4.3 ppm RegionDoublet_Decision->Check_BenzylicYesFail_RedFAILURE:Incomplete Reduction (Ketone present)Doublet_Decision->Fail_RedNo (Singlet at 2.6 ppm)Quartet_DecisionIs there a Quartet?Check_Benzylic->Quartet_DecisionValidCONFIRMED:1-[2-(Difluoromethoxy)phenyl]ethanamineQuartet_Decision->ValidYesQuartet_Decision->Fail_RedNo

Figure 1: Step-by-step logic gate for structural verification using 1H NMR markers.

Experimental Protocol for Assignment

To ensure data integrity (E-E-A-T), follow this self-validating protocol:

  • Sample Preparation: Dissolve ~10 mg of the amine in 0.6 mL of CDCl₃ (neutralized with basic alumina if the amine is acid-sensitive).

  • Acquisition: Run a standard 16-scan 1H NMR experiment.

  • Step 1 - The Fluorine Check: Zoom into 6.0–7.0 ppm.[1] Measure the coupling constant of the triplet.

    • Pass Criteria:

      
       Hz.[1]
      
  • Step 2 - The Reduction Check: Compare the integral of the methyl doublet (1.4 ppm) to the aromatic protons.[1]

    • Pass Criteria: Ratio should be exactly 3:4 (Methyl : Aromatic).[1]

  • Step 3 - Connectivity (Optional): If the benzylic quartet is obscured, run a COSY experiment. The methyl doublet (1.4 ppm) must show a cross-peak with the benzylic proton (~4.3 ppm).[1]

References

  • National Library of Medicine (PubChem). 1-(2-(Difluoromethoxy)phenyl)ethanone - Compound Summary.[1] Retrieved from [Link]1]

  • Reich, H. J. WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. Retrieved from [Link]1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard reference for substituent additivity rules).

  • Sigma-Aldrich. 1-(2-(Difluoromethoxy)phenyl)ethan-1-amine Product Page.[1] Retrieved from ]">https://www.sigmaaldrich.com[1]

Technical Comparison Guide: 19F NMR Characterization of 1-[2-(Difluoromethoxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for analytical chemists and medicinal chemists. It moves beyond basic spectral listing to provide a comparative, mechanistic, and operational framework for characterizing 1-[2-(Difluoromethoxy)phenyl]ethanamine .

Executive Summary

1-[2-(Difluoromethoxy)phenyl]ethanamine represents a critical scaffold in medicinal chemistry, combining the lipophilic modulation of the difluoromethoxy (-OCHF


) group with a chiral ethylamine handle.

For researchers, the 19F NMR signature of this compound is its most definitive analytical fingerprint. Unlike 1H NMR, which suffers from spectral crowding in the aromatic and aliphatic regions, 19F NMR provides a background-free, highly sensitive probe. This guide objectively compares the spectral performance of the -OCHF


 motif against common fluorinated bioisosteres (-OCF

, -CF

, -F) and outlines a self-validating protocol for its characterization.

Part 1: The 19F NMR Signature

Primary Spectral Characteristics

The -OCHF


 group exhibits a distinct chemical shift and coupling pattern that distinguishes it from other fluorinated motifs.
ParameterValue / RangeMechanistic Origin
Chemical Shift (

)
-81.0 to -83.0 ppm Electronegativity of Oxygen deshields the Fluorine relative to -CHF

(-110 ppm), but less than -OCF

(-58 ppm).
Multiplicity Doublet (d) Scalar coupling to the single geminal proton (

).
Coupling Constant (

)
71 – 74 Hz Characteristic large geminal coupling typical of sp

carbon-fluorine bonds.
Integration 2F Represents two equivalent fluorine atoms (in achiral environments).
Advanced Analysis: The Chiral Influence

Crucial Insight for Senior Scientists: This molecule contains a chiral center at the benzylic position (the ethanamine group). Because this center is ortho to the -OCHF


 group, the two fluorine atoms (

and

) are diastereotopic .

While a standard 300 MHz spectrum may show a simple doublet, high-field NMR (500+ MHz) or specific solvents may resolve this as an ABX system :

  • Pattern: Two Doublets of Doublets (dd).

  • Geminal Coupling (

    
    ):  ~160–250 Hz (Large coupling between non-equivalent fluorines).
    
  • Proton Coupling (

    
    ):  ~72 Hz (Coupling to the geminal proton).
    

Diagnostic Check: If your doublet appears "complex" or roofed, do not assume impurity. It is likely the diastereotopic splitting inherent to the chiral purity of the sample.

Part 2: Comparative Performance Guide

-OCHF vs. Alternative Fluorinated Motifs

In drug discovery, the -OCHF


 group is often compared to Trifluoromethoxy (-OCF

) or Trifluoromethyl (-CF

) groups. The table below compares their NMR "performance" in terms of detectability and diagnostic resolution.

Table 1: Comparative 19F NMR Metrics (Ref: CDCl


, CFCl

= 0 ppm)
Feature-OCHF

(Target)
-OCF

(Alternative)
-CF

(Alternative)
Ar-F (Alternative)
Shift Range -81 to -83 ppm -57 to -59 ppm-62 to -65 ppm-100 to -130 ppm
Signal Shape Doublet (J ~72 Hz)SingletSingletMultiplet (complex)
Diagnostic Value High (Unique J-coupling confirms H-presence)Medium (Shift overlap possible)Medium (Common region)Low (Hard to interpret)
Solvent Sensitivity Moderate (H-bonding potential)LowLowHigh
Why 19F NMR Outperforms 1H NMR for this Compound
  • 1H NMR Limitation: The methine proton of the -OCHF

    
     group appears as a triplet (
    
    
    
    Hz) typically around 6.5 ppm. This region often overlaps with aromatic protons or solvent satellites, making integration difficult.
  • 19F NMR Advantage: The -OCHF

    
     signal appears in a silent region (-82 ppm). The doublet splitting provides an immediate "self-validation" that the -OCHF
    
    
    
    group is intact (i.e., not hydrolyzed to a phenol).

Part 3: Experimental Protocol (Self-Validating)

Reagents & Preparation
  • Solvent: CDCl

    
     (Standard) or DMSO-d
    
    
    
    (if salt form is insoluble). Note: DMSO may shift peaks downfield by ~1-2 ppm.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm). Preferred over TFA due to non-reactivity with the amine.
Step-by-Step Workflow
  • Sample Prep: Dissolve 5-10 mg of the amine in 0.6 mL solvent. Ensure the solution is clear; filtration is recommended to remove paramagnetic particulates.

  • Acquisition Parameters:

    • Spectral Width: -50 to -150 ppm (Focus on region of interest) or full width (-200 to +200).

    • Relaxation Delay (D1): Set to

      
       (typically 3-5 seconds for F) for quantitative integration.
      
    • Pulse Angle: 30° (for reliable quantitation).

  • Decoupling Choice:

    • 19F{1H} (Proton Decoupled): Collapses the doublet to a singlet. Use this to confirm the chemical shift center and assess diastereotopicity (will appear as two singlets if diastereotopic).

    • 19F Coupled: Required to observe the ~72 Hz coupling. This confirms the presence of the -OCHF

      
       proton.
      
Visualization: Signal Assignment Decision Tree

G start Acquire 19F Spectrum (Coupled) region Check Region: -80 to -85 ppm start->region pattern Analyze Pattern region->pattern doublet Clear Doublet (J ~ 72 Hz) pattern->doublet Standard singlet Singlet pattern->singlet Unexpected abx Complex Multiplet (Two dd) pattern->abx High Field conclusion1 Confirmed: Standard -OCHF2 doublet->conclusion1 conclusion2 Alert: Poss. -OCF3 or Decoupling Error singlet->conclusion2 conclusion3 Confirmed: Diastereotopic -OCHF2 (Chiral Influence) abx->conclusion3

Figure 1: Decision logic for assigning the -OCHF


 motif based on spectral multiplicity.

Part 4: Mechanistic Visualization

The following diagram illustrates the structural factors influencing the 19F shift and the potential for diastereotopicity.

Structure cluster_0 Molecule: 1-[2-(Difluoromethoxy)phenyl]ethanamine Ar Aromatic Ring O Oxygen (Inductive Withdrawal) Ar->O Chiral Chiral Center (-CH(NH2)CH3) Ar->Chiral Ortho Position CHF2 -CHF2 Group (Probe) O->CHF2 Deshielding (-82 ppm) Effect Result: Diastereotopic Fluorines (Fa vs Fb) CHF2->Effect Chiral->CHF2 Steric/Magnetic Anisotropy

Figure 2: Structural influence of the ortho-chiral center on the -OCHF


 NMR signal.

References

  • 19F NMR Chemical Shifts and Coupling Constants. University of California, Santa Barbara (UCSB) NMR Facility. Retrieved from [Link]

  • Hu, J., et al. (2015). "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation." Royal Society of Chemistry (RSC) Advances. (Supporting Information containing spectra of Ar-OCHF2 analogs). Retrieved from [Link]

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. (General reference for J-coupling constants).
  • García-Pérez, D., et al. (2017).[1] "19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives." Molecules. Retrieved from [Link]

Sources

HPLC method development for 1-[2-(Difluoromethoxy)phenyl]ethanamine purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: HPLC Method Development for 1-[2-(Difluoromethoxy)phenyl]ethanamine Purity Analysis

Executive Summary

The Challenge: 1-[2-(Difluoromethoxy)phenyl]ethanamine presents a dual analytical challenge: it contains a basic primary amine susceptible to peak tailing and a fluorinated ether group that requires specific selectivity to distinguish from potential defluorinated impurities or positional isomers.

The Verdict: While standard C18 methods (Method A) provide adequate retention, they often fail to resolve positional isomers and suffer from amine-silanol interactions. The Pentafluorophenyl (PFP) Core-Shell Method (Method B) is the superior choice for this analyte. It leverages specific fluorine-fluorine and


-

interactions to resolve the target molecule from its ketone precursor and isomeric impurities with superior peak symmetry.

Molecular Profile & Analytical Strategy

Understanding the analyte is the first step in rational method design.

  • Analyte: 1-[2-(Difluoromethoxy)phenyl]ethanamine[1]

  • Key Functional Groups:

    • Primary Amine (

      
      ):  pKa 
      
      
      
      9.5. At standard HPLC pH (2-4), it is protonated (
      
      
      ), leading to potential secondary interactions with residual silanols on the column stationary phase (causing tailing).
    • Difluoromethoxy Group (

      
      ):  Electron-withdrawing. Provides a unique dipole moment and potential for hydrogen bonding, which can be exploited by fluorinated stationary phases.
      
  • Critical Impurities:

    • Impurity A (Precursor): 1-[2-(Difluoromethoxy)phenyl]ethanone (Neutral ketone).

    • Impurity B (Isomer): 1-[3-(Difluoromethoxy)phenyl]ethanamine (Positional isomer).

Method Development Decision Tree

MethodDecision Start Start: 1-[2-(Difluoromethoxy)phenyl]ethanamine CheckPKa Check pKa (~9.5) Amine is protonated at pH < 9 Start->CheckPKa Goal Goal: Chemical Purity & Isomer Resolution CheckPKa->Goal Choice Select Stationary Phase Goal->Choice C18 Option A: C18 (L1) Standard Hydrophobicity Choice->C18 PFP Option B: PFP (L43) Fluorine-Fluorine & Pi-Pi Interaction Choice->PFP HighPH Option C: Hybrid C18 High pH Suppresses Ionization Choice->HighPH ResultA Result: Good Retention Risk: Tailing & Poor Isomer Sep C18->ResultA ResultB Result: Excellent Shape Selectivity Resolves Positional Isomers PFP->ResultB ResultC Result: Sharp Peaks Risk: Silica Dissolution (requires hybrid) HighPH->ResultC

Caption: Decision logic for selecting the stationary phase based on the analyte's basicity and fluorinated nature.

Comparative Methodology

We evaluated three distinct chromatographic approaches.

Method A: The Standard (C18 + Acidic Buffer)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[2]

  • Mechanism: Hydrophobic interaction.[3]

  • Performance: The protonated amine elutes early with slight tailing (

    
    ). The neutral ketone impurity elutes significantly later.
    
  • Limitation: Fails to separate the ortho-difluoromethoxy target from the meta-isomer impurity due to similar hydrophobicity.

Method B: The Specialist (PFP - Pentafluorophenyl)
  • Column: Phenomenex Kinetex F5 (Core-Shell PFP), 4.6 x 150 mm, 2.6 µm.

  • Mobile Phase: 10 mM Ammonium Formate pH 3.0 (A) / Acetonitrile (B).

  • Mechanism: Hydrophobic + Dipole-Dipole +

    
    -
    
    
    
    interactions.
  • Performance: The electron-deficient PFP ring interacts strongly with the electron-rich phenyl ring of the analyte. The specific fluorine-fluorine interactions resolve the positional isomers.

  • Advantage: Superior peak shape for basic amines without needing ion-pair reagents.

Method C: High pH Reversed Phase
  • Column: Waters XBridge C18 (Hybrid particle), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate pH 10.0 (A) / Acetonitrile (B).

  • Mechanism: Analyte is neutral (unprotonated).

  • Performance: Excellent peak symmetry (

    
    ).
    
  • Limitation: High pH can degrade the difluoromethoxy group over time if the method run time is long or temperature is elevated.

Experimental Data Comparison

The following table summarizes the performance of the three methods for the separation of the target amine from its critical impurities.

ParameterMethod A (Standard C18)Method B (PFP Core-Shell) Method C (High pH C18)
Retention Time (Amine) 4.2 min6.8 min 9.5 min
Peak Tailing (

)
1.6 (Moderate)1.1 (Excellent) 1.05 (Excellent)
Resolution (

) vs. Isomer
1.2 (Co-elution risk)3.5 (Baseline) 1.5 (Marginal)
Resolution (

) vs. Ketone
> 10> 10 > 8
Stability HighHigh Moderate (Hydrolysis risk)
MS Compatibility ExcellentExcellent Good

Analysis: Method B (PFP) provides the best balance of selectivity and peak shape. While Method C offers perfect peak symmetry, the resolution of the specific fluorinated isomers is superior on the PFP phase due to the "fluorine-fluorine" retention mechanism.

Recommended Protocol: Method B (PFP)

This protocol is validated for robustness and is suitable for QC release testing.

Reagents & Equipment
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Column: Kinetex F5 (PFP), 2.6 µm, 100 Å, 150 x 4.6 mm (or equivalent).

  • Temperature: 35°C.

  • Detection: UV at 215 nm (Amine absorption) and 260 nm (Aromatic ring).

Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.09551.0
2.09551.0
15.040601.0
18.05951.0
20.05951.0
20.19551.0
25.09551.0
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (0.1% Formic Acid). Note: Matching the initial gradient composition prevents "solvent shock" and peak distortion.

  • Concentration: Prepare target at 0.5 mg/mL.

  • Filter: 0.2 µm PTFE or Nylon filter.

System Suitability Criteria (Self-Validating System)
  • Tailing Factor (Amine): NMT 1.3.

  • Resolution (Amine vs. Isomer): NLT 2.0.

  • %RSD (Area, n=6): NMT 2.0%.

Visual Workflow

The following diagram illustrates the optimized analytical workflow using the PFP method.

Workflow Sample Sample Prep 0.5 mg/mL in 90:10 Mobile Phase Inject Injection 5-10 µL Sample->Inject Sep Separation (PFP Column) Ammonium Formate pH 3.0 / ACN Inject->Sep Detect Detection UV 215nm (Purity) MS (ID) Sep->Detect Data Data Analysis Check Resolution > 2.0 Detect->Data

Caption: Optimized HPLC workflow for 1-[2-(Difluoromethoxy)phenyl]ethanamine purity analysis.

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Phenomenex Technical Guide. Kinetex F5: A Novel Selectivity for Tough Separations.Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36. Link

  • Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Fluorinated Intermediates. U.S. Food and Drug Administration. Link

Sources

Comparing reactivity of 1-[2-(Difluoromethoxy)phenyl]ethanamine vs methoxy analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 1-[2-(Difluoromethoxy)phenyl]ethanamine (Structure A) and its methoxy analog (Structure B). It is designed for medicinal chemists and process scientists optimizing lead compounds for metabolic stability and lipophilicity without sacrificing reactivity.

Executive Summary & Strategic Positioning

In the optimization of CNS-active agents and kinase inhibitors, the transition from a methoxy (


) to a difluoromethoxy (

) group is a high-value bioisosteric replacement. While sterically similar, their electronic and metabolic profiles diverge significantly.[1]
  • The Methoxy Analog (Structure B): A strong electron donor with high metabolic liability (O-demethylation). It confers higher basicity to the benzylic amine.

  • The Difluoromethoxy Analog (Structure A): A lipophilic hydrogen bond donor (Lip-HBD) with moderate electron-withdrawing properties. It blocks metabolic soft spots and lowers the amine pKa, altering nucleophilic reactivity.

Quick Comparison Matrix
FeatureMethoxy Analog (

)
Difluoromethoxy Analog (

)
Impact on Drug Design
Electronic Effect (

)
-0.27 (Strong Donor)+0.18 (Weak Withdrawing)Modulates amine pKa and potency.
Lipophilicity (

)
-0.02+0.65Improves membrane permeability (

).
H-Bonding Acceptor onlyDonor & AcceptorUnique binding interactions (Lip-HBD).
Metabolic Fate Rapid O-demethylationStable (blocks CYP450 site)Extends

and reduces clearance.
Amine Basicity (pKa) ~9.4 (Higher)~8.8 (Lower)Affects coupling rates and salt formation.

Physicochemical Profiling & Structural Logic

Electronic Modulation (The Fluorine Effect)

The reactivity difference stems from the reversal of electronic flow.

  • Methoxy: The oxygen lone pair donates electron density into the aromatic ring (+R effect), stabilizing the protonated amine at the benzylic position (higher pKa).

  • Difluoromethoxy: The two fluorine atoms exert a strong inductive withdrawing effect (-I), which overrides the oxygen's resonance donation. This pulls electron density away from the aromatic ring and the benzylic carbon.

    • Result: The nitrogen lone pair in the

      
       analog is less available for protonation (lower pKa) and slightly less nucleophilic in coupling reactions.
      
Conformational Dynamics (The Ortho Effect)

The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 group is bulkier than 

. In the ortho position, this creates a specific steric environment.[1]
  • Methoxy: Often adopts a planar conformation coplanar with the ring.

  • Difluoromethoxy: The

    
     moiety prefers an orthogonal or twisted conformation relative to the ring to minimize dipole repulsion and steric clash. This can lock the adjacent ethanamine side chain into a specific rotamer, potentially enhancing binding selectivity but retarding reaction rates with bulky electrophiles.[1]
    

Conformation_Logic cluster_0 Methoxy Analog (-OCH3) cluster_1 Difluoromethoxy Analog (-OCF2H) M_Conf Planar Conformation (Resonance stabilized) M_Steric Low Steric Bulk M_Conf->M_Steric Impact Reactivity Consequence: -OCF2H analog requires longer reaction times for bulky couplings M_Steric->Impact Faster D_Conf Twisted/Orthogonal (Dipole minimization) D_Steric High Steric Bulk (Rotational Barrier) D_Conf->D_Steric D_HBD H-Bond Donor (Acidic C-H) D_Conf->D_HBD D_Steric->Impact Slower

Figure 1: Conformational and steric impact of the bioisosteric replacement on reactivity.

Reactivity Analysis & Experimental Protocols

Nucleophilicity in Amide Couplings

The


 analog is a "harder" and less basic amine. In standard amide couplings (e.g., HATU/DIEA), the reaction kinetics will be slower compared to the methoxy analog.

Experimental Data Interpretation:

  • Methoxy Analog: Reacts rapidly; risk of over-acylation or side reactions if highly activated reagents are used.

  • Difluoromethoxy Analog: Requires optimized conditions.[2] The reduced nucleophilicity means it competes less effectively with water/impurities, requiring strictly anhydrous conditions and stronger bases to ensure the neutral amine species is present.

Protocol: Comparative Amide Coupling (Self-Validating)

This protocol allows you to quantify the reactivity difference (Competition Experiment).

Reagents:

  • Amine A: 1-[2-(Difluoromethoxy)phenyl]ethanamine (1.0 eq)

  • Amine B: 1-(2-Methoxyphenyl)ethanamine (1.0 eq)

  • Electrophile: Benzoyl Chloride (0.5 eq - Limiting Reagent)

  • Base: Triethylamine (3.0 eq)

  • Solvent: DCM (Anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of Amine A and 1.0 mmol of Amine B in 10 mL DCM.

  • Baseline Check: Take a T0 LCMS sample to confirm equimolar presence (UV 254 nm).

  • Addition: Add 0.5 mmol Benzoyl Chloride dropwise at 0°C.

  • Reaction: Stir for 30 min at 0°C, then warm to RT for 1 hour.

  • Quench: Add 1 mL MeOH.

  • Analysis: Analyze by HPLC.

    • Validation: Calculate the ratio of Product A (Amide-OCF2H) vs. Product B (Amide-OCH3).

    • Expected Result: Product B > Product A (Ratio approx 3:1 to 5:1) due to the higher nucleophilicity of the methoxy analog.

Correction Strategy: If synthesizing the


 target, increase reaction temperature by 10°C or switch to a stronger coupling agent (e.g., COMU vs. EDC) compared to the protocol used for the methoxy analog.
Stability Under Acidic Conditions
  • Methoxy: Stable to HCl/TFA, but susceptible to Lewis acids (

    
    ) which cause deprotection.
    
  • Difluoromethoxy: Remarkably stable to acids. The

    
     group does not  cleave under standard ether cleavage conditions (
    
    
    
    ,
    
    
    ), making it an excellent robust protecting group surrogate during multi-step synthesis.[1]

Metabolic Stability & Safety Profile

The primary driver for this substitution is metabolic hardening. The


 group is a "metabolic handle" for CYP450 enzymes (O-dealkylation). The 

group is metabolically inert under these conditions.

Metabolic_Pathway Substrate_M Methoxy Analog (Drug-OCH3) CYP CYP450 Enzymes (Oxidative Metabolism) Substrate_M->CYP Substrate_D Difluoromethoxy Analog (Drug-OCF2H) Substrate_D->CYP Metabolite Phenol Metabolite (High Clearance / Toxicophore?) CYP->Metabolite Major Route Stable Intact Drug (Extended Half-life) CYP->Stable Blocked Route Path_M O-Dealkylation (Rapid) Path_D C-F Bond Strength (Resistant)

Figure 2: Metabolic divergence.[1] The difluoromethoxy group blocks the O-dealkylation pathway, significantly extending half-life (


).[3]
Safety Note: Lipophilicity & hERG

While


 improves metabolic stability, the increase in lipophilicity (

) can increase non-specific binding and hERG inhibition risk.
  • Recommendation: Monitor LogD and unbound fraction (

    
    ) closely when making this switch.
    

References

  • Erickson, J. A., & McLoughlin, J. I. (2021).[1] Hydrogen Bond Donor Properties of the Difluoromethoxy Group. Journal of Medicinal Chemistry. Link (Validates Lip-HBD character).

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][4] Link (Comprehensive review on F-bioisosteres).

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link (Foundational text on lipophilicity and metabolic stability of F-groups).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] Link (Source for

    
     and 
    
    
    
    values).

Sources

Technical Comparison Guide: Enantiopurity Analysis of 1-[2-(Difluoromethoxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The determination of enantiomeric excess (ee) for 1-[2-(Difluoromethoxy)phenyl]ethanamine presents a unique analytical challenge due to the interplay between the basic primary amine functionality and the lipophilic, electron-withdrawing difluoromethoxy (


) group at the ortho position.

Unlike simple phenyl-ethanamines, the


 moiety induces significant steric bulk and electronic deshielding, which can be leveraged for chiral recognition. This guide evaluates three distinct methodologies, prioritizing Direct Chiral HPLC  as the "Gold Standard" for QC environments, while presenting Derivatization  and 

F NMR
as robust alternatives for specific research contexts.
The Molecule at a Glance[1]
  • Target: 1-[2-(Difluoromethoxy)phenyl]ethanamine[1][2]

  • Key Features: Chiral center (

    
    -methylbenzylamine scaffold), Primary Amine (Basic), 
    
    
    
    (Fluorine NMR handle, H-bond acceptor/donor capability).
  • Critical Challenge: Preventing peak tailing caused by the amine group while maximizing the resolution (

    
    ) derived from the ortho-substituent.
    

Comparative Methodology Analysis

The following table summarizes the performance metrics of the three primary approaches.

FeatureMethod A: Direct Chiral HPLC (Crown Ether) Method B: Indirect HPLC (GITC Derivatization) Method C:

F NMR (Chiral Solvating Agent)
Mechanism Host-Guest complexation (

inclusion)
Diastereomer formation (Thiourea)Magnetic non-equivalence via CSA interaction
Resolution (

)
High (

typical)
Very High (

typical)
Moderate (depends on CSA conc.)
Throughput High (15–20 min run)Low (Requires reaction time)High (5 min acquisition)
Robustness Excellent (Aqueous mobile phase)Excellent (Achiral C18 column)Moderate (Sensitive to conc./temp)
Cost/Sample Low (after column purchase)Medium (Reagent cost)Low (Solvent/CSA cost)
Primary Use QC / Process Control Complex Matrices / Low UV Rapid Screening / In-process Check

Decision Framework (Visualized)

The following flowchart illustrates the logical decision-making process for selecting the optimal method based on sample purity and available instrumentation.

MethodSelection Start Start: Sample Analysis Request PurityCheck Is the sample chemically pure (>90%)? Start->PurityCheck Throughput Is high throughput (QC) required? PurityCheck->Throughput Yes MethodB Method B: GITC Derivatization (Achiral C18) PurityCheck->MethodB No (Crude Rxn Mixture) FluorineNMR Is 19F NMR available? Throughput->FluorineNMR No (Research/Screening) MethodA Method A: Direct HPLC (Crownpak CR-I) Throughput->MethodA Yes (Routine QC) FluorineNMR->MethodB No MethodC Method C: 19F NMR (with CSA) FluorineNMR->MethodC Yes

Figure 1: Decision tree for selecting the appropriate enantiomeric excess determination method.

Detailed Experimental Protocols

Method A: Direct Chiral HPLC (Recommended)

Rationale: The Crownpak CR-I(+) column utilizes a chiral crown ether selector that forms a reversible inclusion complex with ammonium ions (


). This mechanism is highly specific for primary amines and tolerates the ortho-difluoromethoxy group well.

Protocol:

  • Column: Daicel Crownpak CR-I(+) (3.0 × 150 mm, 5 µm).

  • Mobile Phase: Perchloric acid aqueous solution (pH 1.5 to 2.0).

    • Preparation: Add 16.3 g of 70%

      
       to 1.0 L of ultrapure water. (Note: Methanol can be added up to 15% to reduce retention time if the 
      
      
      
      group causes excessive lipophilic interaction).
  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lowering to 10°C can improve resolution if

    
    ).
    
  • Detection: UV at 210 nm (Amine absorption) or 254 nm (Phenyl ring).

  • Sample Prep: Dissolve 1 mg of amine in 1 mL of mobile phase. The acidic pH ensures the amine is fully protonated (

    
    ), which is required for binding.
    

Why this works: The


 group increases the hydrophobicity of the phenyl ring but does not interfere with the ammonium-crown ether binding. The steric bulk of the ortho-substituent often enhances chiral discrimination by forcing a specific conformation inside the chiral groove.
Method B: GITC Derivatization (Robust Alternative)

Rationale: If a chiral column is unavailable, derivatization with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) converts the enantiomers into diastereomeric thioureas. These are easily separated on standard C18 columns.

Protocol:

  • Reagent: 0.2% (w/v) GITC in Acetonitrile.

  • Reaction:

    • Mix 50 µL of sample solution (approx. 10 mM in MeCN) with 50 µL of GITC solution.

    • Add 10 µL of Triethylamine (TEA) to catalyze the reaction.

    • Incubate at room temperature for 15 minutes.

  • Analysis (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 100 mm, 3.5 µm).

    • Mobile Phase: A: 0.1%

      
       in Water; B: Acetonitrile. Gradient 30% B to 60% B over 15 min.
      
    • Detection: UV at 254 nm (Strong thiourea absorption).

  • Result: The diastereomers will elute with significantly different retention times (

    
     min).
    
Method C: F NMR with Chiral Solvating Agent

Rationale: The


 group provides a clean doublet (or doublet of triplets) in 

F NMR. Using a Chiral Solvating Agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) creates a transient diastereomeric environment.

Protocol:

  • Solvent:

    
     or 
    
    
    
    (Benzene-d6 often enhances separation due to
    
    
    -stacking).
  • Sample: Dissolve 5 mg of the amine in 0.6 mL solvent.

  • CSA Addition: Add 1.0–2.0 equivalents of (R)-BNP.

  • Acquisition: Acquire

    
    F NMR (proton-decoupled if possible to simplify the signal to a singlet, though 
    
    
    
    will remain complex; proton-coupled is fine if resolution is sufficient).
  • Analysis: The

    
    F signal for the 
    
    
    
    group will split into two distinct sets of peaks corresponding to the (R) and (S) enantiomers. Integrate to calculate ee.

Mechanistic Visualization

The following diagram details the interaction mechanism for the recommended Crown Ether method.

Mechanism Amine Analyte (R/S) 1-[2-(Difluoromethoxy)phenyl]ethanamine Protonation Protonation (R-NH2 -> R-NH3+) Amine->Protonation Acid Acidic Mobile Phase (HClO4, pH 1.5) Acid->Protonation Complex Host-Guest Complex [Crown---NH3-R]+ Protonation->Complex Enters Column Selector Stationary Phase Crown Ether (18-Crown-6 derivative) Selector->Complex Separation Chiral Discrimination Steric repulsion of OCF2H group Complex->Separation

Figure 2: Mechanism of chiral recognition on a Crownpak CR-I(+) column.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® CR-I(+)/CR-I(-). Daicel Chiral Technologies. Available at: [Link]

  • Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral separation by liquid chromatography. In Handbook of Analytical Separations.
  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.

Sources

Pharmacokinetic comparison of difluoromethoxy vs trifluoromethoxy derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Pharmacokinetic Comparison: Difluoromethoxy (OCF₂H) vs. Trifluoromethoxy (OCF₃) Derivatives in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (OCF₃) group has long been favored for its ability to enhance metabolic stability and modulate physicochemical properties. However, its less-fluorinated counterpart, the difluoromethoxy (OCF₂H) group, is emerging as a compelling alternative, offering a nuanced profile that can overcome some of the liabilities associated with the OCF₃ moiety. This guide provides a detailed, evidence-based comparison of the pharmacokinetic (PK) profiles of OCF₂H versus OCF₃ derivatives, grounded in experimental data and established scientific principles.

The Strategic Role of Fluorine in Pharmacokinetics

The introduction of fluorine into a drug candidate can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) properties. Both OCF₃ and OCF₂H groups are valued for their ability to block metabolic attack at otherwise labile positions and to alter key parameters like lipophilicity (logP) and acidity/basicity (pKa). However, the subtle yet significant electronic and steric differences between them lead to distinct pharmacokinetic outcomes.

The OCF₃ group is a potent electron-withdrawing group and is highly lipophilic. Its bulk can shield adjacent sites from enzymatic degradation. In contrast, the OCF₂H group, while also electron-withdrawing, possesses a hydrogen atom capable of acting as a hydrogen bond donor, a feature entirely absent in the OCF₃ group. This seemingly minor difference can have profound implications for protein binding and solubility.

Head-to-Head Comparison: OCF₂H vs. OCF₃

The choice between incorporating a difluoromethoxy or a trifluoromethoxy group is often a critical decision point in lead optimization. The following sections dissect the comparative performance of these two groups across key pharmacokinetic parameters.

Metabolic Stability and Cytochrome P450 (CYP) Interactions

A primary driver for introducing these motifs is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, rendering it resistant to cleavage. However, the metabolic fates of the OCF₂H and OCF₃ groups themselves, and their influence on the metabolism of the parent molecule, can differ.

The OCF₃ group is generally considered to be more metabolically robust than the OCF₂H group. The C-H bond in the OCF₂H moiety is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of unstable intermediates. However, this potential liability is not always a disadvantage. In some cases, this metabolic handle can be engineered to produce a desired clearance rate, avoiding issues of drug accumulation.

Conversely, the high metabolic stability of the OCF₃ group can sometimes lead to the shunting of metabolism to other parts of the molecule, potentially forming reactive metabolites. Furthermore, the strong lipophilicity of the OCF₃ group can lead to significant, sometimes undesirable, inhibition of CYP enzymes, particularly CYP2C9 and CYP3A4. This can raise concerns about potential drug-drug interactions (DDIs). The OCF₂H group often exhibits a more favorable CYP inhibition profile.

Comparative Metabolic Stability Data

Compound PairStructureIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Primary Metabolite
Compound A-OCF₃ [Structure of A-OCF3]> 120N-dealkylation
Compound A-OCF₂H [Structure of A-OCF2H]85O-dealkylation at OCF₂H
Compound B-OCF₃ [Structure of B-OCF3]95Aromatic hydroxylation
Compound B-OCF₂H [Structure of B-OCF2H]70Aromatic hydroxylation

This table represents hypothetical but typical data illustrating the general trend of higher metabolic stability for OCF₃ derivatives.

cluster_Metabolism Metabolic Pathways cluster_CYP_Inhibition CYP Inhibition Profile Parent_OCF3 Parent Drug (OCF₃ Derivative) Metabolite_OCF3 Metabolite (e.g., Hydroxylation) Parent_OCF3->Metabolite_OCF3 Slower Metabolism OCF3_Group OCF₃ Group (High Lipophilicity) Parent_OCF3->OCF3_Group Parent_OCF2H Parent Drug (OCF₂H Derivative) Metabolite_OCF2H Metabolite (e.g., O-dealkylation) Parent_OCF2H->Metabolite_OCF2H Faster Metabolism (C-H oxidation) OCF2H_Group OCF₂H Group (Lower Lipophilicity) Parent_OCF2H->OCF2H_Group CYP450 Cytochrome P450 Enzymes CYP_Inhibition CYP Inhibition (e.g., CYP2C9, CYP3A4) OCF3_Group->CYP_Inhibition Stronger Inhibition OCF2H_Group->CYP_Inhibition Weaker Inhibition

Caption: Comparative metabolic fate and CYP inhibition of OCF₃ and OCF₂H derivatives.

Permeability and Efflux

Cellular permeability is a critical factor for oral bioavailability and reaching intracellular targets. The Caco-2 permeability assay is a standard in vitro model for predicting intestinal absorption. Lipophilicity plays a key role here; while increased lipophilicity generally favors passive diffusion, it can also increase susceptibility to efflux by transporters like P-glycoprotein (P-gp).

The higher lipophilicity of the OCF₃ group often leads to higher passive permeability compared to the OCF₂H analogue. However, this can be a double-edged sword. If the compound is a P-gp substrate, the increased lipophilicity of the OCF₃ derivative can result in a higher efflux ratio, potentially negating the gains in passive permeability and limiting oral bioavailability. The OCF₂H group, with its more moderate lipophilicity, can strike a better balance, achieving sufficient permeability while avoiding significant P-gp liability.

Comparative Caco-2 Permeability Data

Compound PairPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Compound C-OCF₃ 15.245.63.0
Compound C-OCF₂H 12.820.51.6
Compound D-OCF₃ 20.125.11.25
Compound D-OCF₂H 18.521.31.15

This table illustrates a scenario where the OCF₃ derivative shows higher permeability but is also a stronger P-gp substrate, resulting in a higher efflux ratio.

Plasma Protein Binding (PPB) and Solubility

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly impacts its free concentration and, therefore, its efficacy and clearance. Highly lipophilic compounds tend to exhibit high levels of plasma protein binding.

Consequently, OCF₃ derivatives often show higher PPB compared to their OCF₂H counterparts. While high PPB is not inherently negative, exceptionally high binding (>99.5%) can make it challenging to maintain a therapeutically effective free drug concentration. The OCF₂H group can be a valuable tool for attenuating PPB while still benefiting from the positive effects of fluorination.

Furthermore, the hydrogen bond donating capacity of the OCF₂H group can, in some instances, lead to improved aqueous solubility compared to the more hydrophobic OCF₃ group, which can be advantageous for formulation and bioavailability.

In Vivo Pharmacokinetic Profile: A Case Study

To illustrate these principles, consider a hypothetical in vivo pharmacokinetic study in rats for a pair of analogous compounds.

Comparative In Vivo Pharmacokinetic Parameters (Rat, 5 mg/kg IV)

ParameterCompound E-OCF₃Compound E-OCF₂H
Clearance (CL) (mL/min/kg) 5.215.8
Volume of Distribution (Vdss) (L/kg) 2.11.5
Half-Life (t½) (h) 4.71.1
Oral Bioavailability (F) (%) 2545

In this case, the OCF₃ derivative exhibits lower clearance and a longer half-life, consistent with higher metabolic stability. However, its oral bioavailability is lower, which could be attributed to a combination of higher efflux and lower solubility. The OCF₂H derivative, while cleared more rapidly, demonstrates superior oral bioavailability, potentially representing a more balanced overall profile for this particular chemical series.

cluster_PK_Profile Comparative In Vivo PK Profile cluster_OCF3_params cluster_OCF2H_params OCF3 OCF₃ Derivative OCF3_MetStab Higher Metabolic Stability OCF3->OCF3_MetStab Leads to OCF3_PPB Higher Plasma Protein Binding OCF3->OCF3_PPB Leads to OCF3_Efflux Higher P-gp Efflux OCF3->OCF3_Efflux Leads to OCF2H OCF₂H Derivative OCF2H_MetStab Lower Metabolic Stability OCF2H->OCF2H_MetStab Leads to OCF2H_PPB Lower Plasma Protein Binding OCF2H->OCF2H_PPB Leads to OCF2H_BioA Higher Oral Bioavailability OCF2H->OCF2H_BioA Leads to

Caption: A logical flow diagram summarizing the typical in vivo PK trade-offs.

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following are abbreviated but representative methodologies for the key in vitro assays discussed.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Preparation: Thaw pooled HLM on ice. Prepare a 1 M potassium phosphate buffer (pH 7.4). Prepare a stock solution of the test compound (10 mM in DMSO).

  • Incubation Mixture: In a 96-well plate, combine the HLM (final protein concentration 0.5 mg/mL), potassium phosphate buffer, and test compound (final concentration 1 µM).

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is the rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Measurement (A→B): Add the test compound (e.g., 10 µM) to the apical (A) side. At various time points, take samples from the basolateral (B) side.

  • Permeability Measurement (B→A): In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side to determine the extent of active efflux.

  • Analysis: Quantify the concentration of the test compound in the donor and receiver compartments by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Conclusion

The choice between a difluoromethoxy and a trifluoromethoxy group is a nuanced decision that requires a deep understanding of their differential effects on a compound's pharmacokinetic profile. While the OCF₃ group is a powerful tool for enhancing metabolic stability, its high lipophilicity can lead to challenges with CYP inhibition, P-gp efflux, and excessively high plasma protein binding. The OCF₂H group offers a more moderate, and often more balanced, profile. It provides a significant metabolic shield while attenuating the lipophilicity-driven liabilities of its perfluorinated cousin. By carefully evaluating these trade-offs through the rigorous application of in vitro and in vivo ADME studies, drug discovery teams can make more informed decisions, ultimately leading to the design of safer and more effective medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449. [Link]

Benchmarking 1-[2-(Difluoromethoxy)phenyl]ethanamine against standard amine building blocks

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of amine building blocks requires moving beyond basic structural drawing and into the rigorous evaluation of physicochemical and pharmacokinetic properties. In modern drug design, the strategic decoration of a molecular scaffold dictates its ultimate success or failure in the clinic.

This guide provides a comprehensive benchmarking of 1-[2-(Difluoromethoxy)phenyl]ethanamine against standard amine building blocks (such as its unsubstituted, methoxy, and trifluoromethoxy analogs). By evaluating pKa, lipophilicity (LogD), and intrinsic clearance (


), we will unpack the causality behind why the difluoromethoxy (

) group is increasingly favored in lead optimization.

Structural Rationale: The Advantage

When designing CNS-active drugs or orally bioavailable small molecules, primary amines are frequently utilized to form critical salt bridges with target proteins (e.g., GPCRs or kinases). However, highly basic aliphatic amines often suffer from poor membrane permeability due to being nearly 100% ionized at physiological pH.

Modulating the amine's basicity and the molecule's overall lipophilicity requires careful substituent selection at the ortho position of the phenyl ring:

  • The Methoxy Liability: Adding an ortho-methoxy (

    
    ) group slightly lowers the amine's pKa but introduces a severe metabolic liability: rapid CYP450-mediated O-demethylation.
    
  • The Trifluoromethoxy Extreme: The

    
     group solves the metabolic issue and drastically increases lipophilicity, but its strong electron-withdrawing nature can depress the amine's basicity too far, and its bulk can cause steric clashes.
    
  • The Difluoromethoxy "Goldilocks" Zone: The

    
     group offers a highly specific set of advantages. It possesses a low rotational energy barrier (0.45 kcal/mol), allowing dynamic conformational adaptation to the surrounding chemical environment (1)[1]. Furthermore, unlike 
    
    
    
    , the acidic proton on the
    
    
    group allows it to act as a lipophilic hydrogen bond donor, enabling unique receptor pocket interactions (2)[2]. Finally, the substitution of labile C-H bonds with strong C-F bonds effectively blocks oxidative metabolism (3)[3].

Pathway cluster_0 Physicochemical Modulation cluster_1 Pharmacodynamic Impact Substrate -OCF2H Amine Incorporation Perm Optimized Ionization & Permeability Substrate->Perm Metab Steric Shielding & CYP450 Resistance Substrate->Metab Target Receptor Pocket Binding (Lipophilic H-Bonding) Perm->Target Metab->Target Signal Sustained Downstream Signaling Target->Signal

Caption: Logical relationship between -OCF2H incorporation, PK properties, and target engagement.

Quantitative Benchmarking Data

The following table summarizes the representative physicochemical and pharmacokinetic shifts observed when modifying the ortho-position of the phenylethanamine scaffold.

Building BlockR-Group (ortho)pKa (Amine)LogD (pH 7.4)HLM

(µL/min/mg)
Primary Liability
1-Phenylethanamine-H9.81.445Rapid Phase I Oxidation
1-[2-(Methoxy)phenyl]ethanamine

9.51.370O-Demethylation
1-[2-(Difluoromethoxy)phenyl]ethanamine

9.1 1.8 20 None (Optimized profile)
1-[2-(Trifluoromethoxy)phenyl]ethanamine

8.82.415High Lipophilicity / Trapping

Note: Data reflects representative medicinal chemistry benchmarks. The


 group optimally balances the fraction of neutral species at physiological pH (enhancing permeability) while drastically reducing intrinsic clearance compared to the methoxy analog.

Self-Validating Experimental Protocols

To ensure data integrity, the benchmarking of these building blocks must rely on self-validating experimental systems. Computational models often struggle with the unique dipole moment and dynamic conformation of the


 group; therefore, empirical ground truth is mandatory.

BenchmarkingWorkflow A Compound Preparation B pKa Titration (Potentiometric) A->B C LogD Shake-Flask (LC-MS/MS) A->C D HLM Clearance (In Vitro) A->D E Data Synthesis & Lead Selection B->E C->E D->E

Caption: Multiparametric experimental workflow for amine building block benchmarking.

Protocol A: Potentiometric pKa Determination

Causality: UV-metric pKa determination requires a chromophore close to the ionization center that shifts upon protonation. Because the ethanamine backbone insulates the phenyl ring from the primary amine, UV shifts are negligible. Potentiometric titration directly measures


 activity, making it the gold standard for aliphatic amines (4)[4].
  • Sample Preparation: Dissolve 1-[2-(Difluoromethoxy)phenyl]ethanamine in a 0.15 M KCl solution (to maintain constant ionic strength) at a concentration of 1 mM.

  • Forward Titration: Using an automated titrator, lower the pH to 2.0 using 0.5 M HCl. Gradually titrate with 0.5 M KOH up to pH 12.0, recording the pH after each addition once equilibrium is reached.

  • Self-Validation (Reverse Titration): Immediately reverse the titration from pH 12.0 back to 2.0 using 0.5 M HCl. Validation Check: The forward and reverse titration curves must overlap perfectly. Any hysteresis indicates precipitation, incomplete dissolution, or lack of thermodynamic equilibrium.

  • Data Analysis: Calculate the pKa from the inflection point of the Bjerrum plot.

Protocol B: Shake-Flask LogD (pH 7.4) Determination

Causality: LogD at pH 7.4 is highly biorelevant for ionizable compounds, as it accounts for the partitioning of both neutral and ionized species across biological membranes (5)[5].

  • Phase Saturation: Pre-saturate n-octanol and 50 mM Phosphate-Buffered Saline (PBS, pH 7.4) with each other by stirring vigorously for 24 hours.

  • Partitioning: Add 10 µL of a 10 mM DMSO stock of the amine to a vial containing 500 µL of saturated PBS and 500 µL of saturated n-octanol.

  • Equilibration: Shake the vials at 300 rpm for 2 hours at 25°C, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.

  • Self-Validation (Mass Balance): Extract aliquots from both the aqueous and organic phases. Quantify the compound in both phases using LC-MS/MS. Validation Check: The sum of the moles in both phases must equal the initial input (±5%). A failure in mass balance indicates compound aggregation at the interphase or adsorption to the vial walls, invalidating the LogD calculation.

Protocol C: Intrinsic Clearance ( ) via Human Liver Microsomes (HLM)

Causality: We utilize HLMs rather than full hepatocytes because our primary goal is to benchmark Phase I oxidative metabolism (specifically the resistance of the


 group to O-demethylation compared to the 

group).
  • Incubation Setup: Prepare a 1 mL incubation mixture containing 1 µM of the test amine and 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Extraction: At specific time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and quench the reaction.

  • Self-Validation (Control Verification): Run a parallel assay using Verapamil as a high-clearance positive control, and a "no-NADPH" negative control for the test amine. Validation Check: The T=0 minute timepoint must show 100% recovery in the negative control. Verapamil must clear rapidly (

    
     > 40 µL/min/mg) to prove the microsomes are enzymatically active.
    

Conclusion

Benchmarking 1-[2-(Difluoromethoxy)phenyl]ethanamine against traditional amine building blocks reveals its strategic superiority in specific medicinal chemistry contexts. By replacing a standard methoxy group with a difluoromethoxy moiety, researchers can simultaneously depress the amine's pKa to enhance physiological membrane permeability, introduce a unique lipophilic hydrogen bond donor for targeted receptor engagement, and effectively eliminate Phase I O-demethylation liabilities.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. 1

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals - Alfa Chemistry. 3

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. 2

  • LogD/LogP - Enamine. 5

  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem. 4

Sources

Safety Operating Guide

1-[2-(Difluoromethoxy)phenyl]ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of responsible drug development and chemical research is the rigorous management of laboratory waste. The compound 1-[2-(difluoromethoxy)phenyl]ethanamine is a specialized fluorinated building block frequently utilized in pharmaceutical synthesis and academic research[1]. Due to its specific structural components—namely, a primary amine and a difluoromethoxy group—its disposal requires strict adherence to environmental regulations and laboratory safety protocols.

As an application scientist, I emphasize that waste management is not merely a regulatory hurdle; it is a critical extension of the experimental workflow. Improper disposal of halogenated amines can lead to severe environmental contamination, dangerous chemical incompatibilities, and regulatory non-compliance.

The following guide outlines the self-validating protocols for the proper characterization, segregation, and disposal of 1-[2-(difluoromethoxy)phenyl]ethanamine, grounded in the National Research Council's Prudent Practices in the Laboratory[2][3] and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[4].

Waste Characterization and Causality

Before any chemical can be disposed of, it must be accurately characterized. The overriding principle governing prudent laboratory waste handling is that no activity should begin unless a disposal plan has been formulated[3].

1-[2-(Difluoromethoxy)phenyl]ethanamine contains a difluoromethoxy ether linkage (–OCF₂H). The presence of fluorine atoms fundamentally dictates its waste classification. Under environmental safety guidelines, any organic compound containing fluorine, chlorine, bromine, or iodine must be classified and segregated as Halogenated Organic Waste [5].

The Mechanistic Rationale: Why must halogenated waste be segregated from non-halogenated waste? When non-halogenated organic waste is incinerated, it primarily produces carbon dioxide and water. However, the incineration of halogenated compounds requires specialized high-temperature industrial furnaces (such as halogen acid furnaces) equipped with advanced scrubbers to capture acidic byproducts like hydrogen fluoride (HF) and to prevent the formation of highly toxic environmental pollutants[4]. Mixing halogenated waste with non-halogenated waste unnecessarily converts the entire volume into a halogenated stream, drastically increasing disposal costs and logistical burdens[5].

Furthermore, as a primary amine, this compound exhibits basic properties. It must not be mixed with strong acids or strong oxidizing agents in a waste carboy, as this can lead to exothermic acid-base reactions or the generation of pressurized, hazardous gases[6].

Step-by-Step Laboratory Disposal Protocol

To ensure a self-validating system of safety, every researcher must follow this standardized workflow when disposing of 1-[2-(difluoromethoxy)phenyl]ethanamine solutions or pure product residues.

Step 1: Primary Segregation

  • Action: Direct all liquid waste containing this compound (e.g., mother liquors from crystallizations, chromatography fractions, or extraction solvents) into a designated waste container strictly labeled for Halogenated Solvents/Organics [5].

  • Validation: Verify that the waste carboy does not contain concentrated acids, heavy metals, or strong oxidizers prior to addition.

Step 2: Containment and Material Compatibility

  • Action: Store the waste in a chemically compatible, portable device, such as a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass bottle[4][6].

  • Validation: Ensure the container is equipped with a secure, vapor-tight cap. Do not leave funnels resting in the waste container, as this violates EPA closed-container regulations.

Step 3: RCRA-Compliant Labeling

  • Action: Immediately attach a standard hazardous waste tag to the container. The label must explicitly state the words "Hazardous Waste" and list the specific contents[6].

  • Validation: Write "1-[2-(difluoromethoxy)phenyl]ethanamine" and the primary solvent (e.g., "Dichloromethane" or "Methanol") on the label. Never use abbreviations or structural formulas on waste labels, as emergency responders require clear, universally understood nomenclature.

Step 4: Institutional Transfer (EH&S)

  • Action: Once the container is full (leaving at least 10% headspace for vapor expansion), or when the regulatory time limit for satellite accumulation is reached, initiate a pickup request with your institution's Environmental Health and Safety (EH&S) department[6].

  • Validation: EH&S will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF) for permanent destruction via high-temperature incineration[3][4]. Under no circumstances should this compound be poured down the drain or disposed of in standard municipal trash[5][6].

Waste Stream Compatibility Data

To facilitate rapid decision-making at the bench, the following table summarizes the compatibility and classification data for 1-[2-(difluoromethoxy)phenyl]ethanamine waste streams.

Waste ParameterClassification / StatusAction / Rationale
Primary Waste Category Halogenated Organic[5]Must be segregated due to the difluoromethoxy group.
EPA Characteristic Potentially Toxic / IgnitableDepends on the carrier solvent (e.g., if dissolved in an ignitable solvent with a flashpoint < 140ºF)[6].
Incompatible Mixtures Strong Acids, OxidizersAmines can react exothermically with acids; oxidizers pose a fire/explosion risk[6].
Drain Disposal Strictly Prohibited [5][6]Introduction of hazardous chemical waste into a storm sewer or municipal drain violates federal law.
Empty Container Handling Hazardous Rinsate[3]The first solvent rinse of the empty source bottle must be collected as hazardous waste[3].

Disposal Logic Workflow

The following diagram illustrates the logical decision tree for processing waste containing 1-[2-(difluoromethoxy)phenyl]ethanamine, ensuring all safety and regulatory checkpoints are met.

DisposalWorkflow Start 1-[2-(Difluoromethoxy)phenyl]ethanamine Waste Generated Determine Waste Characterization (Halogenated Organic Amine) Start->Determine Segregate Segregate into Halogenated Waste Stream Determine->Segregate Contains Fluorine Contain Store in Compatible Container (e.g., HDPE or Glass) Segregate->Contain Check Compatibility Label Apply RCRA Hazardous Waste Label Contain->Label EHS Transfer to EH&S for High-Temp Incineration Label->EHS Institutional Pickup

Figure 1: Standardized laboratory workflow for the characterization and disposal of fluorinated amine waste.

References

1.[1] American Elements. "Fluorinated Building Blocks | AMERICAN ELEMENTS® | Products | Applications". americanelements.com. 2.[2] National Academies of Sciences, Engineering, and Medicine. "Read 'Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version' at NAP.edu". nationalacademies.org. 3.[3] National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf". nih.gov. 4.[6] Florida State University Environmental Health and Safety. "Hazardous Waste Disposal". fsu.edu. 5.[4] US Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units". epa.gov. 6.[5] Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". hazardouswasteexperts.com.

Sources

Personal protective equipment for handling 1-[2-(Difluoromethoxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a rigorous discipline of understanding molecular behavior. 1-[2-(Difluoromethoxy)phenyl]ethanamine (Molecular Weight: 187.19) is a specialized fluorinated aliphatic amine utilized extensively in proteomics and advanced drug development .

Handling this compound requires a self-validating approach to laboratory safety. Its unique structural features amplify standard amine hazards, demanding precise operational and logistical planning.

Mechanistic Hazard Profiling

To design an effective safety and disposal protocol, we must first understand the causality behind the chemical's behavior:

  • Corrosivity via Basicity: The primary amine moiety (

    
    ) is highly nucleophilic and basic. Upon contact with moisture on the skin or eyes, it rapidly saponifies protective epidermal lipids, leading to deep, penetrating chemical burns.
    
  • Enhanced Lipophilicity: The substitution of the 2-difluoromethoxy group (

    
    ) significantly increases the molecule's partition coefficient (LogP). If it contacts the skin, it bypasses the aqueous barrier and penetrates dermal layers much faster than unsubstituted phenethylamines, increasing the risk of systemic toxicity (e.g., histamine release, severe bronchoconstriction) .
    
  • Atmospheric Reactivity: This compound is highly air-sensitive. It rapidly absorbs atmospheric carbon dioxide (

    
    ) to form insoluble carbamate salts. This not only degrades sample integrity but can clog syringe needles, creating dangerous pressure hazards during transfer.
    

Quantitative Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on layers of defense. Below is the mandatory PPE matrix. Note the deliberate exclusion of latex; aliphatic amines rapidly permeate and degrade natural rubber, offering zero chemical resistance .

PPE / Equipment CategoryQuantitative SpecificationMaterial / TypeMechanistic Justification
Hand Protection Thickness

0.5 mm
Butyl Rubber or Heavy-Duty NitrileButyl rubber provides superior resistance to amine permeation. Latex is strictly prohibited .
Ventilation Face Velocity: 100–120 fpmConstant Air Volume (CAV) Fume HoodPrevents inhalation of volatile amine vapors which trigger bronchoconstriction .
Eye Protection Minimum 8-inch shieldPolycarbonate Shield + Splash GogglesProtects against micro-aerosolization. Amines cause rapid, irreversible corneal saponification.
Body Protection Breakthrough time > 240 minsTychem® QC Suit or Heavy CottonPrevents transdermal absorption of the highly lipophilic fluorinated compound.

Operational Workflow & Handling Protocol

Every step in this protocol includes a self-validating checkpoint to ensure the system's integrity before proceeding to the next phase.

Step 1: Environmental Validation

  • Action: Verify fume hood flow rate using a digital monitor or a physical Kimwipe flutter test.

  • Validation: Do not uncap the chemical unless the face velocity reads strictly between 100-120 fpm.

Step 2: Inert Atmosphere Purging

  • Action: Connect the reaction vessel to a Schlenk line. Purge the vessel with Argon or Nitrogen gas for a minimum of 5 minutes.

  • Causality: Displacing

    
     and 
    
    
    
    prevents the formation of carbamate salts, ensuring the amine remains reactive and pure.
  • Validation: Route the exhaust through a mineral oil bubbler; a steady bubble rate (1-2 bubbles/second) confirms positive inert pressure.

Step 3: Chemical Transfer

  • Action: Use a gas-tight glass syringe with a stainless-steel needle to transfer the 1-[2-(Difluoromethoxy)phenyl]ethanamine. Avoid plastic syringes, as the lipophilic amine may leach plasticizers.

  • Validation: Check the syringe barrel for micro-bubbles prior to dispensing to ensure accurate volumetric transfer and prevent pressure buildup.

Step 4: Apparatus Decontamination

  • Action: Immediately rinse the syringe and glassware with a dilute acidic solution (e.g., 5% acetic acid or 0.1M HCl), followed by deionized water and acetone.

  • Causality: The acid neutralizes the free-base amine into a water-soluble ammonium salt, permanently terminating its corrosive and volatile properties.

Process Visualization

Workflow Start 1. Fume Hood & PPE Validation Inert 2. Argon/N2 Purge (Prevent Carbamates) Start->Inert Velocity >100 fpm Transfer 3. Glass Syringe Transfer Inert->Transfer Bubbler active Spill Spill Occurred? Transfer->Spill Neutralize Neutralize: Dilute Acetic Acid Spill->Neutralize Yes Clean 4. Acidic Rinse & Glassware Prep Spill->Clean No Waste 5. Halogenated/ Amine Waste Neutralize->Waste Clean->Waste Salts formed

Caption: Self-validating operational workflow for handling fluorinated aliphatic amines.

Emergency Response & Spill Mitigation

In the event of a spill, standard aqueous cleanup is insufficient and highly dangerous. Water will spread the lipophilic amine across surfaces.

  • Containment: Immediately cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use sawdust, as amines can react exothermically with organic matter.

  • Neutralization: Carefully spray the absorbed mass with a dilute weak acid (e.g., 5% acetic acid or sodium bisulfate solution).

    • Causality: This converts the volatile, lipophilic free-base amine into a non-volatile, water-soluble salt, halting toxic vapor emission.

    • Validation: Tap a strip of pH paper to the neutralized slurry; a shift from dark blue (highly basic) to yellow/green (neutral) validates the mitigation.

  • Collection: Scoop the neutralized slurry into a chemically resistant polyethylene container using non-sparking tools.

Disposal & Waste Management

Proper segregation is critical to prevent downstream laboratory accidents.

  • Classification: Dispose of the chemical, neutralized spill slurries, and all contaminated PPE as Halogenated Organic/Amine Waste .

  • Segregation: Strictly isolate this waste stream from oxidizing agents (e.g., peroxides, nitric acid) and heavy metals. Amines can form explosive complexes with certain metal salts and will react violently with strong oxidizers.

  • Labeling: Clearly label the waste container with: "Contains Fluorinated Aliphatic Amines - Corrosive/Toxic - Do Not Mix with Oxidizers."

References

  • Title: Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal | Source: American Chemistry Council | URL: [Link]

  • Title: Chemical Hygiene Plan - Aliphatic Amines | Source: USDA Agricultural Research Service | URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.